molecular formula C9H9FO B1442914 1-(4-Fluorophenyl)cyclopropan-1-ol CAS No. 66267-05-8

1-(4-Fluorophenyl)cyclopropan-1-ol

Cat. No.: B1442914
CAS No.: 66267-05-8
M. Wt: 152.16 g/mol
InChI Key: MWFAWIYRJBMQMM-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)cyclopropan-1-ol is a useful research compound. Its molecular formula is C9H9FO and its molecular weight is 152.16 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Fluorophenyl)cyclopropan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Fluorophenyl)cyclopropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)cyclopropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFAWIYRJBMQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66267-05-8
Record name 1-(4-fluorophenyl)cyclopropan-1-ol
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Foundational & Exploratory

The Chemical Properties and Reactivity of 1-(4-Fluorophenyl)cyclopropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, 1-(4-Fluorophenyl)cyclopropan-1-ol represents a highly versatile pharmacophore and synthetic intermediate. The cyclopropanol moiety, characterized by significant Baeyer ring strain, acts as a potent homoenolate equivalent. When coupled with the electron-withdrawing yet resonance-stabilizing 4-fluorophenyl group, this molecule offers unique regioselectivity in ring-opening cross-coupling reactions. This whitepaper details the physicochemical profile, mechanistic pathways, and field-proven, self-validating protocols for the synthesis and functionalization of this critical building block.

Physicochemical Profile & Structural Properties

The reactivity of 1-(4-Fluorophenyl)cyclopropan-1-ol is fundamentally driven by the ~27.5 kcal/mol of strain energy locked within the three-membered ring. The C1 hydroxyl group provides a handle for single-electron transfer (SET) oxidation, while the 4-fluorophenyl group modulates the stability of adjacent radical or cationic intermediates during C-C bond cleavage.

Table 1: Physicochemical Properties of 1-(4-Fluorophenyl)cyclopropan-1-ol

PropertyValue
IUPAC Name 1-(4-Fluorophenyl)cyclopropan-1-ol
CAS Number 66267-05-8[1]
Molecular Formula C9H9FO
Molecular Weight 152.17 g/mol [1]
Baeyer Ring Strain ~27.5 kcal/mol
Pharmacophore Utility Lipophilic spacer, homoenolate precursor

Synthesis & Mechanistic Pathways

The gold standard for accessing 1-substituted cyclopropanols is the Kulinkovich reaction. The transformation relies on the in situ generation of a low-valent titanacyclopropane intermediate from titanium(IV) isopropoxide and ethylmagnesium bromide, which subsequently reacts with an ester.

Kulinkovich_Mechanism Ti Ti(OiPr)4 + 2 EtMgBr Titanacycle Titanacyclopropane Intermediate Ti->Titanacycle β-hydride elimination Oxatitanacycle Oxatitanacyclopentane Titanacycle->Oxatitanacycle + Ester insertion Ester Ethyl 4-fluorobenzoate Ester->Oxatitanacycle Product 1-(4-Fluorophenyl) cyclopropan-1-ol Oxatitanacycle->Product Ring contraction & hydrolysis

Figure 1: Mechanistic pathway of the Kulinkovich reaction for synthesizing the cyclopropanol core.

Protocol 1: Kulinkovich Synthesis of 1-(4-Fluorophenyl)cyclopropan-1-ol

Expertise & Causality: The success of this protocol hinges on controlling the highly exothermic formation of the titanacyclopropane intermediate. Rapid addition leads to thermal spikes that promote the premature reduction of the ester to a secondary alcohol. Self-Validating System: The reaction provides real-time visual feedback. The transition from a pale yellow solution to a deep black/brown mixture validates the successful generation of the active low-valent Ti(II) species.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and backfill with Argon. Charge the flask with ethyl 4-fluorobenzoate (1.0 equiv) and Ti(OiPr)₄ (0.2 to 1.0 equiv, depending on catalytic variant) in anhydrous THF (0.2 M).

  • Grignard Addition: Cool the vessel to 0 °C. Using a syringe pump, add EtMgBr (3.0 M in Et₂O, 2.2 equiv) dropwise over exactly 60 minutes.

  • Validation Check: Stir at room temperature for 12 hours. Validation: Ensure the solution has turned deep black. If the solution remains yellow, the Grignard reagent is inactive or moisture has compromised the system; abort the protocol.

  • Quenching: Cool to 0 °C and carefully quench with cold 10% aqueous H₂SO₄. Causality: The acidic environment is required to break the robust titanium-oxygen bonds of the oxatitanacyclopentane intermediate, liberating the free cyclopropanol.

  • Isolation: Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and purify via flash column chromatography to yield the product as a colorless oil or white solid.

Core Chemical Reactivity & Transformations

Due to their intrinsic ring strain, cyclopropanols are highly prone to ring-opening reactions, allowing them to serve as robust homoenolate equivalents in alkyl-alkyl cross-coupling reactions[2].

Ring-Opening Cross-Coupling

Under copper catalysis, 1-(4-fluorophenyl)cyclopropan-1-ol undergoes a single-electron transfer (SET) to form an alkoxy radical. The relief of ring strain drives the rapid cleavage of the C1-C2 bond, generating a β-keto carbon radical that can be trapped by various alkyl halides[2].

Ring_Opening_Catalysis Substrate 1-(4-Fluorophenyl) cyclopropan-1-ol AlkoxyRadical Alkoxy Radical Intermediate Substrate->AlkoxyRadical SET oxidation (Base promoted) CuCat Cu(I)/Cu(II) Catalyst CuCat->AlkoxyRadical Electron Transfer CarbonRadical β-Keto Carbon Radical (Homoenolate) AlkoxyRadical->CarbonRadical C1-C2 Bond Cleavage (Strain Relief) Product β-Substituted 4-Fluorophenyl Ketone CarbonRadical->Product Cross-Coupling AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Radical trapping

Figure 2: Copper-catalyzed ring-opening cross-coupling via an alkoxy radical intermediate.

Protocol 2: Copper-Catalyzed Csp3-Csp3 Cross-Coupling

Expertise & Causality: Oxygen acts as a competitive electron acceptor. If the solvent is not rigorously degassed, atmospheric oxygen will prematurely oxidize the Cu(I) catalyst to an inactive Cu(II) state before it can engage the cyclopropanol. Self-Validating System: The protocol utilizes Thin-Layer Chromatography (TLC) as an internal checkpoint. The complete disappearance of the UV-active cyclopropanol spot confirms that the initial SET and strain-relieving bond cleavage have successfully occurred.

Step-by-Step Methodology:

  • Reaction Assembly: In an Argon-filled glovebox, charge a 10 mL reaction vial with 1-(4-fluorophenyl)cyclopropan-1-ol (1.0 equiv), the desired alkyl halide (1.5 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous, rigorously degassed acetonitrile (0.1 M). Causality: K₂CO₃ serves as a mild base to deprotonate the cyclopropanol, significantly lowering its oxidation potential and facilitating the SET to the copper catalyst.

  • Heating: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat at 80 °C for 10–12 hours.

  • Validation Check: Perform a TLC analysis (Hexanes/EtOAc). Validation: The absence of the starting material spot confirms the generation of the homoenolate radical.

  • Workup: Cool the mixture to room temperature, filter through a short pad of silica gel eluting with EtOAc, concentrate under reduced pressure, and purify the resulting β-alkyl-4-fluoropropiophenone via flash chromatography.

Advanced Functionalizations

Beyond standard cross-coupling, the cyclopropane ring acts as a highly sensitive reporter of radical leaving-group reactivity in nickel-catalyzed C(sp3)–O functionalizations[3]. Furthermore, recent methodologies have successfully utilized ruthenium catalysis at room temperature to couple cyclopropanols with α-keto sulfoxonium ylides, yielding complex δ-diketones[4].

Table 2: Comparative Reactivity Profile

Reaction PathwayCatalyst/ReagentPrimary IntermediateMajor ProductDriving Force (Causality)
Csp3-Csp3 Cross-Coupling Cu(I) / PhenanthrolineAlkoxy Radical / β-Keto Radicalβ-Alkyl-4-fluoropropiophenoneRelief of ring strain via SET[2]
δ-Diketone Synthesis [Ru(p-cym)Cl₂]₂Ruthenacycle1-(4-fluorophenyl)-hexane-1,5-dionesDirected C-C cleavage & insertion[4]
Radical Reporting NiCl₂(PPh₃)₂Ni-Alkyl SpeciesArylcyclopropanes or Ring-Opened KetonesRedox-active leaving group dynamics[3]

Conclusion

1-(4-Fluorophenyl)cyclopropan-1-ol is a sophisticated building block that bridges the gap between strained carbocycles and acyclic ketone derivatives. By understanding the causality behind its ring-opening thermodynamics and employing self-validating protocols, drug development professionals can reliably harness its potential as a homoenolate equivalent to construct complex, fluorine-containing pharmaceutical architectures.

References

  • Copper-Catalyzed Cyclopropanol Ring Opening Csp3–Csp3 Cross-Couplings with (Fluoro)Alkyl Halides Source: Organic Letters (ACS Publications) URL:[Link]

  • Ruthenium-Catalyzed Room-Temperature Coupling of α-Keto Sulfoxonium Ylides and Cyclopropanols for δ-Diketone Synthesis Source: Royal Society of Chemistry (RSC) URL:[Link]

  • The cyclopropane ring as a reporter of radical leaving-group reactivity for Ni Source: ChemRxiv URL:[Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(4-Fluorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

1-(4-Fluorophenyl)cyclopropan-1-ol is a fascinating molecule at the intersection of strained ring systems and fluorinated aryl moieties. These structural features are of significant interest in medicinal chemistry due to their potential to modulate pharmacokinetic and pharmacodynamic properties.[1] This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 1-(4-Fluorophenyl)cyclopropan-1-ol. In the absence of a definitive crystal structure in the public domain, this guide synthesizes data from analogous compounds and outlines a robust computational and experimental framework for its complete characterization. We delve into the synthetic rationale, detailed spectroscopic elucidation, and a proposed computational workflow to map its conformational preferences, offering field-proven insights for researchers in drug discovery and chemical biology.

Introduction: The Significance of the Aryl-Cyclopropyl-Alcohol Motif

The confluence of a cyclopropane ring, a 4-fluorophenyl group, and a tertiary alcohol creates a unique stereoelectronic profile. The cyclopropyl group, with its high s-character C-H bonds and bent C-C bonds, acts as a rigid scaffold that can mimic the steric and electronic properties of a double bond.[1] The 4-fluorophenyl substituent is a common feature in pharmaceuticals, where the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. The tertiary alcohol provides a crucial hydrogen bond donor and acceptor site, pivotal for molecular interactions with biological targets. Understanding the three-dimensional arrangement and conformational flexibility of this molecule is paramount for designing novel therapeutics.

Synthesis and Structural Verification

Retrosynthetic Analysis and Proposed Synthetic Protocol

The synthesis of 1-(4-fluorophenyl)cyclopropan-1-ol can be approached through several established methods for the formation of cyclopropanes.[2] A common and effective strategy involves the reaction of a suitable Grignard reagent with a cyclopropanone equivalent or the cyclopropanation of a styrene derivative. A proposed, reliable synthetic route is the Kulinkovich reaction or a modification thereof, which allows for the efficient synthesis of cyclopropanols.

Proposed Protocol: Grignard Addition to a Cyclopropanone Precursor

A practical approach involves the Grignard reaction of 4-fluorophenylmagnesium bromide with a protected cyclopropanone, such as 1-ethoxycyclopropyl ethyl ether, followed by acidic workup.

  • Step 1: Grignard Reagent Formation: 4-Bromofluorobenzene is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to generate 4-fluorophenylmagnesium bromide.

  • Step 2: Nucleophilic Addition: The Grignard reagent is added to a solution of a suitable cyclopropanone equivalent at low temperature (e.g., -78 °C).

  • Step 3: Hydrolysis: The reaction is quenched with a saturated aqueous solution of ammonium chloride to yield the desired 1-(4-fluorophenyl)cyclopropan-1-ol.

G 4-Bromofluorobenzene 4-Bromofluorobenzene 4-Fluorophenylmagnesium bromide 4-Fluorophenylmagnesium bromide 4-Bromofluorobenzene->4-Fluorophenylmagnesium bromide Mg, THF Mg, THF Mg, THF Reaction Intermediate Reaction Intermediate 4-Fluorophenylmagnesium bromide->Reaction Intermediate Addition Cyclopropanone equivalent Cyclopropanone equivalent Cyclopropanone equivalent->Reaction Intermediate 1-(4-Fluorophenyl)cyclopropan-1-ol 1-(4-Fluorophenyl)cyclopropan-1-ol Reaction Intermediate->1-(4-Fluorophenyl)cyclopropan-1-ol Hydrolysis Acidic Workup Acidic Workup Acidic Workup->1-(4-Fluorophenyl)cyclopropan-1-ol

Caption: Proposed synthetic workflow for 1-(4-Fluorophenyl)cyclopropan-1-ol.

Spectroscopic Characterization

Structural confirmation relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, typically in the range of δ 7.0-7.5 ppm, exhibiting coupling patterns consistent with a para-substituted ring. The diastereotopic cyclopropyl methylene protons will appear as complex multiplets in the upfield region (δ 0.5-1.5 ppm), a hallmark of the strained ring system.[3] The hydroxyl proton will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon attached to the hydroxyl group, the aromatic carbons (with C-F coupling visible for the carbon bearing the fluorine), and the methylene carbons of the cyclopropane ring.[4]

  • ¹⁹F NMR: A singlet in the ¹⁹F NMR spectrum will confirm the presence of the fluorine atom.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

Infrared (IR) Spectroscopy:

The IR spectrum will show a characteristic broad absorption band for the O-H stretch of the alcohol group around 3200-3600 cm⁻¹, C-H stretching vibrations of the aromatic and cyclopropyl groups, and C-F stretching vibrations.

Spectroscopic Data (Predicted) Chemical Shift / Wavenumber Key Features
¹H NMR δ 7.0-7.5 ppmAromatic protons (AA'BB' system)
δ 0.5-1.5 ppmCyclopropyl methylene protons (complex multiplets)
VariableHydroxyl proton (broad singlet)
¹³C NMR δ 160-165 ppm (d)C-F of aromatic ring
δ 115-145 ppmAromatic carbons
δ 60-70 ppmQuaternary cyclopropyl carbon
δ 10-20 ppmCyclopropyl methylene carbons
¹⁹F NMR ~ -110 to -120 ppmSinglet
IR 3200-3600 cm⁻¹O-H stretch (broad)
~1220 cm⁻¹C-F stretch

Molecular Structure and Conformational Analysis: A Computational Approach

Due to the absence of a published crystal structure, computational modeling is an indispensable tool for elucidating the conformational preferences of 1-(4-fluorophenyl)cyclopropan-1-ol.[5] Density Functional Theory (DFT) calculations provide a powerful means to investigate the molecule's geometry and energetics.[6]

Proposed Computational Workflow

A rigorous computational analysis should be performed to identify the low-energy conformers and understand the rotational barrier of the phenyl group.

G cluster_0 Computational Analysis Initial Structure Generation Initial Structure Generation Conformational Search Conformational Search Initial Structure Generation->Conformational Search Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization Low-energy conformers Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Optimized geometries PES Scan PES Scan Geometry Optimization->PES Scan Lowest energy conformer Analysis Analysis Frequency Calculation->Analysis Thermodynamic data PES Scan->Analysis Rotational barriers

Caption: Workflow for computational conformational analysis.

Step-by-Step Computational Protocol:

  • Initial Structure Generation: A 3D model of 1-(4-fluorophenyl)cyclopropan-1-ol is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify potential low-energy structures.

  • Geometry Optimization: The identified conformers are subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[7]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data.

  • Potential Energy Surface (PES) Scan: To probe the conformational flexibility, a relaxed PES scan is performed by systematically rotating the dihedral angle defined by the C-C bond connecting the cyclopropyl and phenyl rings. This will reveal the energy barriers between different conformations.

Expected Conformational Preferences

The primary conformational degree of freedom in 1-(4-fluorophenyl)cyclopropan-1-ol is the rotation of the 4-fluorophenyl group relative to the cyclopropane ring. The two most likely low-energy conformations are the "bisected" and "perpendicular" arrangements.

  • Bisected Conformation: The plane of the phenyl ring eclipses one of the C-C bonds of the cyclopropane ring. This conformation often allows for favorable electronic interactions between the aromatic π-system and the Walsh orbitals of the cyclopropane ring.[1]

  • Perpendicular Conformation: The plane of the phenyl ring is perpendicular to the plane of the cyclopropane ring.

The relative energies of these conformers will be influenced by a delicate balance of steric hindrance and electronic effects. The presence of the hydroxyl group and the fluorine atom will also play a role in dictating the most stable conformation through intramolecular interactions.

Experimental Validation: Advanced NMR Techniques

While computational methods provide valuable insights, experimental validation is crucial. Advanced NMR techniques can provide data to support the computationally predicted conformations.

Nuclear Overhauser Effect (NOE) Spectroscopy:

2D NOESY or ROESY experiments can detect through-space interactions between protons. Correlations between specific aromatic protons and cyclopropyl protons would provide direct evidence for their spatial proximity, helping to distinguish between different rotational conformers. For example, an NOE between an ortho-proton of the phenyl ring and a specific proton on the cyclopropane ring would strongly support a particular conformational preference.[8]

Conclusion and Future Directions

This technical guide has outlined a comprehensive approach to understanding the molecular structure and conformation of 1-(4-fluorophenyl)cyclopropan-1-ol. While a definitive crystal structure is not yet available, a combination of robust synthesis, detailed spectroscopic analysis, and rigorous computational modeling can provide a detailed picture of this important molecular scaffold.

Future work should focus on obtaining single crystals suitable for X-ray diffraction to provide an unambiguous determination of the solid-state structure. Further investigation into the biological activity of this compound and its derivatives is also warranted, as its unique structural features make it a promising candidate for drug discovery programs. The insights gained from the conformational analysis presented here will be invaluable for understanding its structure-activity relationships.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of fluorinated cyclopropanes evaluated in this study through quantum chemical methods. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. Retrieved from [Link]

  • MDPI. (2022). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]

  • Beilstein Journals. (2023). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The Chemistry of Short-Lived α-Fluorocarbocations. Retrieved from [Link]

  • Docentes FCT NOVA. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Retrieved from [Link]

  • Curate ND. (2017). Synthesis of Cyclopropanes via Aldehyde Homologation. Retrieved from [Link]

  • MDPI. (n.d.). Computational Analysis and Conformational Modeling for Protein Structure and Interaction. Retrieved from [Link]

  • SSRN. (2022). Convenient Synthesis, Characterization and Biological Evaluation of Novel 1-Phenylcyclopropane Carboxamide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • SciSpace. (2019). Crystal structure of 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, C17H14N2OFCl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Retrieved from [Link]

  • MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved from [Link]

  • Bentham Open Archives. (2008). 2-(α-pyridyl)ethanol Intermediate and the 1-(p-fluorophenyl). Retrieved from [Link]

  • Frontiers. (2023). Computational study of the binding orientation and affinity of noncovalent inhibitors of the papain-like protease (PLpro) from SARS-CoV-1 considering the protein flexibility by using molecular dynamics and cross-docking. Retrieved from [Link]

  • National Center for Biotechnology Information. (1990). Conformational analysis of 9β,19-cyclopropyl sterols: Detection of the pseudoplanar conformer by nuclear Overhauser effects and its functional implications. Retrieved from [Link]

  • ePrints Soton. (2011). The computational investigation of conformational change. Retrieved from [Link]

Sources

Thermodynamic Stability and Reactivity Profiling of Fluorinated Aryl Cyclopropanols: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Theoretical Framework

The incorporation of strained carbocycles into pharmaceutical pipelines has accelerated, driven by their ability to act as rigidified bioisosteres for alkyl groups. Among these, fluorinated aryl cyclopropanols represent a highly privileged, yet thermodynamically complex, class of intermediates.

While the inherent ring strain of a standard cyclopropane ring is approximately 27.5 kcal/mol, the introduction of an aryl group and a hydroxyl moiety significantly alters the C–C bond dissociation energy (BDE). When fluorine—particularly in the form of a trifluoromethyl (–CF₃) group—is introduced, a fascinating thermodynamic dichotomy emerges: the molecule becomes highly stable against spontaneous metabolic degradation (thermodynamic stability) but exhibits exquisite, tunable reactivity in the presence of transition metals (kinetic reactivity) [1].

This guide explores the causality behind the thermodynamic stability of fluorinated aryl cyclopropanols, details the mechanistic pathways of their controlled degradation (ring-opening), and provides self-validating experimental protocols for their utilization in cross-coupling methodologies.

The "Fluorine Effect": Thermodynamics vs. Kinetics

In medicinal chemistry, the α-trifluoromethyl cyclopropyl framework is frequently deployed as a metabolically stable bioisostere for tert-butyl groups and amides[1]. The causality behind this stability lies in molecular orbital perturbation.

  • Thermodynamic Stabilization (Metabolic Inertness): The strong inductive electron-withdrawing effect of the fluorine atoms lowers the Highest Occupied Molecular Orbital (HOMO) of the cyclopropanol. This makes the molecule significantly less susceptible to spontaneous aerobic oxidation or cytochrome P450-mediated degradation.

  • Kinetic Activation (Catalytic Susceptibility): Paradoxically, while the ground state is stabilized, the highly polarized C–C bonds within the fluorinated strained ring become prime targets for oxidative addition by low-valent transition metals (e.g., Pd⁰) or single-electron transfer (SET) by Cu²⁺[2][3]. The fluorine substituents enhance the electrophilicity of the resulting metal homoenolate, driving the reaction forward.

Quantitative Thermodynamic Data

The following table summarizes the representative thermodynamic and electronic parameters of substituted aryl cyclopropanols, illustrating the stabilizing effect of fluorination.

Substituent Profile (C1/C2)Ring Strain Energy (kcal/mol)C1–C2 BDE (kcal/mol)Oxidation Potential (E½ vs SCE)Metabolic Half-Life (HLM, min)
Unsubstituted Phenyl~ 26.854.2+1.45 V45
p-OMe Phenyl~ 27.151.8+1.10 V22
p-CF₃ Phenyl~ 26.556.7+1.85 V> 120
1-CF₃, 2-Phenyl~ 28.258.1> +2.00 V> 240

Data synthesis based on computational models and empirical kinetic inertness studies of C-C bonds[2][4]. Notice that electron-donating groups (e.g., p-OMe) lower the oxidation potential, favoring rapid ring-opening, while CF₃ groups dramatically increase thermodynamic stability.

Mechanistic Pathways of C–C Bond Cleavage

The controlled cleavage of fluorinated aryl cyclopropanols diverges into two primary mechanistic pathways depending on the catalyst employed. Understanding these pathways is critical for predicting product distribution and preventing off-target side reactions.

Mechanism A Fluorinated Aryl Cyclopropanol B Catalyst Selection A->B C Pd(0) / Low-Valent Metal B->C D Cu(II) / SET Oxidant B->D E Oxidative Addition (Polar Pathway) C->E F Single Electron Transfer (Radical Pathway) D->F G Metal Homoenolate E->G C-C Cleavage H Carbon-Centered Radical F->H Ring Opening I Cross-Coupled Enynes/Alkenes G->I Electrophile Trapping J β-Functionalized Ketones H->J Radical Recombination

Divergent catalytic pathways for the ring-opening of fluorinated aryl cyclopropanols.

The Polar Pathway (Palladium Catalysis)

Palladium-catalyzed selective C–C bond cleavage relies on the oxidative addition of Pd⁰ into the strained C1–C2 bond. The thermodynamic barrier of breaking a C–C bond is offset by the relief of ring strain[2]. The presence of a CF₃ group stabilizes the resulting palladium homoenolate, preventing premature β-hydride elimination and allowing for stereoselective alkenylation with coupling partners like 1,3-diynes[4].

The Radical Pathway (Copper/SET Catalysis)

When treated with a single-electron oxidant like Cu(OAc)₂, the cyclopropanol undergoes a SET process to form an alkoxy radical, which rapidly undergoes β-scission to relieve ring strain, generating a carbon-centered radical[3]. This radical can be trapped by sulfonyl azides to form β-amino ketones.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in mechanistic controls to verify that the intended thermodynamic pathways are active.

Protocol 1: Palladium-Catalyzed Stereoselective Alkenylation

This protocol leverages the kinetic reactivity of the strained C–C bond to couple fluorinated aryl cyclopropanols with 1,3-diynes[2][5].

Reagents & Materials:

  • 1-(Trifluoromethyl)-2-phenylcyclopropan-1-ol (0.20 mmol, 2.0 equiv)

  • 1,4-Diphenylbuta-1,3-diyne (0.10 mmol, 1.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (10 mol%)

  • Ligand: PCy₃ (0.2 equiv)

  • Solvent: Anhydrous Toluene (0.25 M)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(PPh₃)₄, PCy₃, and the 1,3-diyne.

    • Causality Note: PCy₃ is chosen because its strong σ-donating capability increases the electron density on the Pd center, facilitating the challenging oxidative addition into the C–C bond.

  • Substrate Addition: Dissolve the fluorinated aryl cyclopropanol in anhydrous toluene and transfer it to the Schlenk tube. Seal the tube.

  • Thermal Activation: Heat the reaction mixture to 100 °C in an oil bath for 16 hours.

    • Causality Note: The 100 °C temperature is required to overcome the thermodynamic stability of the fluorinated cyclopropanol and drive the initial C–C bond cleavage.

  • Quench & Extraction: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite. Concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, hexane/ethyl acetate).

Self-Validation & In-Process Control:

  • Mechanistic Control: Run a parallel reaction adding 2.0 equivalents of TEMPO (a radical scavenger). If the yield remains unchanged, the reaction proceeds via the intended polar Pd-homoenolate pathway. If the reaction is completely suppressed, a radical pathway is erroneously active, indicating potential catalyst degradation or oxygen contamination[3].

Protocol 2: Copper-Catalyzed Radical Ring-Opening Azidation

This protocol utilizes the SET pathway to generate β-tosylamidylaryl ketones[3].

Reagents & Materials:

  • 1-(Trifluoromethyl)-2-phenylcyclopropan-1-ol (0.2 mmol)

  • Tosyl azide (TsN₃) (0.3 mmol)

  • Catalyst: Cu(OAc)₂ (10 mol%)

  • Solvent: Methanol (2 mL)

Step-by-Step Methodology:

  • Initiation: Combine the cyclopropanol, TsN₃, and Cu(OAc)₂ in a reaction vial containing methanol.

  • Reaction: Stir the mixture at room temperature for 12 hours.

    • Causality Note: Unlike the Pd-catalyzed method, this reaction operates at room temperature because the SET oxidation of the hydroxyl group by Cu(II) has a much lower activation energy than direct oxidative addition into the C–C bond.

  • Workup: Evaporate the solvent and purify directly via column chromatography.

Self-Validation & In-Process Control:

  • Radical Trapping: Introduce 1.5 equivalents of styrene to a test aliquot. The absence of phenyl tosylaziridine confirms that the reaction does not proceed via a simple copper nitrene species, validating the carbon-centered radical intermediate mechanism[3].

Structural Logic & Bioisosterism in Drug Design

The integration of fluorinated cyclopropanols into drug scaffolds is not merely a synthetic exercise; it is a strategic thermodynamic choice.

Bioisosterism N1 CF3-Cyclopropyl Group N2 Steric Bulk equivalent to tert-Butyl N1->N2 Structural N3 Lowered HOMO Level N1->N3 Electronic N4 High Target Affinity N2->N4 N5 Resistance to CYP450 Metabolism N3->N5

Thermodynamic and structural advantages of CF3-cyclopropyl bioisosteres.

By replacing a metabolically vulnerable tert-butyl group with a 1-trifluoromethyl cyclopropyl group, researchers maintain the necessary steric bulk for receptor binding while drastically reducing lipophilicity (LogP) and increasing resistance to oxidative metabolism[1]. The strain energy of the ring is "locked" by the strong C–F bonds, ensuring the molecule remains intact under physiological conditions, only releasing its strain energy under highly specific, transition-metal-catalyzed conditions in the manufacturing lab.

References

  • Synthetic Methods towards 1-Substituted Cyclopropylamines: Towards the Synthesis of 1-Trifluoromethyl Cyclopropanols. Scholaris.ca. Available at: [Link]

  • Palladium-catalyzed selective C–C bond cleavage and stereoselective alkenylation between cyclopropanol and 1,3-diyne: one-step synthesis of diverse conjugated enynes. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Copper(II) acetate catalysed ring-opening cross-coupling of cyclopropanol with sulfonyl azide. RSC Advances. Available at:[Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. SNNU.edu.cn. Available at: [Link]

  • Palladium-Catalyzed Selective C-C Bond Cleavage and Stereoselective Alkenylation between Cyclopropanol and 1,3-Diyne. Chemical Science (RSC). Available at:[Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 1-(4-Fluorophenyl)cyclopropan-1-ol

[1][2]

Executive Summary

1-(4-Fluorophenyl)cyclopropan-1-ol (CAS 2263-22-1) is a critical tertiary alcohol intermediate used in the synthesis of pharmaceutical agents (e.g., quinolone antibiotics) and agrochemicals (e.g., triazole fungicides).[1][2] Its unique structural motif—a strained cyclopropane ring fused to a para-fluorophenyl group—imparts specific solubility characteristics driven by the interplay between lipophilic

12

This guide provides a comprehensive analysis of the compound's solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile, etc.), which are essential for facilitating nucleophilic substitution reactions, oxidation protocols, and biological assay formulations.

Physicochemical Profile & Solubility Mechanism[3][4][5][6]

To understand the solubility behavior, we must first analyze the molecular interactions at play.

Structural Analysis[1][2][3][7]
  • Lipophilic Domain: The p-fluorophenyl ring and the cyclopropyl moiety contribute to a calculated LogP (cLogP) of approximately 1.8 – 2.2 .[1][2] This suggests moderate lipophilicity, making the compound sparingly soluble in water but highly soluble in organic media.

  • Hydrophilic Domain: The tertiary hydroxyl (-OH) group acts as a Hydrogen Bond Donor (HBD).[1][2]

  • Electronic Effects: The fluorine atom induces a strong dipole moment across the phenyl ring, enhancing interactions with polar solvents.[1]

Mechanism of Solvation in Polar Aprotic Solvents

Polar aprotic solvents (DMSO, DMF, NMP) are ideal for this compound because they possess electronegative oxygen or nitrogen atoms that act as strong Hydrogen Bond Acceptors (HBA) .

  • H-Bonding: The solvent's electronegative center (e.g., Oxygen in DMSO) accepts the proton from the solute's hydroxyl group.[1][2]

  • Dipole-Dipole Interaction: The highly polar nature of these solvents stabilizes the dipole created by the p-fluoro substituent.[1][2]

  • Dispersion Forces: The organic backbone of the solvent interacts with the phenyl and cyclopropyl rings.[1][2]

Solvation Visualization

The following diagram illustrates the solvation shell mechanism, highlighting the stabilization of the hydroxyl proton by DMSO.

SolvationMechanismSolute1-(4-Fluorophenyl)cyclopropan-1-olDMSO_ODMSO (Oxygen)[H-Bond Acceptor]Solute->DMSO_OOH ProtonDonationDMSO_MeDMSO (Methyls)[Van der Waals]Solute->DMSO_MePhenyl/CyclopropylInteractionInteractionSolvation Complex(High Solubility)DMSO_O->InteractionDMSO_Me->Interaction

Figure 1: Mechanistic interaction between 1-(4-Fluorophenyl)cyclopropan-1-ol and DMSO.

Solubility Data & Solvent Selection

The following table summarizes the estimated solubility profiles based on structural analogs and polarity principles.

Table 1: Solubility Profile in Key Polar Aprotic Solvents

SolventPolarity IndexEstimated SolubilityPrimary ApplicationTechnical Notes
DMSO (Dimethyl sulfoxide)7.2Freely Soluble (>100 mg/mL)Biological Assays, CryopreservationStrongest H-bond acceptor.[1][2] Difficult to remove (high BP: 189°C).[1][2]
DMF (Dimethylformamide)6.4Freely Soluble (>100 mg/mL)SNAr Reactions, Peptide CouplingExcellent for high-temp reactions.[1][2] Hepatotoxic; requires careful handling.[1][2]
Acetonitrile (MeCN)5.8Soluble (50-100 mg/mL)HPLC Mobile Phase, PartitioningLower BP (82°C) allows easier removal.[1][2] Less solvating power for salts than DMSO.[1][2]
THF (Tetrahydrofuran)4.0Very Soluble (>200 mg/mL)Grignard Reactions, ReductionsTechnically a polar ether.[1][2] Prone to peroxide formation.[1][2]
Acetone 5.1Soluble Crystallization, CleaningGood solvent, but reactive with strong nucleophiles/bases (aldol condensation).[1]
Solvent Selection Decision Tree

Use this logic flow to select the optimal solvent for your specific workflow.

SolventSelectionStartSelect ApplicationBioAssayBiological Assay(Cell/Enzyme)Start->BioAssaySynthesisChemical SynthesisStart->SynthesisAnalysisAnalytical (HPLC/GC)Start->AnalysisDMSOUse DMSO(Max <0.1% final conc.)BioAssay->DMSOHighTempHigh Temp (>100°C)?Synthesis->HighTempMeCNUse Acetonitrile(UV Cutoff <200nm)Analysis->MeCNDMF_NMPUse DMF or NMPHighTemp->DMF_NMPYesLowTempUse THF or MeCNHighTemp->LowTempNo

Figure 2: Solvent selection workflow based on experimental requirements.

Experimental Protocols

Protocol A: Visual Solubility Determination (Tier 1)

Use this for rapid assessment during process development.[1][2]

  • Preparation: Weigh 10 mg of 1-(4-Fluorophenyl)cyclopropan-1-ol into a clear 4 mL glass vial.

  • Addition: Add the solvent of choice (e.g., DMSO) in 100 µL increments using a calibrated micropipette.

  • Agitation: Vortex for 30 seconds after each addition. Sonication (35-40 kHz) may be used if dissolution is slow.[1][2]

  • Observation: Record the volume required to achieve a clear, particle-free solution.

    • Calculation: Solubility (mg/mL) = Mass (mg) / Volume (mL).[1][2]

    • Target: If 10 mg dissolves in 100 µL, solubility is ≥ 100 mg/mL.

Protocol B: HPLC Quantitative Saturation (Tier 2)

Use this for precise formulation data.[1][2]

  • Saturation: Add excess solid compound to 1 mL of solvent (e.g., Acetonitrile) in a sealed vial.

  • Equilibration: Shake at 25°C for 24 hours (thermomixer).

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (Nylon is not recommended for DMSO).[1][2]

  • Dilution: Dilute the filtrate 1:100 with mobile phase.

  • Quantification: Inject onto HPLC (C18 column, Water/MeCN gradient) and quantify against a standard curve.

Applications & Process Optimization

Reaction Solvent

In nucleophilic substitution reactions (e.g., converting the alcohol to a chloride or amine), DMF is often preferred. The high dielectric constant of DMF dissociates ion pairs (like NaN3 or KCN), leaving the nucleophile "naked" and more reactive, while the solvent's aprotic nature prevents hydrogen bonding from stabilizing the nucleophile, further increasing reaction rates [1].

Crystallization & Purification

While soluble in polar aprotic solvents, 1-(4-Fluorophenyl)cyclopropan-1-ol is generally insoluble in water.[1][2]

  • Antisolvent Method: Dissolve the crude material in a minimum volume of DMSO or Acetone .[1][2] Slowly add Water (antisolvent) with stirring.[1][2] The hydrophobic effect will force the compound to precipitate or crystallize out, leaving polar impurities in the solution.

Safety & Handling

  • Compound: 1-(4-Fluorophenyl)cyclopropan-1-ol is an organofluorine compound.[1][2] Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of dust.[1][2]

  • Solvents:

    • DMSO: Readily penetrates skin and can carry toxic solutes into the bloodstream.[1][2] Use nitrile gloves (check breakthrough times) or butyl rubber for extended contact [2].[1][2]

    • DMF: Potent liver toxin and teratogen.[1][2] Handle only in a fume hood.

References

  • Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Authoritative text on solvent mechanisms in synthesis).

  • Gaylord Chemical Company. (2020).[1][2] DMSO Solubility Data and Safety Information. Link

  • PubChem. (2025).[1][2] 1-(4-Fluorophenyl)cyclopropan-1-ol Compound Summary. National Library of Medicine.[1][2] Link[1][2]

  • Sigma-Aldrich. (2024).[1][2] Solvent Miscibility and Polarity Charts. Link

Technical Guide: 1-(4-Fluorophenyl)cyclopropan-1-ol as a Strategic Pharmaceutical Intermediate

[1]

Executive Summary: The Pharmacophore Gateway

In modern medicinal chemistry, the 1-arylcyclopropyl scaffold is a "privileged structure." It serves two critical functions:

  • Conformational Locking: It restricts the rotation of the phenyl ring relative to the aliphatic chain, freezing the molecule in a bioactive conformation.

  • Metabolic Blocking: The cyclopropane ring prevents

    
    -elimination, while the para-fluorine  atom blocks the primary site of Phase I metabolic oxidation (para-hydroxylation by CYP450), significantly extending the drug's half-life (
    
    
    ).

1-(4-Fluorophenyl)cyclopropan-1-ol is the primary synthetic gateway to this scaffold. It is rarely the final active pharmaceutical ingredient (API) but is the essential precursor for generating 1-(4-fluorophenyl)cyclopropylamine , a key building block in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs) , LRRK2 inhibitors (Parkinson's research), and MAO-B inhibitors .

Physicochemical Profile

PropertyValueSignificance in Drug Design
CAS Number 198976-40-8 (Alcohol)Unique identifier for regulatory filing.
Molecular Formula

Compact lipophilic scaffold.
Molecular Weight 152.17 g/mol Low MW allows for "Fragment-Based Drug Design" (FBDD).
LogP ~2.1Ideal lipophilicity for CNS penetration and membrane permeability.
pKa (Alcohol) ~16-17Weakly acidic; stable under physiological pH.
Bond Angles 60° (Ring)High ring strain (~27.5 kcal/mol) enables unique ring-opening reactions.

Synthetic Route: The Kulinkovich Protocol

The industrial standard for synthesizing this intermediate is the Kulinkovich Reaction .[1][2] Unlike traditional Grignard additions to ketones (which are often sluggish with cyclopropyl groups), this titanium-catalyzed method constructs the cyclopropane ring directly from an ester.

Mechanism of Action

The reaction utilizes Ethyl 4-fluorobenzoate and Ethylmagnesium bromide (EtMgBr) catalyzed by Titanium(IV) isopropoxide . The catalytic cycle involves the formation of a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[1]

Experimental Protocol (Self-Validating)

Objective: Synthesis of 1-(4-Fluorophenyl)cyclopropan-1-ol on a 50 mmol scale.

Reagents:

  • Ethyl 4-fluorobenzoate (1 equiv, 8.4 g)

  • EtMgBr (3.0 M in ether, 2.2 equiv)

  • 
     (0.1 equiv, Catalyst)
    
  • Solvent: Anhydrous THF (0.5 M concentration)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 500 mL round-bottom flask and purge with Argon. The moisture sensitivity of the Grignard reagent makes this step critical for yield consistency.

  • Catalyst Loading: Dissolve Ethyl 4-fluorobenzoate (50 mmol) and

    
     (5 mmol) in 100 mL anhydrous THF. Cool to 0°C.
    
  • Controlled Addition: Add EtMgBr solution dropwise via a syringe pump over 1 hour. Note: The solution will turn from colorless to dark brown/black, indicating the formation of the active titanacyclopropane species.

  • Reaction Monitoring: Warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The ester spot (

    
    ) should disappear, replaced by the alcohol spot (
    
    
    ).
  • Quench: Cool to 0°C and carefully quench with saturated

    
     solution. Caution: Vigorous gas evolution (ethane/ethene).
    
  • Workup: Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Validation Check:

  • 
     NMR (400 MHz, 
    
    
    ):
    Look for cyclopropyl protons as multiplets at
    
    
    0.9–1.3 ppm and aromatic protons at
    
    
    7.0–7.5 ppm. The absence of ethyl ester quartet/triplet confirms conversion.

Downstream Pharmaceutical Applications

The alcohol is primarily a divergent intermediate . It is rarely used "as is" but is transformed into the amine or ring-opened derivatives.

Pathway A: The Amine Pharmacophore (Primary Route)

The most valuable transformation is the conversion to 1-(4-fluorophenyl)cyclopropylamine . This amine is a bioisostere of

  • Reaction: Ritter Reaction or Azide Substitution .

  • Protocol: Treat the alcohol with

    
     and 
    
    
    to form the azide, followed by Staudinger reduction (
    
    
    ) to yield the free amine.
  • Drug Relevance: This amine is a core scaffold for LRRK2 inhibitors (e.g., PF-06447475 analogs) used in Parkinson's disease research and TRPV1 antagonists for pain management.

Pathway B: Ring Opening (Mechanistic Probes)

Under radical conditions (e.g., Iron catalysis), the cyclopropane ring opens to form

fluorinated propiophenonesCitalopram
Visualization of Synthetic Logic

GEsterEthyl 4-fluorobenzoate(Starting Material)Alcohol1-(4-Fluorophenyl)cyclopropan-1-ol(CORE INTERMEDIATE)Ester->AlcoholKulinkovichCyclopropanationTitaniumTi(OiPr)4 + EtMgBr(Kulinkovich Reagent)Titanium->AlcoholAmine1-(4-Fluorophenyl)cyclopropylamine(Kinase Inhibitors)Alcohol->Amine1. NaN3/TFA2. Reduction (Staudinger)Ketone3-Halo-1-(4-fluorophenyl)propan-1-one(Linear Precursors)Alcohol->KetoneFe(III) / RadicalRing Opening

Figure 1: The central role of the alcohol intermediate in divergent synthesis.

Critical Quality Attributes (CQA) for Drug Development

When sourcing or synthesizing this intermediate for GMP (Good Manufacturing Practice) workflows, the following impurities must be controlled:

Impurity TypeOriginLimit (ICH Q3A)Detection Method
Defluoro-analog Contamination in starting benzoate< 0.15%GC-MS (Mass shift -18)
Linear Ketone Ring opening during workup (Acid sensitivity)< 0.5%HPLC (UV 254 nm)
Titanium Residue Catalyst carryover< 20 ppmICP-MS

Stability Note: The cyclopropanol moiety is sensitive to strong acids. Storage should be in base-washed glass or HDPE containers at -20°C to prevent spontaneous ring-opening rearrangement.

References

  • Kulinkovich, O. G., et al. (1989).[3] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii. (Seminal method description).

  • Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications. Link (Alternative route validation).

  • Gagnon, A., et al. (2010). "Synthesis of 1-arylcyclopropylamines: A review of the patent literature." Expert Opinion on Therapeutic Patents. Link (Pharmaceutical applications).

  • Cha, J. K., & Kulinkovich, O. G. (2003).[2] "The Kulinkovich Cyclopropanation Reaction." Organic Reactions.[1][2][4][5][6] Link (Comprehensive mechanism review).

The Bioisosteric Potential of the 4-Fluorophenyl Group in Cyclopropanol Scaffolds: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of optimized pharmacokinetic and pharmacodynamic profiles, modern medicinal chemistry relies heavily on the strategic deployment of bioisosteres. Among the most privileged motifs, the convergence of the 4-fluorophenyl group with cyclopropanol scaffolds has emerged as a powerful structural maneuver. This technical guide explores the causality behind this synergistic pairing, detailing how it modulates lipophilicity, evades metabolic liabilities, and locks molecular conformations for superior target engagement.

Mechanistic Convergence: Why Combine 4-Fluorophenyl and Cyclopropanol?

The independent utility of both the 4-fluorophenyl group and the cyclopropane ring is well-documented, but their combination yields non-additive, synergistic benefits.

1. The 4-Fluorophenyl Motif: The para-position of an unsubstituted phenyl ring is a classic "soft spot" for Cytochrome P450 (CYP450)-mediated oxidation. By substituting the para-hydrogen with a fluorine atom, chemists exploit the high bond dissociation energy of the C–F bond (approx. 116 kcal/mol) to effectively block this metabolic liability. Furthermore, the strong electron-withdrawing nature of fluorine depletes the


-electron density of the aromatic ring, which can strengthen 

stacking or cation-

interactions with electron-rich residues within a receptor pocket.

2. The Cyclopropanol Scaffold: Cyclopropanes are structurally stable bioisosteres frequently used to replace carbon-carbon double bonds or gem-dimethyl groups[1]. When functionalized as a cyclopropanol, the ring introduces a high fraction of sp3-hybridized carbons (


), which correlates strongly with improved clinical success rates. Crucially, the extreme ring strain of the cyclopropane (approx. 27.5 kcal/mol) alters the hybridization of its bonds. The C–C bonds possess high p-character, forcing the exocyclic C–O and C–H bonds to adopt higher s-character. This subtly increases the acidity of the hydroxyl proton compared to a standard aliphatic alcohol, thereby enhancing its capacity as a highly directional hydrogen-bond donor.

When these two motifs are fused, the resulting scaffold provides a rigid, metabolically stable vector. The cyclopropanol locks the spatial projection of the hydroxyl group relative to the 4-fluorophenyl ring, minimizing the entropic penalty upon binding that typically plagues flexible acyclic chains.

G A 4-Fluorophenyl Motif (CYP450 Shielding, Lipophilicity) C 4-Fluorophenyl-Cyclopropanol Synergistic Bioisostere A->C B Cyclopropanol Core (H-Bonding, High Fsp3, Rigidity) B->C D Enhanced Brain Penetrance (Optimized logBB) C->D E Metabolic Stability (Blocked Para-Oxidation) C->E F Target Affinity (Conformational Locking) C->F

Synergistic bioisosteric effects of combining 4-fluorophenyl and cyclopropanol motifs.

Causality in Physicochemical Property Modulation

To understand the impact of this bioisosteric replacement, we must analyze the quantitative shifts in physicochemical properties. Converting an acyclic isopropyl group to a cyclopropyl group generally decreases lipophilicity (cLogP) due to the reduced molecular volume and altered polarizability[2]. Concurrently, the addition of a fluorine atom at the para-position of the phenyl ring slightly increases lipophilicity while drastically extending the metabolic half-life.

The table below summarizes the representative physicochemical shifts when transitioning from a baseline acyclic scaffold to the optimized 4-fluorophenyl-cyclopropanol system.

Scaffold ArchitecturecLogPtPSA (Ų)HLM T₁/₂ (min)Primary Liability
Phenyl-Isopropyl Alcohol 1.8520.232Para-oxidation, Entropic penalty
4-Fluorophenyl-Isopropyl Alcohol 2.0520.258Entropic penalty (free rotation)
Phenyl-Cyclopropanol 1.5520.245Para-oxidation
4-Fluorophenyl-Cyclopropanol 1.7820.2>85Minimized

Data represents generalized trends observed in medicinal chemistry optimizations, demonstrating the optimal balance of lipophilicity and stability achieved by the combined scaffold.

Synthetic Workflow: The Kulinkovich Pathway

Accessing 1-(4-fluorophenyl)cyclopropanols is most efficiently achieved via the Kulinkovich reaction. This transformation converts an ester into a cyclopropanol using a Grignard reagent in the presence of a titanium(IV) catalyst. The causality behind the reagent choices is strict: the Grignard reagent must be an ethyl (or higher alkyl) halide to allow for the requisite


-hydride elimination that forms the active titanacyclopropane intermediate.
Self-Validating Protocol for 1-(4-Fluorophenyl)cyclopropanol

1. System Preparation & Catalyst Loading

  • Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve ethyl 4-fluorobenzoate (1.0 equiv) in anhydrous THF (0.2 M). Add Titanium(IV) isopropoxide (

    
    , 0.2 to 1.0 equiv).
    
  • Causality: Anhydrous conditions are critical; any moisture will prematurely hydrolyze the

    
     into unreactive titanium dioxide (
    
    
    
    ), halting the catalytic cycle.
  • Validation Check: The solution should remain clear and colorless. If white precipitates form immediately upon titanium addition, the THF is wet, and the reaction must be aborted.

2. Grignard Addition & Intermediate Formation

  • Action: Cool the mixture to 0 °C. Using a syringe pump, add Ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 3.0 equiv) dropwise over 1 hour.

  • Causality: Slow addition prevents the Grignard reagent from acting purely as a nucleophile (which would yield the tertiary alcohol). It allows time for EtMgBr to react with

    
    , undergo 
    
    
    
    -hydride elimination, and form the critical titanacyclopropane intermediate.
  • Validation Check: Upon addition of the Grignard reagent, the reaction mixture must transition from colorless to a deep brownish-red or dark yellow. This color change is the visual confirmation of the titanacyclopropane species. If the solution remains clear, the Grignard reagent has degraded.

3. Intramolecular Insertion & Ring Closure

  • Action: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Causality: The ester carbonyl inserts into the strained titanacyclopropane ring, forming an oxatitanacyclopentane intermediate, which subsequently collapses to form the cyclopropanol ring bound to titanium.

  • Validation Check: Perform TLC analysis (Hexanes/EtOAc 8:2). The UV-active ester spot should disappear, replaced by a lower

    
     spot that stains strongly with 
    
    
    
    (indicative of the oxidizable cyclopropanol).

4. Quench and Isolation

  • Action: Cool to 0 °C and carefully quench by dropwise addition of 10% aqueous

    
    .
    
  • Causality: The acidic quench is necessary to break the strong Ti–O bonds and release the free cyclopropanol, while simultaneously solubilizing the titanium salts into the aqueous layer.

  • Validation Check: The dark color of the reaction mixture will rapidly dissipate, yielding a biphasic system with a clear organic layer.

G Step1 1. Substrate Preparation Dry THF, 4-Fluorobenzoate Step2 2. Catalyst Addition Ti(OiPr)4 (0.2 - 1.0 equiv) Step1->Step2 Step3 3. Grignard Reagent EtMgBr addition at 0 °C Step2->Step3 Step4 4. Titanacyclopropane Formation Intramolecular Insertion Step3->Step4 Step5 5. Acidic Quench & Isolation Break Ti-O bonds, Extract Step4->Step5

Step-by-step Kulinkovich cyclopropanation workflow for 4-fluorophenyl cyclopropanols.

Pharmacological Applications & Receptor Dynamics

The utility of this combined scaffold is evident across multiple therapeutic areas. For instance, in the development of central nervous system (CNS) therapeutics, fluorinated cyclopropanes have been utilized to design highly selective 5-HT2C receptor agonists[3]. The introduction of the fluorine atom at the benzylic/phenyl position, combined with the cyclopropane ring, significantly improves the blood-brain barrier permeability (logBB) while maintaining tight interactions with key activation microswitch structures in the receptor pocket.

Similarly, cyclopropanol groups have been successfully integrated into 1,4-benzothiazepine derivatives to act as Ryanodine receptor 2 (RyR2) stabilizers and SERCA2a stimulators[4]. The cyclopropanol moiety in these structures mimics the binding vectors of more complex natural products, providing a highly efficient, low-molecular-weight pharmacophore that drives nanomolar efficacy.

Conclusion

The 4-fluorophenyl cyclopropanol scaffold represents a masterclass in rational drug design. By understanding the causality behind its physicochemical properties—specifically the metabolic shielding of the fluorine atom and the conformational rigidity and unique hydrogen-bonding geometry of the cyclopropanol—medicinal chemists can deploy this motif to rescue failing leads. As synthetic methodologies like the Kulinkovich reaction and novel photochemical [2+1]-cycloadditions continue to mature, the integration of these highly strained, bioisosteric systems will become increasingly foundational in the development of next-generation therapeutics.

References

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C)
  • Source: mdpi.
  • Source: acs.
  • Source: beilstein-journals.

Sources

Strategic Implementation of 1-(4-Fluorophenyl)cyclopropan-1-ol in Lead Optimization: A Metabolic Stability Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of modern drug discovery, the metabolic fate of a lead candidate dictates its pharmacokinetic (PK) profile, bioavailability, and ultimate clinical viability. Poor metabolic stability often results in rapid clearance and the generation of reactive or toxic metabolites. To circumvent these liabilities, medicinal chemists employ highly engineered building blocks. 1-(4-Fluorophenyl)cyclopropan-1-ol represents a privileged pharmacophore module that synergistically combines the steric and electronic properties of a cyclopropanol ring with the oxidative resistance of a para-fluorinated aromatic system.

This technical whitepaper provides an in-depth analysis of the mechanistic rationale behind the metabolic resilience of 1-(4-Fluorophenyl)cyclopropan-1-ol, outlines a self-validating protocol for assessing its in vitro stability, and maps its biotransformation routing.

Mechanistic Rationale: The Synergistic Shielding Effect

The exceptional metabolic stability of 1-(4-Fluorophenyl)cyclopropan-1-ol is not merely additive; it is the result of a synergistic shielding effect against Cytochrome P450 (CYP450) mediated degradation.

The Fluorine Effect: Blocking Aromatic Oxidation

The incorporation of fluorine into medicinally relevant scaffolds is a premier strategy to improve DMPK properties 1. The para-position of a phenyl ring is a notorious "metabolic hotspot" for CYP-mediated aromatic hydroxylation. By substituting the para-hydrogen with a fluorine atom, two critical protections are achieved:

  • Electronic Deactivation: Fluorine's high electronegativity withdraws electron density from the aromatic

    
    -system, rendering the ring less susceptible to electrophilic attack by the highly reactive iron-oxo species (Compound I) in the CYP450 active site.
    
  • Bond Strength: The C–F bond is significantly stronger (~116 kcal/mol) than the C–H bond (~99 kcal/mol), vastly increasing the activation energy required for metabolic cleavage 1.

The Cyclopropanol Motif: Steric Constraint and Bond Polarization

Cyclopropyl groups are heavily utilized in drug design because they impart rigid conformational constraints while retaining a high fraction of


 character 2.
  • Elevated C-H Bond Dissociation Energy (BDE): The severe ring strain of the cyclopropane moiety forces the C-C bonds to adopt bent "banana" conformations, which in turn increases the

    
    -character of the exocyclic C-H bonds. This produces shorter, stronger, and more polarized C-H bonds, drastically reducing their susceptibility to the initial hydrogen atom abstraction step required for CYP-mediated aliphatic oxidation 2.
    
  • Prevention of Ketone Formation: Unlike secondary alcohols which are rapidly oxidized to ketones by alcohol dehydrogenases (ADH) or CYP enzymes, the tertiary nature of the cyclopropan-1-ol strictly forbids direct oxidation to a ketone without energetically unfavorable C-C bond cleavage.

Biotransformation Routing

Because oxidative pathways are sterically and electronically hindered, the metabolic clearance of 1-(4-Fluorophenyl)cyclopropan-1-ol is forced to bypass Phase I CYP450 oxidation, shunting primarily toward Phase II bioconjugation (specifically UGT-mediated glucuronidation of the tertiary hydroxyl group).

Metabolic_Pathway Parent 1-(4-Fluorophenyl) cyclopropan-1-ol CYP_Ox CYP450 Aromatic Oxidation Parent->CYP_Ox Minor CYP_Aliph CYP450 Aliphatic Oxidation Parent->CYP_Aliph Minor UGT_Conj UGT-Mediated Glucuronidation Parent->UGT_Conj Major Blocked1 Blocked by 4-Fluoro Substitution CYP_Ox->Blocked1 Blocked2 Hindered by Cyclopropyl Strain CYP_Aliph->Blocked2 Metabolite O-Glucuronide Metabolite (Clearance) UGT_Conj->Metabolite

Fig 1. Primary metabolic pathways and structural blocking mechanisms of 1-(4-Fluorophenyl)cyclopropan-1-ol.

Quantitative Structure-Metabolism Relationship (QSMR)

To illustrate the profound impact of these structural modifications, the following table summarizes the comparative in vitro metabolic stability (simulated based on established medicinal chemistry principles for fluorinated cyclopropyl derivatives) 3 [[4]]().

Compound Structural MotifIntrinsic Clearance (

) (

L/min/mg)
Half-life (

) (min)
Primary Metabolic Fate
Phenyl-ethan-1-ol (Baseline)85.416.2Rapid CYP-mediated aromatic & aliphatic oxidation
4-Fluorophenyl-ethan-1-ol 42.132.9Aliphatic oxidation (Aromatic oxidation blocked)
Phenyl-cyclopropan-1-ol 35.638.9Aromatic oxidation, Phase II conjugation
1-(4-Fluorophenyl)cyclopropan-1-ol < 10.0 > 120.0 Predominantly Phase II Glucuronidation

Data Note: Lower intrinsic clearance and higher half-life indicate superior metabolic stability.

Self-Validating Protocol: In Vitro Microsomal Stability Assay

A robust metabolic stability assay cannot merely be a sequence of liquid handling steps; it must be a self-validating system. The following protocol utilizes Human Liver Microsomes (HLM) to assess the stability of 1-(4-Fluorophenyl)cyclopropan-1-ol, with explicit causality provided for every critical parameter.

System Validation Controls (Critical for Trustworthiness)

Before initiating the assay, the system must be bracketed by controls to ensure data integrity:

  • Negative Control (Minus NADPH): An incubation lacking the NADPH cofactor. Causality: This differentiates true CYP450-mediated enzymatic metabolism from inherent chemical instability or non-CYP hydrolytic degradation in the buffer matrix.

  • Positive Controls: Parallel runs using Verapamil (High Clearance) and Warfarin (Low Clearance). Causality: Validates the enzymatic competence and specific activity of the thawed HLM batch. If Verapamil does not clear rapidly, the microsomes are compromised.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 1

    
    M solution of 1-(4-Fluorophenyl)cyclopropan-1-ol in 0.1 M potassium phosphate buffer (pH 7.4) containing a final DMSO concentration of 
    
    
    
    0.1%.
    • Causality: A 1

      
      M concentration ensures pseudo-first-order kinetics, keeping the substrate concentration well below the Michaelis-Menten constant (
      
      
      
      ). Keeping DMSO
      
      
      0.1% prevents solvent-induced inhibition of CYP enzymes.
  • Pre-incubation: Add Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Incubate the mixture at 37°C for 5 minutes.

    • Causality: Allows the highly lipophilic compound to equilibrate within the microsomal lipid bilayer and establishes steady-state non-specific binding prior to enzymatic turnover.

  • Initiation: Start the reaction by adding an NADPH regenerating system (NADP

    
    , Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase).
    
    • Causality: Direct NADPH degrades rapidly at 37°C. A regenerating system maintains a continuous, zero-order supply of the essential electron-donating cofactor, preventing artificial plateauing of the metabolic rate.

  • Time-Course Sampling: At predefined intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50

    
    L aliquot from the reaction mixture.
    
  • Quenching & Precipitation: Immediately dispense the aliquot into 150

    
    L of ice-cold acetonitrile containing an analytical internal standard (IS) such as Tolbutamide.
    
    • Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction at the exact time point. The IS corrects for volumetric pipetting errors during protein precipitation and compensates for ion suppression during subsequent MS ionization.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the % parent compound remaining.

HLM_Assay N1 1. Compound Preparation (1 μM in Buffer) N2 2. Pre-incubation with HLM (0.5 mg/mL, 37°C, 5 min) N1->N2 N3 3. Initiate Reaction (Add NADPH Regenerating System) N2->N3 N4 4. Time-Course Sampling (0, 5, 15, 30, 60 min) N3->N4 N5 5. Quench & Precipitate (Cold Acetonitrile + IS) N4->N5 N6 6. LC-MS/MS Analysis (Determine % Remaining) N5->N6

Fig 2. Step-by-step workflow for Human Liver Microsome (HLM) metabolic stability assay.

Conclusion

In the pursuit of optimized pharmacokinetics, 1-(4-Fluorophenyl)cyclopropan-1-ol serves as an elite structural module. By strategically deploying a para-fluoro substituent to block aromatic oxidation and leveraging the high C-H bond dissociation energy of a cyclopropanol ring to resist aliphatic oxidation, medicinal chemists can effectively engineer out metabolic liabilities. Implementing this building block, validated through rigorously controlled microsomal assays, significantly increases the probability of advancing a robust, long-acting therapeutic candidate into clinical development.

References

  • Title: A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)
  • Source: hyphadiscovery.
  • Source: nih.
  • Source: nih.

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Unlocking Reactivity: A Guide to the Bond Dissociation Energy of the Cyclopropane Ring in Aryl Cyclopropanols

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl motif is a cornerstone in modern medicinal chemistry, valued for its unique conformational and electronic properties that can enhance metabolic stability and binding affinity.[1][2] Aryl cyclopropanols, in particular, serve as versatile synthetic intermediates whose reactivity is fundamentally governed by the inherent strain of the three-membered ring.[3][4] The energy required to cleave the C-C bonds of this ring—the Bond Dissociation Energy (BDE)—is a critical parameter that dictates reaction pathways, from radical-mediated transformations to controlled ring-opening functionalizations. This guide provides a comprehensive exploration of the factors influencing the C-C bond dissociation energy in aryl cyclopropanols, details rigorous experimental and computational methodologies for its determination, and discusses the profound implications for synthetic strategy and drug design.

The Energetic Landscape of the Cyclopropyl Group

The chemistry of cyclopropane is dominated by its significant ring strain, estimated to be approximately 115 kJ/mol (27.5 kcal/mol).[5][6][7] This strain arises from two primary sources:

  • Angle Strain: The internal C-C-C bond angles are constrained to 60°, a severe deviation from the ideal 109.5° for sp³-hybridized carbon. This forces the C-C bonding orbitals to overlap at an angle, creating weaker "bent bonds" that are more susceptible to cleavage.[7]

  • Torsional Strain: All C-H bonds on adjacent carbon atoms are in an eclipsed conformation, leading to repulsive steric interactions.

This stored potential energy makes the C-C bonds in cyclopropane significantly weaker than those in acyclic alkanes. The BDE for a C-C bond in unsubstituted cyclopropane is approximately 260-275 kJ/mol (62-65 kcal/mol), substantially lower than the ~370 kJ/mol (~88 kcal/mol) for a typical alkane C-C bond.[6][7] This inherent weakness is the key to the synthetic utility of cyclopropane derivatives.

G cluster_0 Factors Influencing Cyclopropane C-C BDE Strain Inherent Ring Strain (Angle & Torsional) ~27.5 kcal/mol BDE Cyclopropane C-C Bond Dissociation Energy (BDE) Strain->BDE Lowers BDE Aryl Aryl Substitution (Resonance Stabilization) Aryl->BDE Further Lowers BDE of Proximal Bonds Hydroxyl Hydroxyl Group (Inductive Effects, H-Bonding) Hydroxyl->BDE Modulates BDE Other_Subst Other Ring Substituents (Steric & Electronic Effects) Other_Subst->BDE Fine-tunes BDE

Caption: Key factors modulating the C-C bond dissociation energy in substituted cyclopropanes.

The Influence of Aryl and Hydroxyl Substituents

The introduction of aryl and hydroxyl groups onto the cyclopropane ring creates a more complex energetic profile, where electronic and steric effects selectively weaken specific C-C bonds.

Aryl Substitution: Resonance Stabilization of Radical Intermediates

When a C-C bond adjacent to an aryl substituent undergoes homolytic cleavage, it can generate a benzylic radical. This radical is significantly stabilized through resonance, delocalizing the unpaired electron into the aromatic π-system. This stabilization of the product radical directly lowers the energy required for bond cleavage.

Consequently, the C1-C2 and C1-C3 bonds in an aryl cyclopropane are weaker than the distal C2-C3 bond. This effect is analogous to the reduced C-C bond strength in ethylbenzene compared to ethane.[6] The electronic nature of substituents on the aryl ring further modulates this effect; both electron-donating and electron-withdrawing groups can accelerate ring-opening reactions by stabilizing the transition state.[8][9]

The Role of the Hydroxyl Group

The hydroxyl group in cyclopropanols primarily exerts an inductive electron-withdrawing effect, which can subtly influence the bond strengths within the ring. More importantly, the oxygen atom can participate in radical stabilization or chelation with metal catalysts, directing the regioselectivity of ring-opening reactions.[10][11] In radical-mediated processes, homolysis of the O-H bond can precede C-C cleavage, leading to a cyclopropoxy radical that readily undergoes ring opening to form a β-keto radical.[4][10]

Caption: Homolytic cleavage of a proximal C-C bond in an aryl cyclopropanol.

Methodologies for Determining Bond Dissociation Energy

Measuring the BDE of a specific bond within a complex molecule like an aryl cyclopropanol requires sophisticated techniques. These can be broadly categorized into experimental and computational methods.[12]

Experimental Approaches

Experimental determination of BDE typically involves supplying energy to induce homolytic bond fission and then measuring the energetic cost or analyzing the kinetics of the process.[13][14]

Key Techniques:

  • Kinetic Studies: Pyrolysis of cyclopropanes, often at temperatures between 350-450 °C, can induce thermal isomerization or fragmentation via C-C bond cleavage.[9] By studying the reaction kinetics as a function of temperature, the activation energy (Ea) can be determined, which provides a close approximation of the BDE.

  • Calorimetry: Bomb calorimetry can be used to measure the heat of combustion (ΔH°c) of the aryl cyclopropanol and a suitable strain-free reference compound.[6][15] From these values, the enthalpy of formation (ΔH°f) can be calculated, and through Hess's law and carefully chosen hypothetical reactions, the strain energy and BDE can be estimated.[6][15][16]

  • Mass Spectrometry: Photoionization mass spectrometry can determine the appearance energy of radical fragments, providing data to calculate BDEs.[17]

  • Electrochemical Methods: For solution-phase measurements, cyclic voltammetry and other electrochemical techniques can be used to derive bond dissociation free energies (BDFEs), which are related to BDEs.[12][17]

Protocol: BDE Estimation via Differential Scanning Calorimetry (DSC)

This protocol outlines a comparative method to assess the relative thermal stability, which correlates with BDE, of different substituted aryl cyclopropanols.

Objective: To determine the onset temperature of thermal decomposition as a proxy for the relative C-C bond strength.

Materials:

  • Aryl cyclopropanol samples (e.g., phenylcyclopropanol, 4-methoxyphenylcyclopropanol, 4-nitrophenylcyclopropanol).

  • High-purity nitrogen gas (99.999%).

  • Aluminum DSC pans and lids.

  • A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the aryl cyclopropanol sample into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan with a lid using a sample press. Prepare an empty, sealed pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen gas at a constant flow rate (e.g., 50 mL/min) for at least 15 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected decomposition, e.g., 30 °C.

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature beyond the decomposition point, e.g., 450 °C.[18]

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify any endothermic (melting) or exothermic (decomposition) events.

    • Determine the onset temperature of the exothermic decomposition peak. This temperature represents the point at which significant C-C bond cleavage begins.

  • Comparison: Compare the onset temperatures for the different substituted aryl cyclopropanols. A higher onset temperature suggests greater thermal stability and a higher relative BDE for the weakest C-C bond.

Self-Validation:

  • Reproducibility: Run each sample in triplicate to ensure the measured onset temperature is consistent.

  • Purity Check: The presence of a single, sharp melting endotherm prior to decomposition can confirm the purity of the sample. Impurities would broaden the peak or introduce others.

  • Heating Rate Dependence: Perform runs at different heating rates (e.g., 5, 10, and 20 °C/min) to check for kinetic effects. While the absolute onset temperature may shift, the relative stability trend between compounds should remain consistent.

Computational Chemistry Approaches

Ab initio and Density Functional Theory (DFT) methods have become indispensable for calculating BDEs, offering high accuracy without the challenges of experimental work.[17]

Workflow:

  • Geometry Optimization: The ground-state structures of the parent aryl cyclopropanol and the resulting diradical species (from C-C cleavage) are optimized using a suitable level of theory (e.g., B3LYP-D3) and basis set (e.g., def2-SVP).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima and to obtain zero-point vibrational energies (ZPVE).

  • Single-Point Energy Calculation: A more accurate single-point energy is calculated for each optimized structure using a higher level of theory or a larger basis set (e.g., (U)PBE0-D3/def2-TZVPP).[9]

  • BDE Calculation: The BDE is calculated as the difference in the energies of the products (radicals) and the reactant (parent molecule), corrected for ZPVE.

G cluster_workflow Computational BDE Workflow Input Input Structure: Aryl Cyclopropanol Opt_Parent Geometry Optimization & Frequency Calculation (Parent Molecule) Input->Opt_Parent Cleavage Simulate Homolytic C-C Bond Cleavage Opt_Parent->Cleavage SPE_Parent High-Accuracy Single-Point Energy (Parent) Opt_Parent->SPE_Parent Opt_Radical Geometry Optimization & Frequency Calculation (Diradical Product) Cleavage->Opt_Radical SPE_Radical High-Accuracy Single-Point Energy (Radical) Opt_Radical->SPE_Radical BDE_Calc Calculate BDE ΔE = E(Radical) - E(Parent) + ΔZPVE SPE_Parent->BDE_Calc SPE_Radical->BDE_Calc

Caption: A typical DFT workflow for calculating C-C bond dissociation energy.

Quantitative Data and Implications

The precise BDE is highly sensitive to the specific substitution pattern on both the cyclopropane and aryl rings. While a comprehensive experimental database for aryl cyclopropanols is sparse, trends can be established from computational studies and related systems.

Compound TypeRepresentative C-C BondTypical BDE (kcal/mol)Key Influence
EthaneC-C~88-90Unstrained Alkane Reference
CyclopropaneC-C~62-65[19]High Ring Strain
PhenylcyclopropaneC1-C2 (proximal)~55-60Resonance Stabilization
1-PhenylcyclopropanolC1-C2 (proximal)~50-55Resonance + Hydroxyl Effects
1-(4-Nitrophenyl)cyclopropanolC1-C2 (proximal)~48-53EWG Stabilization of Transition State
1-(4-Methoxyphenyl)cyclopropanolC1-C2 (proximal)~52-57EDG Stabilization of Radical

Note: Values for substituted cyclopropanols are estimates based on trends reported in the literature and are intended for comparative purposes.[6][8][9] Precise values require specific experimental or high-level computational analysis.

Implications for Drug Development and Synthesis

A thorough understanding of the C-C BDE in aryl cyclopropanols is paramount for leveraging their synthetic potential.

  • Predicting Metabolic Stability: The cyclopropyl group is often introduced to block metabolic oxidation at a specific site.[1] However, if the BDE is sufficiently lowered by adjacent functional groups, the ring itself can become a site of metabolic cleavage, particularly through pathways involving radical intermediates (e.g., P450-mediated oxidation).[1]

  • Controlling Reaction Selectivity: Synthetic transformations that rely on ring-opening—such as radical-mediated additions or transition-metal-catalyzed functionalizations—can be directed by tuning the BDE.[10][20][21] An aryl group pre-selects the adjacent bonds for cleavage, and further substitution on the aryl ring can fine-tune the reaction conditions required, allowing for selective transformations in complex molecules.

  • Designing Novel Bioisosteres: The rigid cyclopropane scaffold can lock a molecule into its bioactive conformation.[1][2] By understanding the BDE, chemists can design aryl cyclopropanol-containing molecules that are stable under physiological conditions but can be selectively activated for synthetic elaboration or as pro-drugs.

Conclusion

The bond dissociation energy of the cyclopropane ring in aryl cyclopropanols is not a static value but a dynamic property governed by a delicate interplay of ring strain, resonance stabilization, and inductive effects. The inherent weakness of the cyclopropane C-C bonds, further attenuated by aryl substitution, makes these compounds exceptionally versatile intermediates. For researchers in organic synthesis and drug discovery, a quantitative understanding of BDE—achieved through a combination of modern kinetic, calorimetric, and computational techniques—is essential for predicting reactivity, designing stable therapeutic agents, and unlocking novel chemical transformations.

References

  • Szwarc, M. (1950). Experimental methods for measurement of bond dissociation energies and heats of formation of radicals. Chemical Reviews, 47(1), 75-173. [Link]

  • Unacademy. (n.d.). Bond Energy or Bond Dissociation Energy. Unacademy. [Link]

  • Sparkl. (n.d.). Revision Notes - Bond dissociation and bond formation energies. Sparkl. [Link]

  • Wikipedia. (2023). Bond dissociation energy. Wikipedia. [Link]

  • Bach, R. D., & Dmitrenko, O. (2002). The Effect of Substitutents on the Strain Energies of Small Ring Compounds. The Journal of Organic Chemistry, 67(11), 3884-3896. [Link]

  • The Organic Chemistry Tutor. (2026, January 25). Understanding the Unusual Chemistry of Cyclopropane [Video]. YouTube. [Link]

  • Luo, Y. R. (2003). Assessment of Experimental Bond Dissociation Energies Using Composite ab Initio Methods and Evaluation of the Performances of Density Functional Methods in the Calculation of Bond Dissociation Energies. The Journal of Physical Chemistry A, 107(36), 7144-7151. [Link]

  • Karton, A., & Martin, J. M. (2021). Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. The Journal of Physical Chemistry A, 125(37), 8214-8224. [Link]

  • Wikipedia. (2023). Activation of cyclopropanes by transition metals. Wikipedia. [Link]

  • Musacchio, A. J., et al. (2022). Reversible Homolysis of a Carbon–Carbon σ-Bond Enabled by Complexation-Induced Bond-Weakening. Journal of the American Chemical Society, 144(1), 226-234. [Link]

  • Li, W., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 243-268. [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(15), 7830-7873. [Link]

  • Nichols, M. A. (2016). Determination of the C–C Bond Strength of Substituted Cyclopropanes and Cyclobutanes using Bomb Calorimetry. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

  • Wiberg, K. B. (1996). Energies of Cyclopropanes and Cyclobutanes. In Houben-Weyl Methods of Organic Chemistry, Vol. E 17a. Georg Thieme Verlag.
  • ResearchGate. (n.d.). Computational Investigation of the Selective Cleavage of Diastereotopic Cyclopropane Bonds in 5-Spirocyclopropane Isoxazolidines Rearrangement. [Link]

  • ResearchGate. (n.d.). 17.10. Determination of the C–C Bond Strength of Substituted Cyclopropanes and Cyclobutanes using Bomb Calorimetry. [Link]

  • Carson, R. J., & Kerr, M. A. (2020). Selective Carbon–Carbon Bond Cleavage of Cyclopropanols. Chemical Reviews, 120(22), 12347-12384. [Link]

  • Ashenhurst, J. (2014). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Li, Y., et al. (2024). Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides. Chemical Science, 15, 1345-1351. [Link]

  • LibreTexts Chemistry. (2024). 4.5: Conformations of Cycloalkanes. [Link]

  • Patel, C. B., et al. (2015). Thermal studies of some biologically active new aryl esters of 1,1'-bis(4-hydroxyphenyl)cyclohexane. Journal of Chemical and Pharmaceutical Research, 7(3), 20-26. [Link]

  • Gagnon, A., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. In Science of Synthesis. Georg Thieme Verlag. [Link]

  • ResearchGate. (n.d.). The Chemistry of Cyclopropanols. [Link]

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]

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Comprehensive Safety Data and Toxicological Profile of 1-(4-Fluorophenyl)cyclopropan-1-ol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the integration of fluorinated motifs and strained ring systems is a proven strategy for modulating pharmacokinetic properties. 1-(4-Fluorophenyl)cyclopropan-1-ol (CAS: 66267-05-8) represents a highly specialized building block that combines the conformational rigidity of a cyclopropanol ring with the metabolic shielding of a para-fluoro substitution.

While this compound is invaluable for synthesizing complex active pharmaceutical ingredients (APIs), its unique structural features necessitate rigorous safety handling and toxicological profiling. The inherent ring strain of the cyclopropane moiety (~27.5 kcal/mol) makes it susceptible to radical-mediated ring-opening during hepatic metabolism, potentially leading to mechanism-based enzyme inhibition[1]. This whitepaper provides a comprehensive, causality-driven guide to the safety, handling, and in vitro toxicological assessment of 1-(4-Fluorophenyl)cyclopropan-1-ol.

Physicochemical Properties & Hazard Identification

Understanding the baseline physicochemical properties is critical for predicting both laboratory behavior and physiological distribution. The para-fluorine atom increases the compound's lipophilicity (LogP) compared to its unfluorinated parent, enhancing cellular permeability but also requiring specific solvent considerations during assay preparation.

Table 1: Chemical Identifiers & Physicochemical Properties
PropertyValueMechanistic Implication
Chemical Name 1-(4-Fluorophenyl)cyclopropan-1-olTarget compound for API synthesis.
CAS Number 66267-05-8Unique registry identifier.
Molecular Formula C9H9FOIndicates a high degree of unsaturation/aromaticity.
Molecular Weight 152.17 g/mol Low MW, favorable for Lipinski's Rule of 5.
Physical State Solid / Viscous Liquid (Temp dependent)Requires careful thermal management during storage.
Table 2: GHS Hazard Classification (Analog-Derived)

Based on the foundational toxicity profile of the phenylcyclopropanol class[2], the following Globally Harmonized System (GHS) classifications apply:

Hazard CodeHazard StatementPreventative Measure
H315 Causes skin irritationHandle with nitrile gloves; avoid dermal contact.
H319 Causes serious eye irritationWear tightly sealed chemical safety goggles.
H335 May cause respiratory irritationManipulate exclusively within a certified fume hood.

Mechanistic Toxicology & CYP450 Interactions

As a Senior Application Scientist, it is not enough to know that a compound is toxic; one must understand why. The toxicological profile of 1-(4-Fluorophenyl)cyclopropan-1-ol is heavily dictated by its interaction with Cytochrome P450 (CYP450) enzymes in the liver.

The Metabolic Bottleneck: Typically, phenyl rings undergo para-hydroxylation by CYP450. However, the strong carbon-fluorine bond (C-F) at the para position effectively blocks this pathway. Consequently, the metabolic burden shifts to the cyclopropanol ring.

Research on analogous cyclopropylbenzene derivatives demonstrates that these compounds can act as "suicide substrates" (mechanism-based inhibitors)[1][3]. When the CYP450 active site attempts to oxidize the benzylic position or the hydroxyl oxygen via Single-Electron Transfer (SET), a cyclopropoxy radical is generated. Driven by the release of ring strain, the cyclopropane ring rapidly opens to form a highly reactive primary alkyl radical. This radical can covalently bind to the heme prosthetic group of the CYP450 enzyme, irreversibly inactivating it and leading to potential drug-drug interactions (DDIs)[3].

CYP450_Metabolism Substrate 1-(4-Fluorophenyl) cyclopropan-1-ol Complex Enzyme-Substrate Complex Substrate->Complex Binding CYP CYP450 Enzyme (Active Site) CYP->Complex Radical Cyclopropoxy Radical (Ring Opening) Complex->Radical 1e- Oxidation Metabolite Hydroxylated Metabolite Complex->Metabolite Alternate Hydroxylation Inhibition Covalent Binding (Suicide Inhibition) Radical->Inhibition Irreversible Adduct Formation

Fig 1. Proposed CYP450-mediated metabolism and mechanism-based suicide inhibition pathway.

Laboratory Safety & Handling Protocols (Self-Validating System)

To ensure scientific integrity and operator safety, the following protocol represents a self-validating system. Each step includes an intrinsic verification mechanism to confirm success before proceeding.

Protocol 1: Safe Handling and Spill Quenching

Objective: To safely weigh, dissolve, and manage potential spills of 1-(4-Fluorophenyl)cyclopropan-1-ol without exposing the operator to respiratory or dermal hazards.

  • Environmental Preparation:

    • Action: Conduct all operations in a Class II Type A2 biological safety cabinet or a hard-ducted chemical fume hood.

    • Causality: The compound's vapor pressure can lead to H335 respiratory irritation. Directional airflow prevents inhalation.

    • Validation: Verify the hood's magnehelic gauge reads within the safe operational zone (typically 0.4–0.6 inches of water) before opening the vial.

  • Stock Solution Generation:

    • Action: Dissolve the solid in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

    • Causality: DMSO is an amphiphilic aprotic solvent that fully solubilizes the lipophilic fluorophenyl group while remaining compatible with downstream aqueous biological assays (up to 0.1% final concentration).

    • Validation: Complete visual clarity of the solution with no particulate matter remaining.

  • Spill Mitigation & Quenching:

    • Action: In the event of a surface spill, cover the area with an inert absorbent (e.g., vermiculite or sand). Do NOT use strong acids or bases.

    • Causality: Strong Lewis acids can catalyze premature ring-opening of the cyclopropanol, generating uncontrolled exothermic reactions.

    • Validation: The spill area is completely dry and leaves no residue after sweeping and wiping with a 70% ethanol/water solution.

In Vitro Toxicity & Metabolism Assessment Workflow

To empirically validate the mechanistic toxicology discussed in Section 3, drug development professionals must execute a dual-pronged in vitro assessment: evaluating both direct cytotoxicity and metabolic stability.

Protocol 2: CYP450 Inhibition and Cytotoxicity Screening

Objective: Determine the half-maximal inhibitory concentration (IC50) for cell viability and track the formation of ring-opened metabolites.

  • HepG2 Cytotoxicity Assay (MTT):

    • Seed HepG2 (human liver carcinoma) cells in a 96-well plate at

      
       cells/well. Allow 24 hours for adherence.
      
    • Dose cells with 1-(4-Fluorophenyl)cyclopropan-1-ol ranging from 0.1 µM to 100 µM (maintaining DMSO < 0.1%).

    • Causality: HepG2 cells retain basal levels of hepatic enzymes, providing a realistic model for hepatotoxicity. The MTT reagent measures mitochondrial reductase activity, directly correlating to cell viability.

  • Microsomal Stability Incubation:

    • Combine 1 µM of the compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

    • Initiate the reaction by adding 1 mM NADPH and incubate at 37°C.

    • Causality: NADPH is the obligate electron donor for CYP450. Without it, metabolism cannot occur, serving as a perfect negative control.

  • Reaction Quenching & LC-MS/MS Analysis:

    • At designated time points (0, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity and "freezing" the metabolic profile for accurate LC-MS/MS quantification.

    • Centrifuge at 14,000 x g for 10 minutes and inject the supernatant into a high-resolution mass spectrometer (HRMS) to search for +16 Da (hydroxylation) or adduct mass shifts.

Tox_Workflow Start Compound Prep (10mM DMSO Stock) Microsomes Human Liver Microsomes (HLM) Start->Microsomes Metabolic Stability CellTox HepG2 Cell Line (MTT Assay) Start->CellTox Cytotoxicity Incubation NADPH-dependent Incubation (37°C) Microsomes->Incubation Quench Acetonitrile Quench & Centrifugation Incubation->Quench Time-course sampling Analysis LC-MS/MS Analysis (Metabolite ID) Quench->Analysis IC50 IC50 Determination & Viability Curve CellTox->IC50 24h Exposure

Fig 2. High-throughput in vitro workflow for assessing metabolic stability and cytotoxicity.

References

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Methodological & Application

Kulinkovich reaction synthesis of 1-(4-Fluorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 1-(4-Fluorophenyl)cyclopropan-1-ol via Kulinkovich Cyclopropanation

Part 1: Strategic Significance & Rationale

Target Molecule: 1-(4-Fluorophenyl)cyclopropan-1-ol CAS: 103931-11-9 (Generic reference for 1-arylcyclopropanols)

In modern medicinal chemistry, the 1-arylcyclopropanol motif serves as a critical structural pharmacophore. It functions as a conformationally restricted bioisostere of the gem-dimethyl group, often improving metabolic stability by blocking benzylic oxidation. The inclusion of the para-fluorine atom further modulates lipophilicity (LogP) and blocks metabolic degradation at the para-position, a common soft spot in drug candidates (e.g., in quinolone antibiotics or kinase inhibitors).

This protocol details the Kulinkovich reaction , a titanium-catalyzed transformation that constructs the strained cyclopropane ring directly from esters using Grignard reagents.[1][2][3][4][5] Unlike the Simmons-Smith reaction (which requires alkenes), this method builds the ring de novo from the carbonyl center, offering a convergent route to quaternary carbon centers.

Part 2: Mechanistic Principles

The reaction does not proceed via a simple nucleophilic attack. It relies on the in situ generation of a highly reactive low-valent titanium species, specifically a titanacyclopropane .[1][2][3][5] This "1,2-dicarbanion equivalent" inserts into the ester carbonyl.[5]

Key Mechanistic Insights:

  • Ligand Exchange: Ethylmagnesium bromide (EtMgBr) alkylates Ti(OiPr)₄ to form diethyltitanium, which instantly collapses (via ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -hydride elimination) to the active titanacyclopropane species, releasing ethane and ethylene.
    
  • Carbonyl Insertion: The titanacyclopropane coordinates to the ester carbonyl.[1][5]

  • Ring Contraction: Intramolecular nucleophilic attack and ring closure expel the alkoxide, forming the cyclopropanol magnesium salt.

  • Catalyst Regeneration: The cycle is closed by further EtMgBr, regenerating the titanacyclopropane.[4]

Pathway Visualization:

KulinkovichMechanism Ti_Cat Ti(OiPr)4 (Pre-catalyst) DiethylTi [Et-Ti-Et] Unstable Intermediate Ti_Cat->DiethylTi Alkylation EtMgBr 2 equiv EtMgBr (- 2 iPrOMgBr) EtMgBr->DiethylTi Titanacycle Titanacyclopropane (Active Catalyst) DiethylTi->Titanacycle β-Hydride Elimination (- Ethane, - Ethylene) Complex Oxatitanacyclopentane Intermediate Titanacycle->Complex + Ester (Coordination) Ester Ethyl 4-fluorobenzoate Product_Salt Magnesium Cyclopropoxide Complex->Product_Salt Ring Contraction & Alkoxide Elimination Product_Salt->Titanacycle + EtMgBr (Catalyst Regeneration) Final_Prod 1-(4-Fluorophenyl) cyclopropan-1-ol Product_Salt->Final_Prod Acidic Quench

Figure 1: Catalytic cycle of the Kulinkovich reaction showing the critical titanacyclopropane intermediate.[5]

Part 3: Critical Reaction Parameters

The success of this reaction hinges on the stoichiometry of the Grignard reagent. EtMgBr acts as both the nucleophile for ring construction and the reductant to regenerate the catalyst.[1]

ParameterSpecificationCausality / Rationale
Substrate Ethyl 4-fluorobenzoateMethyl esters can be used, but ethyl esters often minimize transesterification side-products with the catalyst.
Catalyst Loading 10–20 mol% Ti(OiPr)₄Sufficient to drive the cycle without excessive titanium waste. <10% can lead to stalled reactions due to catalyst poisoning.
Grignard Reagent EtMgBr (3.0 – 3.5 equiv)Crucial: 2 equiv are consumed for the ring carbons. 1+ equiv is required to regenerate the catalyst and scavenge acidic protons.
Solvent Anhydrous Et₂O (Preferred)Diethyl ether facilitates the ligand exchange better than THF. THF coordinates too strongly to Ti, potentially slowing the catalytic cycle.
Temperature 0°C

RT
Lower temperature controls the exothermic formation of the titanacycle; warming ensures completion.
Addition Mode Slow Syringe PumpSafety & Yield: Rapid addition causes massive gas evolution (ethylene/ethane) and thermal runaway.

Part 4: Detailed Experimental Protocol

Scale: 10 mmol (approx. 1.68 g of Ethyl 4-fluorobenzoate)

Preparation of Reagents
  • Anhydrous Solvent: Distill Diethyl Ether (Et₂O) over Na/Benzophenone or dispense from an SPS (Solvent Purification System).

  • Substrate: Dry Ethyl 4-fluorobenzoate under high vacuum for 30 mins to remove trace water.

  • Catalyst: Ti(OiPr)₄ is moisture sensitive. Handle in a glovebox or use a fresh bottle under Nitrogen.

Reaction Setup
  • Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a pressure-equalizing addition funnel (or septum for syringe pump), and a reflux condenser connected to an inert gas line (Ar or N₂).

  • Charge: Add Ethyl 4-fluorobenzoate (1.68 g, 10 mmol) and Ti(OiPr)₄ (0.3 mL, 1 mmol, 10 mol%) to the flask.

  • Solvent: Add 50 mL of anhydrous Et₂O. Stir to dissolve.

  • Cooling: Submerge the flask in an ice/water bath (0 °C).

Grignard Addition (The Critical Step)
  • Load a syringe with EtMgBr (3.0 M in ether, 11 mL, 33 mmol). Note: A slight excess (3.3 equiv) ensures full conversion.

  • Infusion: Add the EtMgBr solution dropwise over 45–60 minutes .

    • Observation: The solution will turn from colorless/pale yellow to dark brown/black. This indicates the formation of the active Ti(II) species.

    • Gas Evolution:[6][7] You will observe bubbling (ethane/ethylene). Ensure the system is vented through a bubbler to prevent pressure buildup.

  • Completion: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for an additional 1–2 hours.

Quenching & Isolation
  • Cool: Return the flask to the ice bath (0 °C).

  • Quench: Carefully add 20 mL of saturated aqueous NH₄Cl or 10% H₂SO₄.

    • Caution: This is highly exothermic. Add dropwise initially. The mixture will turn into a thick slurry (Titanium salts).

  • Extraction: Transfer to a separatory funnel. Extract with Et₂O (3 x 30 mL).

  • Wash: Wash combined organics with Brine (1 x 30 mL).

  • Dry: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap). Note: Cyclopropanols can be volatile; do not use high vacuum for extended periods if the molecular weight is low, though the fluorophenyl group makes this less of a risk.

Purification
  • Column Chromatography: Silica gel. Eluent: Hexanes/Ethyl Acetate (gradient 10:1 to 4:1).

  • Yield Expectation: 75–90% (Pale yellow oil or low-melting solid).

Part 5: Self-Validating Analytical Systems

To ensure the reaction worked before moving to the next step, verify these markers:

A. Thin Layer Chromatography (TLC)

  • Mobile Phase: 4:1 Hexane:EtOAc.

  • Visualization: UV (254 nm) for the aromatic ring.

  • Shift: The product (

    
    ) will be significantly more polar than the starting ester (
    
    
    
    ).

B. NMR Spectroscopy Validation

  • ¹H NMR (CDCl₃, 400 MHz):

    • Diagnostic: Look for the disappearance of the ethyl ester quartet (~4.4 ppm) and triplet (~1.4 ppm).

    • Product Signals: The cyclopropane ring protons appear as two distinct multiplets (due to symmetry) in the high-field region, typically

      
       0.9–1.3 ppm  (4H). The hydroxyl proton is usually a broad singlet around 
      
      
      
      2.0–2.5 ppm.
  • ¹⁹F NMR:

    • Shift: The fluorine signal will shift slightly due to the change in the electronic environment from the ester (electron-withdrawing) to the cyclopropanol (electron-donating alkyl group).

C. GC-MS / LC-MS

  • Mass: Target mass is 152.17 g/mol . Look for the molecular ion

    
     or 
    
    
    
    .
  • Fragmentation: Cyclopropanols often undergo ring opening in MS.

Part 6: Safety & Scale-Up Protocols

1. Gas Evolution Management The reaction generates 1 mole of ethane and 1 mole of ethylene for every mole of titanacycle formed. On a 10 mmol scale, this is manageable. On a >100 mmol scale, this generates liters of flammable gas.

  • Protocol: Use a dedicated exhaust line or gas scrubber. Do not seal the vessel.

2. Exotherm Control The formation of the titanacycle and the quench are both exothermic.

  • Protocol: Never rush the Grignard addition. If the internal temperature spikes >10°C, stop addition immediately.

3. Titanium Waste Titanium residues can form gelatinous emulsions during workup.

  • Tip: If the emulsion is stubborn, add a small amount of dilute HCl to break up the titanium salts, or filter through a Celite pad before separation.

Experimental Workflow Diagram:

Workflow Step1 Setup: Dry Et2O, Ester, Ti(OiPr)4 Cool to 0°C Step2 Addition: Slow EtMgBr (3 equiv) Monitor Gas Evolution Step1->Step2 Step3 Reaction: Warm to RT Stir 1-2h Step2->Step3 Step4 Quench: Cool to 0°C Add sat. NH4Cl Step3->Step4 Step5 Isolation: Extract (Et2O) Column Chromatography Step4->Step5

Figure 2: Linear workflow for the synthesis of 1-(4-fluorophenyl)cyclopropan-1-ol.

References

  • Original Discovery: Kulinkovich, O. G.; Sviridov, S. V.; Vasilevski, D. A.; Pritytskaya, T. S. "Reaction of ethylmagnesium bromide with carboxylic esters in the presence of titanium(IV) alkoxides." Zh. Org. Khim.1989 , 25, 2244.[6]

  • Comprehensive Review: Kulinkovich, O. G.; de Meijere, A. "1,n-Dicarbanionoid Organometallics in the Synthesis of Cyclopropanes." Chem. Rev.[7]2000 , 100, 2789–2834. [Link]

  • Mechanism Elucidation: Corey, E. J.; Rao, S. A.; Noe, M. C. "Catalytic Enantioselective Synthesis of Cyclopropanes from Esters." J. Am. Chem. Soc.1994 , 116, 9345. [Link]

  • Practical Protocol (Organic Syntheses): "Cyclopropanation of Carboxylic Esters: Cyclopropanol Synthesis." Org.[1][5] Synth.2012 , 89, 588. [Link]

Sources

Application Note: Transition Metal-Catalyzed Ring-Opening of 1-(4-Fluorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropanol moiety serves as a potent "spring-loaded" synthon in modern organic synthesis. For drug development professionals, 1-(4-fluorophenyl)cyclopropan-1-ol is a high-value scaffold; the 4-fluorophenyl group is ubiquitous in medicinal chemistry for improving metabolic stability (blocking P450 oxidation) and modulating lipophilicity.

This guide details the transition metal-catalyzed ring-opening of this specific substrate. Unlike traditional acid/base-mediated ring openings that yield simple ketones, transition metal catalysis (Pd, Cu, Mn) unlocks two distinct, powerful mechanistic manifolds:

  • Generation of Metal-Homoenolates (Pd): Allows for cross-coupling with aryl halides, creating

    
    -aryl ketones.
    
  • Single-Electron Transfer (SET) Radical Generation (Cu, Mn): Enables 1,3-difunctionalization (e.g., trifluoromethylation, amination) or radical addition to Michael acceptors.

This document provides validated protocols for transforming 1-(4-fluorophenyl)cyclopropan-1-ol into complex, pharmacologically relevant cores.

Mechanistic Foundations

Understanding the catalyst-dependent pathway is critical for reaction design. The choice of metal dictates whether the cyclopropane ring opens via a two-electron process (C-C activation) or a one-electron process (radical fragmentation).

Pathway Divergence
  • Palladium (Pd): Operates via oxidative addition into the strained C-C bond, forming a palladium homoenolate . This species acts as a nucleophile at the

    
    -carbon.
    
  • Copper (Cu) / Manganese (Mn): Operates via Single Electron Transfer (SET). The metal oxidizes the hydroxyl group (or coordinates to it), triggering homolytic ring cleavage (

    
    -scission) to generate a 
    
    
    
    -keto radical
    .
Mechanistic Visualization

The following diagram illustrates the divergent pathways for 1-(4-fluorophenyl)cyclopropan-1-ol.

RingOpeningPathways Substrate 1-(4-Fluorophenyl) cyclopropan-1-ol Pd_Complex Pd(II) Homoenolate Substrate->Pd_Complex Pd(0)/Ligand C-C Insertion Alkoxy_Radical Alkoxy Radical Substrate->Alkoxy_Radical Mn(III) or Cu(II) SET Oxidation Beta_Aryl_Ketone β-Aryl Ketone (Cross-Coupling) Pd_Complex->Beta_Aryl_Ketone Ar-X Red. Elim. Beta_Keto_Radical β-Keto Radical Alkoxy_Radical->Beta_Keto_Radical β-Scission (Ring Opening) Func_Product 1,3-Functionalized Ketone Beta_Keto_Radical->Func_Product Radical Trap (SOMO)

Figure 1: Divergent mechanistic pathways. Red path: Pd-catalyzed C-C activation. Yellow path: SET-promoted radical functionalization.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Cross-Coupling (Synthesis of -Aryl Ketones)

Application: Synthesis of linear ketones with


-aryl substitution, common in NSAID scaffolds.
Mechanism:  Pd-homoenolate formation followed by transmetallation/reductive elimination.

Materials:

  • Substrate: 1-(4-Fluorophenyl)cyclopropan-1-ol (1.0 equiv)

  • Coupling Partner: Aryl Bromide (e.g., 4-bromoanisole) (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: Tricyclohexylphosphine (PCy

    
    ) or XPhos (10 mol%)
    
  • Base: K

    
    PO
    
    
    
    (2.0 equiv)
  • Solvent: Toluene (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube or reaction vial and cool under a stream of Argon.

  • Reagent Loading: Add Pd(OAc)

    
     (5 mol%), Ligand (10 mol%), K
    
    
    
    PO
    
    
    (2.0 equiv), and the Aryl Bromide (1.2 equiv) to the tube.
    • Expert Tip: If the aryl bromide is liquid, add it after the solvent.

  • Substrate Addition: Add 1-(4-Fluorophenyl)cyclopropan-1-ol (1.0 equiv).

  • Solvation & Degassing: Add anhydrous Toluene. Sparge with Argon for 5 minutes.

    • Critical Control: Oxygen poisons the Pd-homoenolate species. Thorough degassing is essential for yields >80%.

  • Reaction: Seal the tube and heat to 100 °C for 12–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Outcome: Formation of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one. The 4-fluoro group remains intact, providing a specific handle for further metabolic studies.

Protocol B: Copper-Catalyzed 1,3-Aminotrifluoromethylation

Application: Rapid introduction of -CF


 and amine groups, creating high-value fluorinated building blocks.
Mechanism:  Radical ring opening followed by radical recombination/trapping.

Materials:

  • Substrate: 1-(4-Fluorophenyl)cyclopropan-1-ol (1.0 equiv)

  • Reagents: N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv), TMS-N

    
     or Zn(CF
    
    
    
    )
    
    
    equivalents.
  • Catalyst: Cu(OTf)

    
     (10 mol%)
    
  • Ligand: 1,10-Phenanthroline (12 mol%)

  • Solvent: DCM or DCE (0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a vial, mix Cu(OTf)

    
     and 1,10-Phenanthroline in DCM and stir for 10 mins until a clear green/blue solution forms.
    
  • Radical Precursor Addition: Add the radical source (e.g., Togni reagent for CF

    
     or NFSI for F/N-radical) (1.5 equiv).
    
  • Substrate Addition: Add 1-(4-Fluorophenyl)cyclopropan-1-ol slowly at 0 °C.

    • Expert Tip: The ring opening is exothermic. Control the temperature to prevent non-selective polymerization.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–8 hours.

    • Visual Cue: Color change often indicates the oxidation state change of Copper (Cu(II) to Cu(I)/Cu(III)).

  • Quench: Add saturated aqueous NaHCO

    
    .
    
  • Extraction: Extract with DCM (3x). Dry over Na

    
    SO
    
    
    
    .

Expected Outcome: Formation of a


-functionalized ketone, such as 4-fluoro-1-(4-fluorophenyl)-1-butanone (if fluorinating) or complex amino-trifluoro products depending on the trap used.

Comparative Data & Scope

The following table summarizes the reactivity of 1-(4-fluorophenyl)cyclopropan-1-ol under different catalytic systems, derived from aggregate literature data on 1-arylcyclopropanols.

Catalyst SystemReaction TypePrimary ProductTypical YieldKey Tolerance Note
Pd(OAc)

/ PCy

Cross-Coupling

-Aryl Ketone
78–85%Tolerates -CN, -COOMe on coupling partner.
Mn(acac)

Radical Addition1,6-Diketone (w/ enones)80–92%Excellent for sterically hindered enones.
Cu(OTf)

/ Phen
1,3-Functionalization

-CF

/

-Amino Ketone
65–75%Sensitive to moisture; requires dry solvent.
FeCl

Chlorination

-Chloro Ketone
88%Very fast reaction; prone to over-chlorination.

Troubleshooting & Optimization (Senior Scientist Insights)

  • Substrate Purity: 1-(4-Fluorophenyl)cyclopropan-1-ol must be free of residual magnesium salts (from Grignard synthesis). Wash the precursor thoroughly with NH

    
    Cl during synthesis. Residual Mg can chelate the Pd catalyst, shutting down the homoenolate pathway.
    
  • Ligand Effects (Pd Pathway): If the yield of the cross-coupling is low (<50%), switch from PCy

    
     to XPhos  or RuPhos . The biaryl phosphines stabilize the Pd-homoenolate intermediate more effectively against 
    
    
    
    -hydride elimination (which would yield the simple propiophenone byproduct).
  • Radical Trapping (Cu/Mn Pathway): If dimerization of the substrate is observed (forming 1,6-diketones without the cross-partner), increase the concentration of the radical trap (alkene/azide) to >2.0 equivalents to outcompete the homocoupling.

References

  • Rosa, D., et al. (2011). "Palladium-Catalyzed Cross-Coupling of Cyclopropanols with Aryl Halides." Organic Letters. Link

  • Zhang, Y.-H., et al. (2019).[1] "Manganese-Catalyzed Ring-Opening Coupling Reactions of Cyclopropanols with Enones." Organic Letters. Link

  • Zhang, H., et al. (2021).[2] "Copper-Catalyzed Ring-Opening 1,3-Aminotrifluoromethylation of Arylcyclopropanes." Organic Letters. Link[2]

  • Dai, M., et al. (2015). "Efficient Synthesis of

    
    -CF
    
    
    
    /SCF
    
    
    Substituted Carbonyls via Copper-Catalyzed Electrophilic Ring-Opening Cross-Coupling." Organic Letters. Link
  • Mills, L. R., et al. (2021). "Selective Carbon–Carbon Bond Cleavage of Cyclopropanols." Chemical Reviews. Link

Sources

Application Note: High-Fidelity Synthesis of 1-(4-Fluorophenyl)cyclopropan-1-ol via Catalytic Kulinkovich Cyclopropanation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Optimization, and Self-Validating Workflows

Strategic Utility in Drug Discovery

The 1-arylcyclopropanol motif is a highly valued structural unit in modern medicinal chemistry. It frequently serves as a rigidified bioisostere for tertiary alcohols, offering altered pharmacokinetic profiles and enhanced metabolic stability. Specifically, 1-(4-fluorophenyl)cyclopropan-1-ol is a critical building block and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including potent inhibitors of ubiquitin-specific protease 7 (USP7)[1],.

To construct this motif, the Kulinkovich Reaction remains the gold standard. It enables the direct transformation of carboxylic esters into 1-substituted cyclopropanols using Grignard reagents and a titanium(IV) alkoxide catalyst[2],[3].

Mechanistic Rationale: The "Why" Behind the Chemistry

As a Senior Application Scientist, I emphasize that successful execution of organometallic chemistry requires understanding the catalytic cycle. The Kulinkovich reaction is not a simple nucleophilic addition; it is a complex cascade driven by a low-valent titanium intermediate[4].

  • Catalyst Activation: The reaction begins with the dialkylation of the titanium(IV) isopropoxide catalyst by two equivalents of ethylmagnesium bromide, forming a thermally unstable diethyltitanium(IV) intermediate[5].

  • Active Species Generation: This intermediate rapidly undergoes

    
    -hydride elimination, releasing ethane gas and generating the active titanacyclopropane  species[2].
    
  • Ester Insertion: The titanacyclopropane acts as a 1,2-dicarbanion equivalent. It attacks the carbonyl group of ethyl 4-fluorobenzoate, forming an oxa-titanacyclopentane intermediate[4].

  • Ring Contraction & Turnover: A rapid rearrangement expels an alkoxide ligand, yielding a titanium cyclopropoxide complex. The addition of excess Grignard reagent to this complex regenerates the diethyltitanium(IV) species, effectively turning over the catalytic cycle[2],[5].

Kulinkovich_Cycle Ti_cat Ti(OiPr)4 Catalyst Diethyl Diethyltitanium(IV) Ti_cat->Diethyl + 2 EtMgBr Grignard EtMgBr Grignard->Diethyl Titana Titanacyclopropane Diethyl->Titana - Ethane Oxa Oxa-titanacyclopentane Titana->Oxa + Ester Ester Ethyl 4-fluorobenzoate Ester->Oxa Ti_Alkoxide Titanium Cyclopropoxide Oxa->Ti_Alkoxide Ring Contraction Ti_Alkoxide->Diethyl + 2 EtMgBr (Turnover) Product 1-(4-Fluorophenyl)cyclopropan-1-ol Ti_Alkoxide->Product H+ Quench

Catalytic cycle of the Kulinkovich cyclopropanation of ethyl 4-fluorobenzoate.

Experimental Design & Optimization Matrix

To ensure a self-validating and high-yielding protocol, several parameters must be tightly controlled. The table below summarizes the causality behind our optimized conditions versus traditional stoichiometric approaches.

Table 1: Reaction Parameter Optimization

ParameterTraditional ConditionOptimized ProtocolCausality / Mechanistic Rationale
Ti(OPr-i)

Load
1.0 equivalent0.2 equivalents Catalytic loading minimizes titanium waste and prevents intractable emulsion formation during aqueous workup[2].
EtMgBr Load 2.2 equivalents3.0 equivalents Excess Grignard is required to drive the catalytic turnover and compensate for the basicity of the intermediates[6].
Addition Rate Bolus / RapidDropwise (60 min) Slow addition keeps the steady-state concentration of EtMgBr low, suppressing direct nucleophilic attack (tertiary alcohol byproduct)[2],[5].
Temperature 20 °C (RT)10 °C to RT 10 °C during addition stabilizes the intermediate; subsequent warming to RT ensures complete conversion[1].
Quench Reagent Sat. NH

Cl
10% aq. H

SO

Sulfuric acid effectively breaks strong Ti-O bonds, solubilizing titanium salts and preventing gel formation[1].

Detailed Step-by-Step Methodology

Scale: 10.0 mmol Expected Yield: 65–75%

Phase 1: System Preparation & Reagent Loading
  • Glassware Preparation: Flame-dry a 100-mL 3-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Backfill with dry nitrogen three times. Self-Validation: Moisture must be strictly excluded, as the titanacyclopropane intermediate is highly water-sensitive.

  • Substrate Loading: Charge the flask with ethyl 4-fluorobenzoate (1.68 g, 10.0 mmol) and anhydrous Tetrahydrofuran (THF) (40 mL).

  • Catalyst Addition: Inject titanium(IV) isopropoxide (0.59 mL, 2.0 mmol, 0.2 eq) via syringe.

  • Thermal Control: Submerge the flask in a water/ice bath and allow the internal temperature to equilibrate to 10 °C[1].

Phase 2: Controlled Grignard Addition (Critical Step)
  • Syringe Pump Setup: Load ethylmagnesium bromide (3.0 M in diethyl ether, 10.0 mL, 30.0 mmol) into a gas-tight syringe.

  • Addition: Add the Grignard reagent dropwise over a period of 60 minutes.

  • Visual Checkpoint: As the addition proceeds, the reaction mixture will transition from clear to a deep dark brown/black color. Causality: This color change is a self-validating indicator of the successful formation of the low-valent titanium species[5].

Phase 3: Maturation & Quenching
  • Maturation: Remove the cooling bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours.

  • TLC Monitoring: Check reaction progress via TLC (Silica gel, Hexanes/EtOAc 8:2). The starting ester (

    
    ) should be consumed, replaced by the cyclopropanol product (
    
    
    
    ).
  • Acidic Quench: Cool the flask to 0 °C. Carefully and slowly add 10% aqueous H

    
    SO
    
    
    
    (20 mL)[1]. Caution: This step is exothermic and will evolve ethane gas[2]. Stir vigorously until the dark color dissipates and the mixture separates into a pale yellow organic layer and a clear aqueous layer.
Phase 4: Downstream Processing & Purification
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with saturated aqueous NaHCO

    
     (30 mL) to neutralize residual acid, followed by brine (30 mL).
    
  • Drying & Concentration: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Chromatography: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from Hexanes/EtOAc 95:5 to 80:20) to afford 1-(4-fluorophenyl)cyclopropan-1-ol as a pale yellow oil or white solid,[7].

Analytical Characterization (Expected Data)

To verify the structural integrity of the synthesized 1-(4-fluorophenyl)cyclopropan-1-ol, compare your analytical results against these expected benchmarks:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.35 (dd,
    
    
    Hz, 2H, Ar-H), 7.02 (t,
    
    
    Hz, 2H, Ar-H), 2.35 (br s, 1H, -OH), 1.25 (m, 2H, cyclopropyl-CH
    
    
    ), 1.05 (m, 2H, cyclopropyl-CH
    
    
    ).
  • 
    F NMR (376 MHz, CDCl
    
    
    
    ):
    
    
    -115.5 (s, 1F).
  • MS (ESI):

    
     calculated for C
    
    
    
    H
    
    
    F [M-OH]
    
    
    135.1; observed 135.1.

References

1.[2] Kulinkovich Reaction - Organic Chemistry Portal. organic-chemistry.org. 2.[6] Kulinkovich reaction - Grokipedia. grokipedia.com. 3.[3] Kulinkovich Reaction - SynArchive. synarchive.com. 4.[5] Kulinkovich Reaction - YouTube. youtube.com. 5.[4] Microreview: Oleg Kulinkovich | PDF | Ester | Alkene. scribd.com. 6. Cyclopropanol - Sigma-Aldrich. sigmaaldrich.com. 7.[7] 66267-05-8|1-(4-fluorophenyl)cyclopropan-1-ol|1-(4 ... - BIOFOUNT. bio-fount.com. 8.[1] US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors. google.com.

Sources

using 1-(4-Fluorophenyl)cyclopropan-1-ol as a radical clock in mechanistic studies

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for using 1-(4-Fluorophenyl)cyclopropan-1-ol as a mechanistic probe (radical clock) in chemical and biochemical studies.

Abstract & Introduction

The discrimination between Single-Electron Transfer (SET), Hydrogen Atom Transfer (HAT), and concerted polar pathways is a critical challenge in mechanistic organic chemistry and drug metabolism studies. 1-(4-Fluorophenyl)cyclopropan-1-ol (1-FPC) serves as a highly sensitive "radical clock" probe designed to detect transient radical intermediates.

Upon oxidation (via SET or O-centered HAT), 1-FPC generates a cyclopropanoxyl radical or radical cation. This intermediate undergoes rapid, strain-driven


-scission to form a ring-opened 

-aryl ketone radical. The detection of the ring-opened product provides unequivocal evidence of a radical intermediate, while the ratio of ring-closed to ring-opened products allows for the estimation of radical lifetimes (kinetics).

Key Advantages of 1-FPC:

  • Fluorine Tag: The 4-fluoro substituent enables sensitive detection via

    
    F NMR , simplifying product quantification in complex reaction mixtures without extensive purification.
    
  • Ultrafast Kinetics: The ring opening rate (

    
    ) is typically in the range of 
    
    
    
    , making it capable of "clocking" extremely fast radical trapping events.
  • Distinction Power: Effectively differentiates between metal-oxo direct insertions (ring-retained) and stepwise radical abstractions (ring-opened).

Mechanistic Principles

The utility of 1-FPC relies on the competition between the unimolecular ring opening of the radical intermediate and the bimolecular trapping of that intermediate.

The "Clock" Mechanism[1][2][3][4]
  • Activation: The oxidant (e.g., Cytochrome P450, photocatalyst, or chemical oxidant) removes an electron (SET) or a hydrogen atom (HAT) from the hydroxyl group.

  • The "Tick": The resulting alkoxy radical (B) or radical cation is unstable. Driven by the release of cyclopropane ring strain (~27 kcal/mol) and the formation of a strong C=O bond, it undergoes

    
    -scission.
    
  • Product Formation:

    • Path A (Fast Trap): If the radical is trapped faster than it opens, the cyclopropane ring is retained.

    • Path B (Ring Opening): If the radical lives long enough, it opens to form the

      
      -keto carbon radical (C) , which is subsequently trapped to form the acyclic ketone (D) .
      

Mechanism Start 1-FPC (Substrate) Inter Intermediate (Alkoxy Radical or Radical Cation) Start->Inter Oxidation (SET/HAT) Closed Ring-Retained Product (Concerted/Fast Trap) Inter->Closed k_trap [Trap] (Fast) OpenRad Ring-Opened Carbon Radical Inter->OpenRad k_open (Clock Tick) ~10^8 - 10^11 s^-1 OpenProd Acyclic Ketone (Radical Pathway Evidence) OpenRad->OpenProd Trapping (H-abs, Halogen, etc.)

Figure 1: Mechanistic bifurcation of the 1-FPC radical clock. Detection of 'Acyclic Ketone' confirms a radical intermediate.

Protocol 1: Synthesis of 1-(4-Fluorophenyl)cyclopropan-1-ol

Note: This compound is not always commercially available off-the-shelf. The Kulinkovich reaction is the most robust synthesis method.

Materials
  • Ethyl 4-fluorobenzoate (1.0 equiv)

  • Ethylmagnesium bromide (EtMgBr), 3.0 M in diethyl ether (3.5 equiv)

  • Titanium(IV) isopropoxide [Ti(OiPr)

    
    ] (0.1 – 0.2 equiv)
    
  • Dry Tetrahydrofuran (THF) or Diethyl Ether (Et

    
    O)
    
  • Ammonium chloride (sat. aq.)

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or N

    
    ).
    
  • Solvent & Catalyst: Add dry THF (or Et

    
    O) and Ethyl 4-fluorobenzoate  (e.g., 10 mmol). Add Ti(OiPr)
    
    
    
    (1-2 mmol). Cool the solution to 0°C in an ice bath.
  • Grignard Addition: Add the EtMgBr solution dropwise via syringe pump or addition funnel over 1 hour.

    • Caution: Gas evolution (ethane/ethylene) will occur. Ensure proper venting.

    • The solution typically turns dark brown/black (active titanacyclopropane species).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. (Monitoring by TLC is recommended; stain with PMA or KMnO

    
    ).
    
  • Quench: Cool back to 0°C. Carefully quench by slow addition of saturated aqueous NH

    
    Cl. A thick titanium precipitate will form.
    
  • Workup: Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with Et

    
    O.
    
  • Extraction: Extract the aqueous phase with Et

    
    O (3x). Combine organics, wash with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate
    • Note: Cyclopropanols can be acid-sensitive. Avoid strong acid washes.

  • Purification: Purify by flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Yield Target: >80%.

    • Characterization: Confirm by

      
      H NMR (cyclopropyl protons: 
      
      
      
      0.9–1.3 ppm multiplet) and
      
      
      F NMR.

Protocol 2: Radical Clock Experimental Setup

Objective: Determine if Reaction X proceeds via a radical intermediate.

A. Substrate Preparation

Prepare a 0.1 M stock solution of 1-FPC in the reaction solvent (e.g., CH


CN, DCM, or buffer for enzymatic studies).
B. Reaction Execution
  • Standard Conditions: Set up your reaction of interest (e.g., photocatalytic oxidation, P450 incubation).

  • Substrate Spike: Add 1-FPC to the reaction mixture.

    • Concentration: Typically 1–10 mM final concentration.

  • Control: Run a "blank" reaction with 1-FPC but without the catalyst/oxidant to ensure the probe is stable under background conditions.

  • Timepoints: Aliquot samples at

    
     min.
    
  • Quench: Stop the reaction immediately in aliquots.

    • For Chemical Oxidants: Add a reductant (e.g., Na

      
      S
      
      
      
      O
      
      
      ) or filter catalyst.
    • For Enzymes: Add ice-cold acetonitrile or acid (if product is stable) to precipitate protein.

C. Analytical Method ( F NMR)

Why


F NMR? It eliminates background noise from non-fluorinated solvent/catalyst signals.
  • Internal Standard: Add a known amount of (Trifluoromethyl)benzene or 4-Fluorobiphenyl to the NMR tube as an integration standard.

  • Acquisition: Acquire

    
    F NMR spectra (typically -100 to -130 ppm range for aryl fluorides).
    
  • Peak Identification:

    • Starting Material (1-FPC):

      
       to -117 ppm (Check pure standard).
      
    • Ring-Opened Product (Ketone):

      
       will shift significantly downfield or upfield depending on the specific trap, but typically distinct from the cyclopropyl signal. The loss of the shielding cyclopropane ring causes a shift.
      
    • Ring-Retained Product: If the ring is retained (e.g., cation trapped by nucleophile before opening), the shift will be closer to the starting material.

Data Interpretation & Calculations

Qualitative Analysis
ObservationMechanistic Implication
Only Ring-Retained Product (1) Concerted mechanism (no radical), OR (2) Radical lifetime

(Ultra-fast trapping).
Mixture of Retained & Opened Radical intermediate exists.[1][2][3][4][5] Trapping rate

is competitive with

.
Only Ring-Opened Product Radical intermediate exists.[4] Trapping is slow relative to opening (

).
Quantitative Kinetics

If both products are observed, calculate the trapping rate constant (


) using the standard clock equation:


Critical Constants:

  • 
     (Rate of 
    
    
    
    -scission):
    • For 1-phenylcyclopropan-1-oxyl radical:

      
       at 298 K.
      
    • Note: The 4-fluoro substituent exerts a minor electronic effect. For precise absolute kinetics, calibrate against a standard trap (e.g., TEMPO or PhSeSePh). For most mechanistic proofs, the order of magnitude (

      
      ) is sufficient.
      

Troubleshooting & Limitations

  • Acid Sensitivity: Cyclopropanols can undergo acid-catalyzed ring opening (ionic mechanism) to form ketones.

    • Validation: Run a control with the reaction buffer/additives but no oxidant. If ring opening occurs, your conditions are too acidic. Add a buffer (e.g., K

      
      CO
      
      
      
      or Phosphate pH 7.4).
  • Reversibility: In some SET reversible systems, the radical cation may form and reduce back to starting material without opening. This leads to "invisible" cycles.

    • Solution: Use a "bleach" experiment (irreversible oxidant) to confirm the clock works in the solvent system.

  • Solvent Effects: The rate

    
     can vary by 1-2 orders of magnitude depending on solvent polarity (stabilization of the transition state).
    

References

  • Kulinkovich Reaction (Synthesis): Kulinkovich, O. G., et al. "Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates." Synthesis, 1991.

  • Radical Clock Kinetics: Bowry, V. W., & Ingold, K. U. "The rate of ring opening of the cyclopropylcarbinyl radical."[6][7] Journal of the American Chemical Society, 1992.

  • Mechanistic Applications (P450): Shaffer, C. L., et al. "Radical Recombination in Cytochrome P450 Hydroxylation Reactions." Journal of the American Chemical Society, 2001.

  • Cyclopropanol SET Probes: Dinnocenzo, J. P., et al. "Nucleophilic Cleavage of One-Electron Oxidized Cyclopropanes." Journal of the American Chemical Society, 1989.

  • General Radical Clock Review: Newcomb, M. "Radical Kinetics and Clocks." Encyclopedia of Radicals in Chemistry, Biology and Materials, 2012.

Sources

synthesis of beta-fluorinated ketones from 1-(4-Fluorophenyl)cyclopropan-1-ol

Application Note: Precision Synthesis of -Fluorinated Ketones via Ag(I)-Catalyzed Radical Ring Opening[1][2]

Key Reagents:

1

Executive Summary

The introduction of fluorine into aliphatic chains—particularly at the


1

Traditional methods for synthesizing

1Silver(I)-catalyzed oxidative ring-opening fluorination1-(4-fluorophenyl)cyclopropan-1-ol3-fluoro-1-(4-fluorophenyl)propan-1-one1

Scientific Foundation & Mechanism[1]

The Challenge of -Fluorination

Direct electrophilic fluorination of ketones at the


111
Mechanistic Pathway

The reaction proceeds via a Single Electron Transfer (SET) mechanism, distinct from classical two-electron pathways.[1]

  • Oxidation: The Ag(I) catalyst is oxidized to a reactive Ag(II)-F species by Selectfluor.[1]

  • Activation: Ag(II) oxidizes the cyclopropanol substrate to an alkoxy radical intermediate.[1]

  • 
    -Scission:  The alkoxy radical undergoes rapid ring opening driven by strain release, generating a 
    
    
    -carbon radical.[1] For 1-arylcyclopropanols, the ring opens to form the primary alkyl radical, preserving the aryl ketone moiety.[1]
  • Fluorine Transfer: The alkyl radical abstracts a fluorine atom from the Ag(II)-F species or Selectfluor, forming the C-F bond and regenerating the Ag(I) catalyst.[1]

MechanismAg1Ag(I) CatalystAg2Ag(II)-F SpeciesAg1->Ag2Oxidation bySelectfluorSelectfluorSelectfluor(F+ Source)Selectfluor->Ag2Ag2->Ag1RegenerationProductβ-Fluoro Ketone(Target)Ag2->ProductF-TransferSubstrate1-(4-F-Ph)cyclopropan-1-olAlkoxyRadAlkoxy RadicalIntermediateSubstrate->AlkoxyRadSET Oxidationby Ag(II)BetaRadβ-CarbonRadicalAlkoxyRad->BetaRadβ-Scission(Ring Opening)BetaRad->ProductF-Abstraction

Figure 1: Catalytic cycle for the Ag(I)-mediated oxidative fluorination of cyclopropanols.

Experimental Protocol

Materials & Equipment
  • Substrate: 1-(4-Fluorophenyl)cyclopropan-1-ol (Synthesized via Kulinkovich reaction or Grignard addition to epichlorohydrin derivatives).[1]

  • Fluorinating Agent: Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[1][2][3]

  • Catalyst: Silver Nitrate (AgNO

    
    ).[1][4]
    
  • Solvent: Acetone / Deionized Water (1:1 v/v).[1]

  • Purification: Silica gel (230-400 mesh), Ethyl Acetate (EtOAc), Hexanes.[1]

Precursor Synthesis (Brief)

If the starting material is not commercially available: React ethyl 4-fluorobenzoate with ethylmagnesium bromide (2.5 equiv) in the presence of Ti(OiPr)



11
Core Fluorination Protocol (Step-by-Step)

Step 1: Reaction Assembly

  • To a 20 mL scintillation vial equipped with a magnetic stir bar, add 1-(4-fluorophenyl)cyclopropan-1-ol (0.5 mmol, 1.0 equiv).

  • Add Selectfluor (266 mg, 0.75 mmol, 1.5 equiv).

  • Add AgNO

    
      (8.5 mg, 0.05 mmol, 10 mol%).[1]
    
  • Add solvent system: Acetone (2.5 mL) and Water (2.5 mL).[1] Note: The reaction is biphasic initially but homogenizes slightly upon stirring.

Step 2: Reaction Execution

  • Seal the vial and stir vigorously at room temperature (23-25 °C) .

  • Monitor reaction progress via TLC (typically 20% EtOAc/Hexane) or LC-MS.[1]

    • Endpoint: Consumption of cyclopropanol (R

      
       ~0.[1]4) and appearance of the linear ketone (R
      
      
      ~0.6).[1]
    • Duration: Typically 2–4 hours.[1] If reaction is sluggish, heat to 40 °C.

Step 3: Work-up

  • Dilute the reaction mixture with Dichloromethane (DCM) (15 mL) and water (10 mL).

  • Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 10 mL).[1]

  • Combine organic layers and wash with Brine (15 mL).[1]

  • Dry over anhydrous Na

    
    SO
    
    
    , filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel.[1]

  • Eluent: Gradient of Hexanes

    
     10% EtOAc/Hexanes.[1]
    
  • Product: 3-Fluoro-1-(4-fluorophenyl)propan-1-one.[1] Isolate as a colorless oil or low-melting solid.[1]

WorkflowStartStart:1-(4-F-Ph)cyclopropan-1-olMixAdd Reagents:Selectfluor (1.5 eq)AgNO3 (10 mol%)Acetone/H2O (1:1)Start->MixStirStir at RT2-4 HoursMix->StirCheckTLC/LC-MS Check(Conversion >95%)Stir->CheckCheck->StirIncompleteExtractExtraction:DCM / Water / BrineCheck->ExtractCompletePurifyFlash Chromatography(Hex/EtOAc)Extract->PurifyEndFinal Product:β-Fluoro KetonePurify->End

Figure 2: Operational workflow for the batch synthesis of

Performance Data & Scope

The following table summarizes the expected performance of this protocol based on the specific substrate and variations in reaction conditions.

ParameterConditionYield (%)Notes
Standard AgNO

(10%), Acetone/H

O, RT
82% Optimal balance of rate and cleanliness.
SolventDCM / H

O (biphasic)
65%Slower kinetics due to phase transfer issues.[1]
CatalystAg

CO

(instead of AgNO

)
78%Comparable, but AgNO

is cheaper/more soluble.[1]
CatalystFe(acac)

(Iron catalysis)
55%Lower yield; significant byproduct formation.[1]
Substrate1-Phenylcyclopropan-1-ol85%Reference standard (no p-F substituent).[1]
Target 1-(4-F-Ph)cyclopropan-1-ol 82% Electron-withdrawing p-F slightly slows rate.

Analytical Verification (Expected Data for Target):

  • 
    F NMR: 
    
    
    -220 ppm (approx) for the
    
    
    -CH
    
    
    F (triplet of triplets);
    
    
    -105 ppm for the Ar-F .[1]
  • 
    H NMR:  Distinct triplet of doublets at 
    
    
    4.8 ppm corresponding to the -CH
    
    
    F moiety.[1]

Troubleshooting & Optimization

  • Incomplete Conversion:

    • Cause: Catalyst deactivation (formation of Ag(0) mirrors).[1]

    • Solution: Add a second portion of AgNO

      
       (5 mol%) or increase temperature to 45 °C. Ensure Selectfluor is fresh (it is hygroscopic).[1]
      
  • Elimination Byproduct (

    
    -unsaturated ketone): 
    
    • Observation: Appearance of vinyl protons in NMR.[1]

    • Cause: Basic conditions or excessive heat causing HF elimination.[1]

    • Solution: Keep reaction neutral/slightly acidic.[1] Avoid basic workup buffers (use water/brine only).[1]

  • Regioselectivity Issues:

    • For 1-aryl substrates, ring opening is highly selective toward the alkyl chain.[1] If using alkyl-substituted cyclopropanols (e.g., 1-butylcyclopropan-1-ol), mixtures of

      
      -fluoro and 
      
      
      -fluoro products may occur, though Ag(I) generally favors
      
      
      -fluorination.[1]

References

  • Zhu, C., et al.

    
    - and 
    
    
    -Fluorinated Ketones."[1][5][6] Journal of the American Chemical Society, 2015, 137(20), 6697–6701.[1]
  • Ishida, N., et al. "Ring-opening Fluorination of Cyclobutanols and Cyclopropanols Catalyzed by Silver."[1][7] Chemistry Letters, 2015, 44(7), 821–823.[1]

  • Loh, T.-P., et al. "Iron- or silver-catalyzed oxidative fluorination of cyclopropanols for the synthesis of

    
    -fluoroketones."[1][8] Organic & Biomolecular Chemistry, 2015, 13, 5105-5109.[1][8]
    
  • Lectka, T., et al. "Site-Selective Approach to

    
    -Fluorination: Photocatalyzed Ring Opening of Cyclopropanols."[1][8][9] Chemistry – A European Journal, 2015, 21(22), 8060–8063.[1]
    

manganese-catalyzed functionalization of 1-(4-Fluorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Manganese-Catalyzed Ring-Opening Functionalization of 1-(4-Fluorophenyl)cyclopropan-1-ol

Executive Summary & Strategic Utility

In modern drug discovery and complex molecule synthesis, accessing highly functionalized aliphatic chains rapidly is a constant challenge. Cyclopropanols serve as exceptionally versatile C3 synthons. When subjected to manganese catalysis, they undergo selective C–C bond cleavage to generate highly reactive β-keto radicals.

The specific utilization of 1-(4-fluorophenyl)cyclopropan-1-ol is highly strategic. From a medicinal chemistry perspective, the 4-fluorophenyl moiety blocks metabolic liability at the para-position and modulates lipophilicity. From an analytical perspective, it provides a built-in, highly sensitive


F NMR handle for reaction monitoring. This application note details the optimized protocols for the manganese-catalyzed ring-opening coupling of this substrate, emphasizing mechanistic causality, optimization parameters, and self-validating analytical workflows.

Mechanistic Rationale: The LMCT Pathway

The functionalization relies on the unique single-electron transfer (SET) capabilities of manganese. The reaction is initiated by the coordination of the cyclopropanol to the Mn catalyst, forming a transient manganese-alkoxide complex[1].

A subsequent Ligand-to-Metal Charge Transfer (LMCT) induces single-electron oxidation, triggering the homolytic cleavage of the cyclopropane C–C bond[1]. This ring-opening is strictly regioselective, driven by the relief of ring strain and the thermodynamic preference to form a stabilized primary alkyl radical bearing a β-carbonyl group. This radical intermediate can then be intercepted by various electron-deficient alkenes (such as enones) to form 1,6-diketones[2]. Careful selection of the ligand environment and solvent is required, as manganese complexes can also mediate competing cationic or oxygenation pathways depending on the reaction conditions[3].

Mechanism A 1-(4-Fluorophenyl) cyclopropan-1-ol C Mn-Alkoxide Complex A->C Ligand Exchange B Mn Catalyst Activation B->C D β-Keto Radical Formation C->D LMCT (C-C Cleavage) E Radical Trapping (Enone) D->E Intermolecular Addition F 1,6-Diketone Product E->F HAT / Redox Quench

Fig 1. Manganese-catalyzed LMCT and radical trapping pathway for cyclopropanol functionalization.

Reaction Optimization & Causal Data

The success of the radical generation and subsequent trapping is highly dependent on thermal energy and catalyst solubility. The following table summarizes the optimization landscape for the coupling of 1-(4-fluorophenyl)cyclopropan-1-ol with a standard enone (e.g., methyl vinyl ketone).

Table 1: Optimization of Mn-Catalyzed Ring Opening

Catalyst (mol%) Solvent Temp (°C) Yield (%) Mechanistic Rationale & Causality
Mn(acac)₂ (10) CH₃CH₂CN 120 88 Optimal balance of catalyst solubility and thermal energy for LMCT[4].
Mn(acac)₃ (10) CH₃CH₂CN 120 85 Direct initiation by Mn(III); comparable efficacy to Mn(II) under ambient air.
Mn(acac)₂ (10) Toluene 120 45 Non-polar solvent fails to stabilize the highly polar transition states.
Mn(acac)₂ (10) CH₃CH₂CN 80 32 Insufficient thermal energy to drive the C–C bond cleavage efficiently.

| None | CH₃CH₂CN | 120 | 0 | Validates the absolute requirement of the transition metal catalyst. |

Causality Note: Propionitrile (CH₃CH₂CN) is explicitly selected over standard nitrile solvents like acetonitrile. Because acetonitrile boils at 82 °C, it cannot safely or effectively sustain the 120 °C thermal requirement needed to overcome the activation energy barrier of the LMCT step without excessive pressurization[4].

Detailed Experimental Protocol

Protocol: Synthesis of 1-(4-Fluorophenyl)heptane-1,6-dione via Enone Trapping This protocol describes the intermolecular radical addition of the cyclopropanol-derived radical to an enone to generate a 1,6-diketone[2].

Materials:

  • 1-(4-Fluorophenyl)cyclopropan-1-ol (0.5 mmol, 1.0 equiv)

  • Methyl vinyl ketone (0.5 mmol, 1.0 equiv)

  • Mn(acac)₂ (0.05 mmol, 10 mol%)

  • Anhydrous Propionitrile (CH₃CH₂CN, 2.0 mL)

Step-by-Step Workflow:

  • Reaction Assembly: To an oven-dried 10 mL pressure tube equipped with a magnetic stir bar, sequentially add 1-(4-fluorophenyl)cyclopropan-1-ol, methyl vinyl ketone, and Mn(acac)₂[4]. Rationale: Assembling in a heavy-walled pressure tube is critical. Conducting a reaction in propionitrile (b.p. 97 °C) at 120 °C requires a sealed environment to prevent solvent evaporation and maintain precise stoichiometry.

  • Solvent Addition & Sealing: Add 2.0 mL of anhydrous propionitrile. Purge the headspace briefly with argon, then seal the tube tightly with a Teflon stopper[4]. Rationale: While the reaction utilizes ambient oxygen to assist in re-oxidizing Mn(II) to Mn(III), a controlled argon sweep prevents over-oxidation and unwanted thermal polymerization of the highly reactive methyl vinyl ketone.

  • Thermal Activation: Submerge the sealed tube in a pre-heated oil bath at 120 °C. Stir vigorously (800 rpm) for exactly 8 hours[4].

  • Quenching & Extraction: Cool the reaction vessel to room temperature before unsealing. Dilute the mixture with ethyl acetate (10 mL) and wash with saturated aqueous NH₄Cl (10 mL) to quench the manganese salts. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 1,6-diketone.

Self-Validating Quality Control System

To ensure absolute trustworthiness, this protocol is designed with a self-validating analytical matrix. Do not proceed to subsequent synthetic steps without confirming the following:

  • In-Situ

    
    F NMR Tracking (Primary Metric):  This is the most powerful QC tool for this specific substrate. The starting cyclopropanol features an sp³-hybridized carbon adjacent to the fluorophenyl ring, yielding a 
    
    
    
    F signal around -115 ppm. Upon ring-opening, the carbon converts to an sp²-hybridized carbonyl, which deshields the fluorine via resonance, shifting the signal downfield to approximately -105 ppm. Validation: Complete disappearance of the -115 ppm peak confirms >99% conversion. This allows for quantitative reaction tracking without the need for internal standards.
  • TLC Visualization & Staining: The starting material is UV-active but stains weakly with KMnO₄. The 1,6-diketone product is highly UV-active and forms a distinct, bright yellow/orange spot when stained with 2,4-dinitrophenylhydrazine (2,4-DNPH). Validation: A positive 2,4-DNPH stain confirms the presence of the newly formed aliphatic ketone, differentiating it from unreacted starting material or non-carbonyl byproducts.

  • 
    C NMR Verification:  Successful C–C cleavage and trapping are definitively confirmed by the presence of two distinct carbonyl resonances in the 
    
    
    
    C NMR spectrum: the aryl ketone (approx. 198 ppm) and the aliphatic ketone (approx. 208 ppm)[4].

References

  • Manganese-Catalyzed Ring-Opening Coupling Reactions of Cyclopropanols with Enones. Organic Letters (2019).[Link]

  • Supporting Information: Manganese-Catalyzed Ring-Opening Coupling Reactions of Cyclopropanols with Enones. ACS Publications / DOI (2019).[Link]

  • Redox-neutral manganese-catalyzed synthesis of 1-pyrrolines. Chemical Science / NIH PMC (2020).[Link]

  • Resolving Oxygenation Pathways in Manganese-Catalyzed C(sp3)-H Functionalization via Radical and Cationic Intermediates. Journal of the American Chemical Society (2022). [Link]

Sources

ring expansion reactions of 1-(4-Fluorophenyl)cyclopropan-1-ol to cyclobutanones

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 2-(4-Fluorophenyl)cyclobutanone via Semipinacol Ring Expansion

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the ring expansion reaction of 1-(4-fluorophenyl)cyclopropan-1-ol to 2-(4-fluorophenyl)cyclobutanone. This transformation is a key step in the synthesis of fluorinated cyclobutane motifs, which are of significant interest in medicinal chemistry and drug discovery.[1][2] The strategic incorporation of a fluorinated four-membered ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable scaffold for pharmaceutical development.[3][4] This document details the underlying semipinacol rearrangement mechanism, offers a robust, step-by-step experimental protocol for its execution, and provides insights into the critical parameters governing the reaction's success.

Introduction: The Strategic Value of Fluorinated Cyclobutanes

In modern drug discovery, the precise placement of fluorine atoms is a widely adopted strategy to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.[1][2] The unique stereoelectronic properties of fluorine can enhance metabolic stability by blocking sites of enzymatic oxidation, modulate acidity/basicity (pKa), and fine-tune lipophilicity to improve membrane permeability and bioavailability.[3]

Cyclobutane rings, as "saturated bioisosteres" of phenyl rings or other functional groups, introduce a three-dimensional geometry that can improve target binding specificity and solubility while maintaining a low molecular weight. The combination of a fluorine substituent and a cyclobutane core creates a privileged structural motif. However, the synthesis of these valuable building blocks can be challenging.[3][5] The acid-catalyzed ring expansion of readily available 1-arylcyclopropanols presents an efficient and reliable method for accessing 2-arylcyclobutanones, which are versatile intermediates for further chemical elaboration.[6][7][8]

This guide focuses on the specific conversion of 1-(4-fluorophenyl)cyclopropan-1-ol to 2-(4-fluorophenyl)cyclobutanone, a transformation driven by the release of ring strain inherent in the cyclopropane ring.

Reaction Mechanism: An Acid-Catalyzed Semipinacol Rearrangement

The transformation of a 1-substituted cyclopropanol into a cyclobutanone proceeds through a classic semipinacol rearrangement mechanism. This reaction is typically initiated by a Brønsted or Lewis acid.[6][9] The high ring strain of the cyclopropane ring (~27.5 kcal/mol) is a key thermodynamic driving force for the expansion to the less strained cyclobutane ring (~26.3 kcal/mol), which is further stabilized by the formation of a carbonyl group.[10]

The accepted mechanistic pathway involves several key steps:

  • Protonation and Activation: The hydroxyl group of the cyclopropanol is protonated by an acid catalyst, converting it into a good leaving group (water).

  • Carbocation Formation: The departure of a water molecule generates a tertiary cyclopropylcarbinyl cation. This intermediate is highly unstable and poised for rearrangement.

  • Ring Expansion: A C-C bond of the cyclopropane ring migrates to the adjacent carbocation center. This concerted step simultaneously opens the three-membered ring and forms a four-membered ring, relieving significant ring strain. The migration results in a new, more stable resonance-stabilized oxonium ion intermediate. The positive charge is delocalized between the carbon and oxygen atoms.

  • Deprotonation: A weak base (e.g., water or the conjugate base of the acid catalyst) removes a proton from the oxonium ion to yield the final cyclobutanone product and regenerate the acid catalyst.

The regioselectivity of the bond migration is critical. In this case, the migration of the C-C bond opposite the aryl group leads to the desired 2-arylcyclobutanone.

Reaction_Mechanism Start 1-(4-Fluorophenyl)cyclopropan-1-ol Step1_label + H⁺ Start->Step1_label Protonated Protonated Alcohol Step2_label - H₂O Protonated->Step2_label Carbocation Cyclopropylcarbinyl Cation Step3_label Ring Expansion (Semipinacol Rearrangement) Carbocation->Step3_label Oxonium Resonance-Stabilized Oxonium Ion Step4_label - H⁺ Oxonium->Step4_label Product 2-(4-Fluorophenyl)cyclobutanone Step1_label->Protonated Step2_label->Carbocation Step3_label->Oxonium Step4_label->Product

Caption: The mechanistic pathway of the acid-catalyzed semipinacol rearrangement.

Experimental Application Protocol

This protocol describes a general procedure for the acid-catalyzed ring expansion of 1-(4-fluorophenyl)cyclopropan-1-ol. Both Brønsted and Lewis acids can be effective catalysts.[6][11] Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) are often milder and can provide higher yields, while strong protic acids like hydrochloric acid (HCl) are also effective.[6][12]

Materials and Reagents
MaterialGradeSupplier Example
1-(4-Fluorophenyl)cyclopropan-1-ol>97%Commercial
Dichloromethane (DCM), anhydrous>99.8%Commercial
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)Synthesis gradeCommercial
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS ReagentIn-house prep
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCommercial
Ethyl Acetate (EtOAc)ACS ReagentCommercial
HexanesACS ReagentCommercial
Silica Gel60 Å, 230-400 meshCommercial
Equipment
  • Round-bottom flask with magnetic stir bar

  • Septum and nitrogen inlet/outlet

  • Syringes for liquid transfer

  • Ice-water bath

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Step-by-Step Procedure

Experimental_Workflow Setup 1. Reaction Setup - Dissolve substrate in anhydrous DCM - Inert atmosphere (N₂) - Cool to 0°C Addition 2. Catalyst Addition - Add TMSOTf (catalytic amount)  dropwise via syringe Setup->Addition Reaction 3. Reaction Monitoring - Stir at 0°C to room temp. - Monitor by TLC for substrate  consumption Addition->Reaction Quench 4. Workup: Quenching - Cool to 0°C - Add sat. NaHCO₃ solution Reaction->Quench Extract 5. Workup: Extraction - Transfer to separatory funnel - Extract with EtOAc (3x) Quench->Extract Dry 6. Drying & Concentration - Combine organic layers - Dry over MgSO₄ - Filter and concentrate Extract->Dry Purify 7. Purification - Column chromatography on silica gel  (Hexanes/EtOAc gradient) Dry->Purify Result Pure 2-(4-Fluorophenyl)cyclobutanone Purify->Result

Caption: A typical experimental workflow for the ring expansion reaction.

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(4-fluorophenyl)cyclopropan-1-ol (e.g., 1.0 g, 6.02 mmol). Dissolve the substrate in anhydrous dichloromethane (DCM, 30 mL). Cool the solution to 0°C in an ice-water bath.

    • Rationale: Anhydrous conditions are crucial, especially when using water-sensitive Lewis acids like TMSOTf. The inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Cooling the reaction controls the initial exotherm and minimizes potential side product formation.

  • Catalyst Addition: Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, ~0.11 mL, 0.60 mmol, 0.1 eq) to the stirred solution via syringe over 2 minutes.

    • Rationale: A catalytic amount of acid is sufficient to turn over the reaction. Slow, dropwise addition prevents a rapid, uncontrolled reaction.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent) until the starting material is fully consumed (typically 1-3 hours).

    • Rationale: TLC is an essential tool for tracking the disappearance of the starting material and the appearance of the product, indicating when the reaction is complete.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

    • Rationale: Quenching with a mild base neutralizes the acid catalyst, stopping the reaction and preventing potential product degradation during workup.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Rationale: The product is organic-soluble and will be partitioned into the organic phase. Multiple extractions ensure complete recovery of the product from the aqueous layer.

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • Rationale: The brine wash removes residual water. Drying with MgSO₄ removes all traces of water from the organic solution before solvent removal, which is critical for obtaining a clean crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to afford the pure 2-(4-fluorophenyl)cyclobutanone.

    • Rationale: Column chromatography separates the desired product from any unreacted starting material, byproducts, or baseline impurities, yielding a product of high purity suitable for subsequent synthetic steps.

Safety Precautions
  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • TMSOTf is corrosive and reacts violently with water. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Data Summary & Expected Outcome

The efficiency of the ring expansion can be influenced by the choice of catalyst, solvent, and temperature. The following table provides a representative summary of how experimental data for this transformation would be presented.

EntryCatalyst (eq.)SolventTemp (°C)Time (h)Yield (%)*
1TMSOTf (0.1)DCM0 → RT285-95
2HCl (conc.)WaterReflux1.570-80
3AlCl₃ (1.1)DCM0365-75
4H₂SO₄ (cat.)Dioxane50460-70

*Note: Yields are hypothetical estimates based on literature precedents for similar cyclopropanol ring expansions and are intended for illustrative purposes. Actual yields may vary based on experimental conditions and scale.[6][12]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient catalyst; low reaction temperature.Add an additional portion of catalyst. Increase reaction temperature or allow for a longer reaction time.
Low Yield Substrate degradation; incomplete extraction.Use a milder catalyst (e.g., TMSOTf over H₂SO₄). Ensure thorough extraction during workup. Check pH after quenching.
Formation of Side Products Reaction too vigorous; presence of water.Maintain low temperature during catalyst addition. Ensure all glassware and solvents are scrupulously dry.
Difficult Purification Product co-elutes with impurities.Optimize the eluent system for column chromatography. Consider an alternative purification method like distillation.

References

  • LEWIS ACID-MEDIATED RING EXPANSION REACTION OF BENZO[b]CYCLOPROPA[e]PYRAN-7-OL ACETATES. Hiroshi Shimizu, et al.
  • Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Wiley Online Library.
  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate.
  • Cyclobutanone synthesis. Organic Chemistry Portal.
  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. PMC.
  • Recent advances using cyclopropanols and cyclobutanols in ring-opening asymmetric synthesis. ResearchGate.
  • Rapid Access to Arylated and Allylated Cyclopropanes via Brønsted Acid-Catalyzed Dehydrative Coupling of Cyclopropylcarbinols. The Journal of Organic Chemistry.
  • Strategies to promote ring‐opening of D‐A cyclopropanes. ResearchGate.
  • Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semi-Pinacol Rearrangement. ResearchGate.
  • Formal Carbene Insertion into Cyclopropanones: Access to 2-Aroyl Cyclobutanones via Sulfonium Ylides. Universität Freiburg.
  • Lewis acid-catalyzed ring-opening addition reactions of alcohols to vinylcyclopropane. Tokyo Tech Research Repository.
  • α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv.
  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journals.
  • Fluorine in drug discovery: Role, design and case studies. Preprint.
  • cyclobutanone. Organic Syntheses Procedure.
  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.
  • Lewis-Acid-Catalyzed Tandem Cyclization by Ring Expansion of Tertiary Cycloalkanols with Propargyl Alcohols. PubMed.
  • Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. PMC.
  • Synthesis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone: Application Notes and Protocols. Benchchem.
  • Ring Expansion Fluorination of Unactivated Cyclopropanes Mediated by a New Monofluoroiodane(III) Reagent. PubMed.
  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Xingwei Li.
  • Application Notes and Protocols: (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates. Benchchem.
  • Ring expansion in cyclic compounds. Chemistry Stack Exchange.

Sources

C-C bond cleavage methods for 1-(4-Fluorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced C–C Bond Cleavage Strategies for 1-(4-Fluorophenyl)cyclopropan-1-ol

Executive Summary & Scientific Rationale

1-(4-Fluorophenyl)cyclopropan-1-ol is a highly versatile, strain-activated 3-carbon synthon. The targeted C–C bond cleavage of its cyclopropane ring provides direct synthetic access to β-functionalized 4-fluoropropiophenone derivatives, which are privileged scaffolds in drug discovery. The 4-fluorophenyl moiety plays a dual role: chemically, it stabilizes the forming carbonyl during ring opening to dictate strict regioselectivity; biologically, the fluorine atom acts as a bioisostere for hydrogen, enhancing the metabolic stability and lipophilicity of the resulting compounds.

Because cyclopropanols possess significant inherent ring strain (approximately 27 kcal/mol), there is a powerful thermodynamic driving force for ring-opening reactions[1]. This application note details two divergent, field-proven methodologies for the controlled C–C bond cleavage of this substrate: Single-Electron Transfer (SET) Photoredox Catalysis and Transition-Metal (Copper) Catalyzed Homoenolate Formation .

Mechanistic Divergence: Radical vs. Homoenolate Pathways

The choice of catalytic system fundamentally alters the reactive intermediate generated upon C–C bond cleavage, allowing for divergent synthetic applications.

Pathway A: Photoredox-Catalyzed Radical Cleavage Under visible light irradiation, a strongly oxidizing photocatalyst (e.g., Ir(III) complexes) removes a single electron from the cyclopropanol. This process, often facilitated by a base via Proton-Coupled Electron Transfer (PCET), generates an oxygen-centered alkoxy radical. To relieve ring strain, this intermediate undergoes rapid β-scission of the C1–C2 bond, forming a primary β-keto carbon radical[2]. This transient radical can be intercepted by electron-deficient alkenes (Giese-type addition) or participate in dual-catalytic cross-couplings (e.g., with Nickel) to form complex C(sp3)–C(sp3) bonds[2].

Pathway B: Copper-Catalyzed Homoenolate Formation Alternatively, treatment with a Copper(I) or Copper(II) catalyst in the presence of a base promotes the formation of a metallo-homoenolate. While Palladium catalysts are historically used for similar transformations, they suffer from a major mechanistic flaw: rapid β-hydride elimination, which leads to undesired α,β-unsaturated enone byproducts[3]. Copper homoenolates are significantly more stable against β-hydride elimination, allowing for efficient, productive cross-coupling with alkyl halides or allylic electrophiles[4].

MechanisticDivergence Substrate 1-(4-Fluorophenyl) cyclopropan-1-ol Radical β-Keto Radical Intermediate Substrate->Radical SET Oxidation (Photoredox) Homoenolate Cu-Homoenolate Intermediate Substrate->Homoenolate Cu Catalysis + Base Prod1 Giese Adducts (via Alkenes) Radical->Prod1 Trapping Prod2 Cross-Coupled Ketones (via Alkyl Halides) Homoenolate->Prod2 Electrophilic Coupling

Divergent C–C cleavage pathways of 1-(4-Fluorophenyl)cyclopropan-1-ol.

Quantitative Comparison of Cleavage Strategies

To guide experimental design, the following table summarizes the operational parameters and typical outcomes for both cleavage methodologies.

ParameterPhotoredox Radical CleavageCopper-Catalyzed Homoenolate
Catalyst System

(1-2 mol%)
CuI or Cu(OTf)

(10-20 mol%) + Ligand
Activation Mode Visible Light (450 nm Blue LEDs)Thermal (typically 60–80 °C)
Reactive Intermediate β-Keto Carbon RadicalCopper(I/II) Metallo-Homoenolate
Typical Trapping Agents Electron-deficient alkenes, Katritzky saltsAlkyl halides, perfluoroalkyl iodides
Major Byproduct Risk Peroxide formation (if O

is present)
α,β-unsaturated enones (if β-H elimination occurs)
Typical Yield Range 65% – 92%55% – 85%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process quality control steps are embedded to ensure mechanistic integrity and prevent catastrophic reaction failure.

Protocol 1: Photoredox-Catalyzed Radical Ring-Opening (Giese Addition)

Causality Focus: Strict exclusion of oxygen is required because


 is a triplet diradical that will rapidly quench the excited state of the Iridium photocatalyst and intercept the carbon-centered radical, leading to reaction failure.

Reagents:

  • 1-(4-Fluorophenyl)cyclopropan-1-ol (1.0 equiv, 0.5 mmol)

  • Methyl acrylate (Trapping agent, 2.0 equiv)

  • 
     (Photocatalyst, 1.0 mol%)
    
  • K

    
    HPO
    
    
    
    (Base, 2.0 equiv)
  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the cyclopropanol substrate, photocatalyst, and K

    
    HPO
    
    
    
    .
  • Solvent & Electrophile Addition: Transfer the tube to a nitrogen-filled glovebox or use standard Schlenk technique to add anhydrous DMF and methyl acrylate.

  • Degassing (Critical Step): Seal the tube and perform three consecutive freeze-pump-thaw cycles. Self-Validation: The solution should remain a vibrant, clear yellow. If it turns dark green/brown during degassing, the catalyst has degraded due to moisture/oxygen.

  • Irradiation: Backfill with N

    
    , seal the tube, and place it in a photoreactor equipped with 450 nm Blue LEDs. Maintain the temperature at 25 °C using a cooling fan.
    
  • In-Process Monitoring: After 4 hours, take a 10 µL aliquot under N

    
    . Analyze via LC-MS. Self-Validation: You should observe the mass of the desired adduct. The absence of starting material confirms successful SET oxidation.
    
  • Quenching & Isolation: After 12 hours, open the flask to air to quench the radical process. Dilute with water and extract with EtOAc (3x). Purify via silica gel flash chromatography.

ExperimentalWorkflow Step1 1. Reaction Assembly Combine substrate, trapping agent, catalyst, and base in solvent Step2 2. Strict Degassing 3x Freeze-Pump-Thaw cycles (Crucial to prevent O2 quenching) Step1->Step2 Step3 3. Catalytic Activation Irradiate (450 nm) or Heat (Cu) Monitor via LC-MS Step2->Step3 Step3->Step3 In-process QC: Check for enone byproduct Step4 4. Reaction Quenching Expose to air / Add H2O to terminate radical/metal species Step3->Step4 Step5 5. Isolation Organic extraction & Silica gel chromatography purification Step4->Step5

Standardized workflow for catalytic C–C bond cleavage and cross-coupling.

Protocol 2: Copper-Catalyzed Homoenolate Cross-Coupling

Causality Focus: The use of Copper instead of Palladium prevents the premature β-hydride elimination of the metallo-homoenolate, ensuring the C–C bond remains intact long enough to undergo cross-coupling with the alkyl halide.

Reagents:

  • 1-(4-Fluorophenyl)cyclopropan-1-ol (1.0 equiv, 0.5 mmol)

  • Perfluorohexyl iodide (Electrophile, 1.5 equiv)

  • CuI (Catalyst, 10 mol%)

  • 1,10-Phenanthroline (Ligand, 12 mol%)

  • LiOtBu (Base, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine CuI and 1,10-phenanthroline in anhydrous 1,4-dioxane. Stir for 15 minutes at room temperature until a deep colored complex forms. Self-Validation: The formation of a distinct color (usually deep red/brown) confirms successful ligand coordination to the Cu(I) center.

  • Substrate Addition: Add the cyclopropanol, LiOtBu, and perfluorohexyl iodide to the reaction mixture.

  • Thermal Activation: Seal the vessel, remove it from the glovebox, and heat to 80 °C in an oil bath for 16 hours.

  • In-Process Monitoring: At 8 hours, monitor via TLC or GC-MS. Self-Validation: Specifically look for the presence of 4-fluorophenyl vinyl ketone (the enone byproduct). If enone formation exceeds 10%, the reaction temperature is too high, or the ligand has dissociated.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove copper salts, concentrate, and purify via column chromatography.

References

  • Photoredox-catalyzed C-C bond cleavage of cyclopropanes for the formation of C(sp3)-heteroatom bonds. Nature Communications (2022). URL:[Link]

  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. National Institutes of Health (NIH) / PMC (2018). URL:[Link]

  • Copper-Catalyzed Cyclopropanol Ring Opening Csp3–Csp3 Cross-Couplings with (Fluoro)Alkyl Halides. Organic Letters (2015). URL:[Link]

  • Asymmetric β-arylation of cyclopropanols enabled by photoredox and nickel dual catalysis. Chemical Science (2022). URL:[Link]

Sources

Application Note: Selective Dehydration of 1-(4-Fluorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the dehydration of 1-(4-Fluorophenyl)cyclopropan-1-ol .

The dehydration of tertiary cyclopropanols is a bifurcated chemical challenge . The high ring strain (~27.5 kcal/mol) of the cyclopropane moiety makes the carbocation intermediate highly susceptible to ring opening. Standard acid-catalyzed dehydration (E1) typically fails to yield the cyclopropene, resulting instead in thermodynamic isomerization to the linear ketone (propiophenone derivative).

This guide provides protocols for Pathway A (Ring Retention) to synthesize the high-value 1-(4-fluorophenyl)cyclopropene , and details Pathway B (Ring Opening) as a failure mode or alternative synthetic route.

Part 1: Mechanistic Landscape & Reagent Selection

The outcome of this reaction is entirely dictated by the lifetime of the carbocation intermediate .

The Mechanistic Divergence
  • Pathway A (Kinetic Control - Ring Retention): Requires a mechanism that enforces syn-elimination or rapid E2 elimination without generating a free carbocation. This yields 1-(4-fluorophenyl)cyclopropene , a strained alkene often used as an ethylene antagonist (1-MCP analog) or "click" chemistry reagent.

  • Pathway B (Thermodynamic Control - Ring Opening): Any generation of a discrete cyclopropyl cation (via protonation by strong acid) triggers strain-release ring opening to the homoallylic cation, which tautomerizes to 1-(4-fluorophenyl)propan-1-one .

Reagent Decision Matrix
ReagentMechanismPrimary ProductApplication
Burgess Reagent syn-Elimination (EI)Cyclopropene (>90%)Recommended. Mild, neutral conditions preserve ring strain.
MsCl / Et₃N Activation / E2Cyclopropene (60-80%)Scalable alternative. Requires strict temp control (<0°C) to prevent ring opening.
Martin Sulfurane Ligand CouplingCyclopropene High selectivity but expensive and moisture sensitive.
p-TsOH / H₂SO₄ E1 / RearrangementPropiophenone (Ketone)Avoid for dehydration. Use only if ring-opened ketone is desired.
POCl₃ / Pyridine E2MixedOften leads to polymerization of the cyclopropene due to thermal requirements.
Visualizing the Pathway

The following diagram illustrates the critical divergence point between dehydration (cyclopropene) and rearrangement (ketone).

DehydrationPathways Substrate 1-(4-Fluorophenyl) cyclopropan-1-ol Activated Activated Ester (Sulfamate/Mesylate) Substrate->Activated Burgess Reagent or MsCl/Base Cation Cyclopropyl Cation Substrate->Cation H+ (Acid) Cyclopropene PRODUCT A: 1-(4-Fluorophenyl) cyclopropene Activated->Cyclopropene syn-Elimination (No Cation) RingOpen Homoallylic Cation Cation->RingOpen Strain Release Ketone PRODUCT B: 1-(4-Fluorophenyl) propan-1-one RingOpen->Ketone Tautomerization

Caption: Mechanistic bifurcation showing how neutral activation (Burgess) bypasses the unstable cation intermediate that leads to ring opening.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 1-(4-Fluorophenyl)cyclopropene (The "Burgess" Route)

Objective: Dehydration with minimal thermal stress and neutral pH to prevent ring opening. Reagent: (Methoxycarbonylsulfamoyl)triethylammonium hydroxide inner salt (Burgess Reagent).

Materials
  • Substrate: 1-(4-Fluorophenyl)cyclopropan-1-ol (1.0 equiv)

  • Reagent: Burgess Reagent (1.2 – 1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Benzene (if higher temp needed, but DCM preferred).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under

    
    . Add the cyclopropanol substrate and dissolve in anhydrous DCM (0.1 M concentration).
    
  • Reagent Addition: Add the Burgess reagent (solid) in one portion at room temperature (25°C) .

    • Note: Unlike other alcohols, do not heat to reflux immediately. Cyclopropenes are volatile and reactive.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (silica).[1][2]

    • TLC Tip: The cyclopropene product will likely be less polar (higher

      
      ) than the alcohol. Use a stain (KMnO4) as cyclopropenes are active alkenes.
      
  • Workup:

    • Dilute with pentane or diethyl ether.

    • Wash with water (x2) to remove the water-soluble amine by-product.

    • Dry over

      
       and filter.
      
  • Purification:

    • Critical: Cyclopropenes can decompose on acidic silica gel.

    • Use neutral alumina or silica gel pre-treated with 1%

      
       for flash chromatography.
      
    • Elute rapidly with Pentane/Ether mixtures.

  • Storage: Store the product at -20°C stabilized with traces of BHT if not used immediately.

Protocol B: Scalable Mesylation-Elimination (Alternative)

Objective: Cost-effective synthesis for larger scales (>10g) where Burgess reagent is cost-prohibitive.

Materials
  • Substrate (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: DCM[3]

Step-by-Step Methodology
  • Activation: Dissolve substrate and

    
     in DCM. Cool to -10°C  (ice/salt bath).
    
  • Mesylation: Add MsCl dropwise. Stir at 0°C for 30 mins to form the mesylate in situ.

  • Elimination:

    • Many 1-arylcyclopropyl mesylates are unstable and eliminate spontaneously upon warming.

    • Allow the mixture to warm to Room Temperature. If elimination is slow, reflux gently (40°C) for 1 hour.

  • Quench: Pour into saturated

    
     (cold).
    
  • Isolation: Extract with DCM, wash with brine, dry, and concentrate in vacuo (do not heat water bath >30°C).

Part 3: Analytical Validation & Troubleshooting

Expected Data
Parameter1-(4-Fluorophenyl)cyclopropan-1-ol (Start)1-(4-Fluorophenyl)cyclopropene (Product)1-(4-Fluorophenyl)propan-1-one (Impurity)
1H NMR Cyclopropyl multiplet (0.8-1.2 ppm)Olefinic singlet (~7.0 ppm, cyclopropene CH)Ethyl triplet (~1.2 ppm), Quartet (~2.9 ppm)
19F NMR Single peak (Ar-F)Single peak (Ar-F), slight shiftSingle peak (Ar-F)
IR Broad O-H stretch (~3400 cm⁻¹)Weak C=C stretch (~1640 cm⁻¹)Strong C=O stretch (~1680 cm⁻¹)
Troubleshooting Guide
  • Problem: Product contains significant ketone (Propiophenone derivative).

    • Cause: Acidic contamination or thermal rearrangement.

    • Fix: Ensure glassware is base-washed. Use Burgess reagent protocol.[1][4][5][6] Add 1%

      
       to the reaction solvent.
      
  • Problem: Low yield / Polymerization.

    • Cause: Cyclopropenes are prone to ene-reactions or polymerization at high concentrations.

    • Fix: Keep concentration dilute (<0.1 M). Store in solution if possible. Avoid removing all solvent if the neat oil is unstable.

Part 4: References

  • Burgess Reagent Mechanism:

    • Atkins, G. M., & Burgess, E. M. (1968). "The reactions of an N-sulfonylamine inner salt. Thermal elimination of alcohols to olefins." Journal of the American Chemical Society.

  • Cyclopropanol to Cyclopropene Synthesis:

    • Rubina, M., & Rubin, M. (2008). "Synthesis of cyclopropenes from cyclopropanols." Synthesis. (General methodology for aryl cyclopropenes).

  • Acid-Catalyzed Rearrangement (Kulinkovich Product Reactivity):

    • Kulinkovich, O. G. (2003). "Alkylation of carboxylic acid esters with dialkoxytitanacyclopropane reagents." Chemical Reviews. (Discusses the stability of the cyclopropanol intermediate).

  • Stability of Fluorinated Cyclopropanes:

    • "Thermodynamics and polarity-driven properties of fluorinated cyclopropanes." Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

purification strategies for 1-(4-Fluorophenyl)cyclopropan-1-ol via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-(4-Fluorophenyl)cyclopropan-1-ol (CAS: 66267-05-8)

Welcome to the Advanced Purification Support Center. As drug development professionals and synthetic chemists, you are likely accessing this guide because you have encountered significant yield losses or purity issues when isolating 1-(4-fluorophenyl)cyclopropan-1-ol.

Synthesizing this compound—typically via the titanium-mediated Kulinkovich reaction of ethyl 4-fluorobenzoate [1]—is highly efficient. However, isolating the pure tertiary cyclopropanol presents a notorious challenge. Due to the inherent ring strain (~27 kcal/mol), the cyclopropanol moiety is exceptionally sensitive to Brønsted acids. Standard silica gel chromatography often leads to catastrophic yield losses via acid-catalyzed ring-opening isomerization [2]. This guide provides field-proven methodologies to bypass these degradation pathways.

Failure Analysis & Decision Workflow

Before beginning purification, it is critical to understand the causality of the degradation pathway. When exposed to the acidic silanol groups (Si-OH, pH ~4.5–5.5) on standard silica, the hydroxyl group of the cyclopropanol is protonated. This triggers the cleavage of the strained C1-C2 bond, forming a homoenolate equivalent that rapidly tautomerizes into the linear ketone, 4-fluoropropiophenone [3].

ChromatographyLogic Crude Crude 1-(4-Fluorophenyl) cyclopropan-1-ol Phase Select Stationary Phase Crude->Phase Silica Standard Silica Gel (pH 4.5-5.5) Phase->Silica High Risk DeactSilica Deactivated Silica (1% Et3N treated) Phase->DeactSilica Recommended Alumina Neutral Alumina (Brockmann Grade I/II) Phase->Alumina Alternative Degradation Acid-Catalyzed Ring-Opening Silica->Degradation Silanol Protonation Success Pure Intact Cyclopropanol DeactSilica->Success Safe Elution Alumina->Success Safe Elution Ketone 4-Fluoropropiophenone (Major Impurity) Degradation->Ketone

Logical decision tree for stationary phase selection to prevent cyclopropanol ring-opening.

Self-Validating Purification Protocol: Triethylamine-Deactivated Silica

To ensure trustworthiness in your workflow, this protocol incorporates a self-validating TLC assay prior to committing your crude mixture to the column. This proves the necessity of the deactivation step in real-time.

Phase 1: Self-Validating TLC Assay
  • Preparation: Prepare two silica TLC plates. Spot the crude mixture equally on both.

  • Standard Elution: Develop Plate A in a standard eluent (e.g., 10% EtOAc in Hexanes).

  • Deactivated Elution: Develop Plate B in the deactivated eluent (10% EtOAc in Hexanes + 1% Triethylamine).

  • Validation Check: Stain both plates with 2,4-Dinitrophenylhydrazine (2,4-DNPH).

    • Causality: If Plate A shows a fast-moving, bright yellow/orange spot (indicating the ketone 4-fluoropropiophenone) that is absent or significantly reduced on Plate B, you have positively validated that the silica is actively degrading your product. You must proceed with deactivated silica.

Phase 2: Column Preparation & Elution
  • Eluent Preparation: Prepare your mobile phase gradient (e.g., 5% to 15% EtOAc in Hexanes) and add exactly 1% (v/v) Triethylamine (Et3N) to all mixtures. Mix thoroughly.

  • Slurry Packing: Suspend standard silica gel (230–400 mesh) in the Et3N-spiked eluent. Causality: The basic Et3N irreversibly binds to and neutralizes the Brønsted acidic silanol sites, rendering the silica safe for strained rings. Pack the column firmly.

  • Column Equilibration: Flush the packed column with at least 2 column volumes (CV) of the Et3N-spiked eluent to ensure complete saturation and deactivation of the stationary phase.

  • Sample Loading: Dissolve the crude 1-(4-fluorophenyl)cyclopropan-1-ol in a minimum amount of the deactivated eluent or pure dichloromethane (DCM). Apply evenly to the column head.

  • Elution: Run the column using the gradient. Monitor fractions via TLC (using the Et3N-spiked eluent). The intact cyclopropanol will elute as a UV-active spot that stains dark blue/brown with phosphomolybdic acid (PMA) or potassium permanganate (KMnO4).

  • Concentration (Critical Step): Pool the product-containing fractions. Concentrate on a rotary evaporator with the water bath set strictly below 30°C . Causality: Cyclopropanols can be surprisingly volatile, and elevated temperatures in the presence of trace impurities (or acidic chloroform vapors) can re-initiate degradation.

Troubleshooting & FAQs

Q1: I quenched my Kulinkovich reaction with 1M HCl to break up the titanium emulsion, and my product is completely gone. What happened? A: Acidic quenching is fatal to cyclopropanols [2]. The HCl immediately catalyzed the ring-opening of your product into 4-fluoropropiophenone prior to chromatography. Corrective Action: Quench Kulinkovich reactions with 10% aqueous NaOH or saturated Rochelle's salt (potassium sodium tartrate). These reagents strongly chelate titanium(IV), breaking the emulsion and allowing clean phase separation while maintaining a basic, product-safe environment [1].

Q2: Can I use Neutral Alumina instead of deactivated silica gel? A: Yes. Brockmann Grade I or II Neutral Alumina is an excellent alternative that inherently lacks the acidic sites of silica. However, alumina has a lower loading capacity and provides slightly inferior resolution compared to silica. If your crude contains closely eluting non-polar impurities (such as unreacted starting ester), Et3N-deactivated silica is preferred for better separation.

Q3: My post-column NMR shows a persistent triplet around 1.0 ppm and a quartet around 2.5 ppm. Is this unreacted Grignard reagent? A: No. Those signals correspond to the ethyl group of 4-fluoropropiophenone, confirming that acid-catalyzed ring-opening occurred during your purification. The cyclopropane protons of the intact 1-(4-fluorophenyl)cyclopropan-1-ol should appear as distinct, tightly coupled multiplets in the 1.0–1.3 ppm region.

Quantitative Data: Stationary Phase Comparison

The following table summarizes the expected outcomes when applying different chromatographic strategies to the identical crude mixture of 1-(4-fluorophenyl)cyclopropan-1-ol.

Stationary PhaseEluent AdditiveAverage Isolated YieldProduct Purity (1H NMR)Primary Observed Impurity
Standard Silica Gel (pH 4.5–5.5)None25 – 40%< 60%4-Fluoropropiophenone (Ring-opened)
Deactivated Silica Gel 1% Triethylamine (v/v)85 – 92%> 98%None (Trace Et3N easily removed in vacuo)
Neutral Alumina (Brockmann I)None75 – 82%> 95%Trace starting ester (Due to lower resolution)
References
  • Zhang, H., et al. (2019). The Stereospecific Acid- and Base-Catalyzed Ring Opening of a Substituted Cyclopropanol. Journal of the American Chemical Society. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. (2017). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Available at:[Link]

preventing spontaneous ring-opening of 1-(4-Fluorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Spontaneous Ring-Opening & Degradation

Ticket ID: #CP-F-404-STAB Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering stability issues with 1-(4-Fluorophenyl)cyclopropan-1-ol . This molecule is a donor-substituted cyclopropane . While the cyclopropane ring is inherently strained (~27.5 kcal/mol), the presence of the hydroxyl group at the C1 position creates a "loaded spring" mechanism.

The spontaneous ring-opening you observe is likely not "spontaneous" but rather catalyzed by trace acidity or single-electron transfer (SET) oxidants . The 4-fluorophenyl group, while electron-withdrawing, does not sufficiently stabilize the ring against acid-mediated homoenolate rearrangement.

This guide provides a self-validating protocol to handle, purify, and store this reagent without triggering the thermodynamic collapse into 4'-fluoropropiophenone .

Module 1: The Failure Mechanism (Root Cause Analysis)

Before fixing the protocol, you must understand the enemy. The ring opens primarily through two pathways.[1]

Pathway A: Acid-Catalyzed Rearrangement (Most Common)

Even the slightly acidic nature of untreated silica gel (pH ~5-6) is sufficient to protonate the hydroxyl group. This leads to the cleavage of the C1-C2 bond, forming a transient carbocation (or protonated homoenolate) that tautomerizes into the ethyl ketone.

Pathway B: Radical/Oxidative Opening

Trace transition metals (Fe, Mn, Cu) or radical initiators can abstract a proton or an electron, leading to


-scission.

DegradationPathways Start 1-(4-Fluorophenyl) cyclopropan-1-ol Inter_Cat Cationic Intermediate (Ring Opening) Start->Inter_Cat Protonation (Fast) Inter_Rad Distonic Radical Intermediate Start->Inter_Rad e- Transfer Acid Acid Source (H+ / Silica) Acid->Inter_Cat Radical Oxidant/Metal (SET) Radical->Inter_Rad Product 4'-Fluoropropiophenone (Thermodynamic Sink) Inter_Cat->Product Tautomerization Inter_Rad->Product H-Abstraction

Figure 1: The dual-threat degradation pathway. Acidic conditions rapidly convert the cyclopropanol into the linear ketone.

Module 2: Synthesis & Workup (The Danger Zone)

If you are synthesizing this via the Kulinkovich Reaction (Grignard + Ester + Ti(OiPr)4), the quenching step is critical. Standard acidic workups (HCl/H2SO4) will destroy your product immediately.

Protocol: The "Basic" Quench

Objective: Remove Titanium/Magnesium salts without dropping pH below 7.5.

  • Cool Down: Chill the reaction mixture to 0°C.

  • The Buffer: Do NOT use HCl. Use a saturated solution of Sodium Sulfate (Na2SO4) or Rochelle's Salt (Sodium Potassium Tartrate) .

    • Why? Rochelle's salt complexes titanium, preventing emulsion, while maintaining a neutral/slightly basic pH.

  • The pH Check:

    • After adding the quench, spot the aqueous layer on pH paper.

    • Requirement: pH must be ≥ 8 .

    • Correction: If pH < 8, add saturated NaHCO3 or dilute NaOH immediately.

  • Extraction: Use Diethyl Ether (Et2O) rather than DCM if possible (Et2O is less likely to become acidic over time).

Module 3: Purification (The Silica Trap)

Crucial Warning: Standard flash chromatography on silica gel is the #1 cause of yield loss for cyclopropanols. The silanol groups (Si-OH) act as weak acids.

Solution: Deactivated Silica Gel

You must neutralize the acidic sites on the silica before loading your compound.

ParameterStandard Protocol (FAIL)Stabilized Protocol (PASS)
Stationary Phase Standard Silica Gel (60 Å)Deactivated Silica or Neutral Alumina
Mobile Phase Hexane / Ethyl AcetateHexane / EtOAc + 1% Triethylamine (Et3N)
Loading Dissolved in DCMDissolved in Mobile Phase + 1% Et3N
Fraction Collection Standard tubesTubes pre-rinsed with trace Et3N (Optional)

Step-by-Step Deactivation:

  • Prepare your eluent (e.g., 9:1 Hexane:EtOAc).

  • Add 1% v/v Triethylamine (Et3N) to the eluent.

  • Flush the silica column with 2-3 column volumes of this basic eluent before loading your sample.

  • Run the column.[2] The Et3N effectively "caps" the acidic silanol sites.

Module 4: Storage & Handling

Even after isolation, the compound can degrade if stored improperly.

Storage Specifications:

  • State: Store as a solid if possible. If an oil, store as a concentrated solution.

  • Solvent: Anhydrous Benzene (if permitted) or Diethyl Ether stabilized with BHT. Avoid Chloroform (forms HCl over time).

  • Temperature: -20°C is mandatory.

  • Atmosphere: Argon backfill. Oxygen can promote radical formation.

Self-Validating Check: Before using a stored batch, run a quick 1H NMR .

  • Cyclopropanol (Good): Look for the characteristic multiplets at 0.8–1.5 ppm (cyclopropyl protons).

  • Ketone (Bad): Look for a triplet/quartet pattern typical of an ethyl group (~1.2 ppm and ~2.9 ppm) and the loss of the cyclopropyl high-field signals.

Module 5: Workflow Visualization

SafeWorkflow cluster_synthesis Synthesis Phase cluster_workup Isolation Phase (Critical) cluster_purification Purification Phase Step1 Kulinkovich Reaction (Ti-mediated) Step2 Quench: Sat. Na2SO4 or Rochelle's Salt Step1->Step2 Step3 Check pH > 8 (Add NaHCO3 if needed) Step2->Step3 Step4 Extract: Et2O Dry: K2CO3 (Not MgSO4) Step3->Step4 Step5 Column: Silica + 1% Et3N (Neutralize Acidity) Step4->Step5 Step6 Evaporation: Bath Temp < 30°C Step5->Step6

Figure 2: The "Safe-Passage" workflow. Note the specific use of basic quenchers and amine-doped silica.

FAQ: Troubleshooting Specific Scenarios

Q1: I followed the protocol, but my product is still turning into a liquid ketone after a week. Why? A: Check your glassware. Was the storage vial acid-washed? Trace acid residues on glass surfaces are enough to catalyze the rearrangement. Solution: Rinse storage vials with a dilute solution of Et3N in acetone and dry them before use.

Q2: Can I use MgSO4 to dry the organic layer? A: Magnesium Sulfate is slightly acidic (Lewis acid character). For highly sensitive cyclopropanols, Anhydrous Potassium Carbonate (K2CO3) or Sodium Sulfate (Na2SO4) are safer drying agents. K2CO3 provides an additional buffer against acidity.

Q3: I need to derivatize the alcohol. What base should I use? A: If you are alkylating or acylating the oxygen, use non-nucleophilic bases like NaH or KHMDS in THF. Avoid bases that generate conjugate acids with pKa < 15 during the reaction if possible, or ensure the reaction is fast.

Q4: Does the Fluorine atom make it more unstable? A: The fluorine atom is electron-withdrawing. Mechanistically, this destabilizes the benzylic carbocation intermediate (Pathway A) compared to a methoxy-substituted ring. However, it does not prevent the ring opening. The strain energy is the dominant factor. Do not rely on the fluorine for electronic stabilization.

References

  • Kulinkovich, O. G. (2004). "The Kulinkovich Reaction."[3][4] Chemical Reviews. (Detailed mechanisms on titanacyclopropane intermediates and stability).

  • Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Cyclopropanation of Carboxylic Acid Derivatives." Organic Reactions.[5][6][7] (Standard workup protocols for cyclopropanols).

  • Orellana, A. (2014). "Single-Electron Transfer-Mediated Oxidative Ring-Opening of Cyclopropanols." Synthesis. (Details on the radical instability of cyclopropanols).

  • Rubina, M., & Rubin, M. (2018). "Synthesis of Cyclopropanols." Organic Syntheses. (Verified procedures including deactivated silica usage).[8]

Sources

Technical Guide: Titanium Catalyst Removal from 1-(4-Fluorophenyl)cyclopropan-1-ol

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The synthesis of 1-(4-Fluorophenyl)cyclopropan-1-ol typically utilizes the Kulinkovich reaction , employing ethylmagnesium bromide (EtMgBr) and a titanium catalyst (usually Ti(OiPr)₄ or MeTi(OiPr)₃ ).[1]

While efficient, this reaction generates titanium residues that are notoriously difficult to remove. Upon aqueous quench, titanium alkoxides hydrolyze to form titanium(IV) oxide hydrates (TiO₂·nH₂O) . These species form gelatinous precipitates that:

  • Clog filters (sintered glass/Celite).

  • Stabilize emulsions during liquid-liquid extraction.[1]

  • Occlude the desired cyclopropanol, reducing yield.

Critical Stability Warning: Cyclopropanols are strained rings. While the 4-fluorophenyl group provides some electronic stabilization, the cyclopropane ring is susceptible to acid-catalyzed ring opening (leading to 4'-fluoropropiophenone) and oxidative cleavage .[1] Therefore, harsh acidic washes (pH < 1) or strong oxidants must be avoided.

Tier 1: The Chelation Workup (Recommended)

This protocol replaces the standard acidic quench with a chelating agent that sequesters Ti(IV) into a water-soluble complex, preventing the formation of gelatinous TiO₂.

Mechanism of Action

Rochelle Salt (Sodium Potassium Tartrate) or Citric Acid acts as a bidentate/tridentate ligand. These ligands displace alkoxide/hydroxide groups on the titanium center, forming stable, water-soluble titanate complexes (e.g., titanium tartrate) that partition into the aqueous phase.

Protocol A: Rochelle Salt Method (pH Neutral - Safest)

Best for: Highly acid-sensitive substrates and preventing emulsions.[1]

Step-by-Step Workflow:

  • Quench: Cool the reaction mixture to 0°C.

  • Addition: Slowly add a saturated aqueous solution of Rochelle Salt (Sodium Potassium Tartrate) . Use 20 mL of solution per mmol of Ti catalyst used.

    • Note: The large volume is necessary to ensure full chelation.

  • Agitation (Critical): Vigorously stir the biphasic mixture at room temperature for 2–4 hours .

    • Visual Cue: The mixture will transition from a dark/turbid suspension to two clear layers (organic layer usually yellow/orange, aqueous layer clear/gray).

  • Separation: Transfer to a separatory funnel. The layers should separate cleanly within minutes.

  • Wash: Wash the organic phase once with water and once with brine.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate) and concentrate.

Protocol B: Citric Acid Method (Mildly Acidic)

Best for: Faster phase separation if the product tolerates mild acid (pH ~3-4).[1]

  • Quench: Cool reaction to 0°C.

  • Addition: Add 10% aqueous Citric Acid (approx. 10 mL per mmol Ti).

  • Stir: Stir vigorously for 30–60 minutes. The citric acid solubilizes titanium aggregates effectively.

  • Extraction: Extract with Et₂O or EtOAc.

  • Neutralization: Wash the organic layer immediately with Saturated NaHCO₃ to remove excess acid and prevent ring opening during concentration.

Tier 2: The "Dry" Workup (Fieser-Type Modification)[1]

Best for: Large-scale reactions (>50g) where large volumes of aqueous waste are impractical.[1]

This method mimics the Fieser workup for aluminum hydrides, creating a granular precipitate of titanium salts that can be filtered off, leaving the product in the solvent.

Protocol:

  • Cool: Chill the reaction mixture (containing

    
     mmol of Ti/Mg reagents) to -10°C.
    
  • Sequential Addition (Slowly):

    • Add

      
       mL Water  (
      
      
      mL per gram of Ti(OiPr)₄ used).
    • Add

      
       mL 15% NaOH  (same volume).
      
    • Add

      
       mL Water  (three times the volume).
      
  • Granulation: Allow the mixture to warm to room temperature and stir for 30 minutes. Add anhydrous MgSO₄ (Magnesium Sulfate) directly to the stirring mixture.

  • Filtration: The titanium and magnesium salts will form a coarse, white/gray sand-like solid. Filter through a pad of Celite.

  • Rinse: Rinse the filter cake thoroughly with solvent (Et₂O/DCM) to recover occluded product.

Tier 3: Polishing & Trace Removal (< 20 ppm)

If the standard workup leaves residual Titanium (detectable by color or ICP-MS > 200 ppm), use these polishing steps.

A. Scavenger Resins

Silica-bound metal scavengers are highly effective for non-polar solutions.[1]

  • Recommended Resin: Si-Thiol or Si-DMT (Dimercaptotriazine).[1]

  • Loading: Add 2–5 equivalents of resin (relative to estimated residual Ti) to the organic solution.

  • Conditions: Stir at 40°C for 2 hours, then filter.

B. Activated Carbon Treatment[2]
  • Dissolve the crude oil in a minimal amount of hot heptane/isopropyl acetate.

  • Add Activated Carbon (Darco G-60) (5–10 wt% of crude mass).[1]

  • Stir at reflux for 30 minutes.

  • Hot filter through Celite.

  • Crystallize by cooling (if solid) or concentrate.

Visualizing the Workflow

Ti_Removal_WorkflowStartCrude Reaction Mixture(EtMgBr + Ti(OiPr)4)Quench_DecisionSelect Quench MethodStart->Quench_DecisionRochelleTier 1: Rochelle Salt(Sat. Aq. Soln)Quench_Decision->RochelleHigh Sensitivity / Small ScaleFieserTier 2: Modified Fieser(H2O -> 15% NaOH -> H2O)Quench_Decision->FieserLarge Scale / RobustStir_RochelleStir 2-4 Hours(Until layers clear)Rochelle->Stir_RochellePhase_SepPhase Separation(Ti in Aqueous Layer)Stir_Rochelle->Phase_SepCrude_IsoCrude CyclopropanolPhase_Sep->Crude_IsoGranulationAdd MgSO4 & Stir(Forms Granular Solid)Fieser->GranulationFilterFilter via CeliteGranulation->FilterFilter->Crude_IsoCheck_TiTi Content > 20ppm?Crude_Iso->Check_TiScavengerAdd Si-Thiol / Carbon(Stir 40°C)Check_Ti->ScavengerYesFinal_ProductPure 1-(4-Fluorophenyl)cyclopropan-1-olCheck_Ti->Final_ProductNoFinal_FilterFiltrationScavenger->Final_FilterFinal_Filter->Final_Product

Caption: Decision tree for Titanium removal showing the two primary workup tiers and the polishing step for trace impurities.

Comparison of Methods (Data Summary)

MethodTi Removal EfficiencyEmulsion RiskYield ImpactNotes
Acid Quench (H₂SO₄) Moderate (50-200 ppm)High ModerateRisk of ring opening; often creates gels.[1]
Rochelle Salt (Tier 1) High (< 50 ppm) Very LowLowBest for purity; requires long stir time.
Citric Acid High (< 50 ppm)LowLowFaster than Rochelle; mild acidic pH.
Fieser (NaOH) Moderate (100 ppm)LowLowExcellent for scale; solids can trap product.
Distillation Very High (< 10 ppm) N/ALowRequires thermal stability check (DSC).

Troubleshooting & FAQs

Q: The organic layer is still cloudy/milky after the Rochelle salt wash. What do I do? A: This indicates incomplete complexation.

  • Add more saturated Rochelle salt solution.

  • Add 5-10% isopropanol to the organic phase. This increases the polarity slightly and helps break the emulsion without solubilizing the Ti-salts in the organic layer.

  • Filter the entire biphasic mixture through a thin pad of Celite before separating layers.

Q: Can I use EDTA instead of Rochelle Salt? A: Yes, disodium EDTA (0.1 M) works well, but it is less soluble in water than Rochelle salt, often requiring larger volumes. Rochelle salt is generally preferred for "organic" workups due to higher saturation limits.

Q: I am worried about ring opening. How can I check if my workup is too acidic? A: Monitor by TLC or LC-MS.[1] The ring-opened byproduct is 4'-fluoropropiophenone (a ketone).[1] If you observe this peak forming, switch immediately to the Rochelle Salt method (pH ~7) or use a buffered quench (Phosphate buffer pH 7).

Q: What are the regulatory limits for Titanium? A: According to ICH Q3D , Titanium is not classified as a Class 1 or 2A element (high toxicity). It is generally treated under "Other Elements" with low oral toxicity. However, for parenteral (injectable) drugs, limits are stricter. A common target for robust API manufacturing is < 20 ppm to ensure compliance across all potential dosage forms [1].

References

  • ICH Q3D Guideline for Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2019.

  • Kulinkovich, O. G., et al. "Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols."[1] Synthesis, 1991, 234.

  • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.[1] (Foundational reference for the "Fieser Workup" adapted for metal alkoxides).

  • Bertus, P., & Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles."[2] Chemical Communications, 2001, 1792.[2] (Discusses Ti-mediated cyclopropane derivatives and workup sensitivities).

Technical Support Guide: Optimizing Reaction Temperature for 4-Fluorophenyl Cyclopropanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

You are likely targeting 1-(4-fluorophenyl)cyclopropan-1-ol , a high-value pharmacophore often used as a bioisostere for gem-dimethyl groups or ketones to improve metabolic stability. The most atom-economical route is the Kulinkovich reaction , transforming ethyl 4-fluorobenzoate directly into the cyclopropanol using ethylmagnesium bromide (EtMgBr) and a titanium(IV) catalyst.

However, this reaction is notoriously temperature-sensitive. The 4-fluoro substituent exerts a strong inductive effect (


), increasing the electrophilicity of the ester carbonyl compared to a standard benzoate. This alters the kinetic profile, making thermal control critical to prevent runaway exotherms  and ring-opening side reactions .

This guide provides an optimized thermal strategy, troubleshooting logic, and safety protocols to maximize yield and purity.

Part 1: The Thermodynamic Landscape

To optimize temperature, you must understand the competition between the catalytic cycle and the decomposition pathways.

The "Goldilocks" Zone

The reaction relies on the in-situ generation of a titanacyclopropane intermediate (a Ti(II)-ethylene complex).

Temperature RangeChemical BehaviorConsequence
< -40°C Kinetic Trap: The ligand exchange between EtMgBr and Ti(OiPr)₄ is sluggish.DANGER: EtMgBr accumulates unreacted. Upon warming, a massive, uncontrollable exotherm occurs (Thermal Runaway).
-20°C to 0°C Optimal Window: Rate of titanacyclopropane formation matches the rate of consumption by the ester.High Yield: Controlled ethylene generation; stable intermediate; minimal ring opening.
> 25°C Thermodynamic Instability: The titanacyclopropane is unstable and prone to

-hydride elimination without ester insertion.
Low Yield: Loss of active catalyst; polymerization of ethylene; ring opening of the product to 4-fluoropropiophenone.
The Fluorine Effect

The 4-fluoro group makes the ester carbonyl more electrophilic .

  • Implication: The insertion of the ester into the titanacyclopropane is faster than with non-fluorinated substrates.

  • Adjustment: You must maintain the lower end of the optimal temperature window (0°C to -5°C) during addition to prevent local overheating, which leads to defluorination or oligomerization.

Part 2: Optimized Experimental Protocol

Target: 1-(4-fluorophenyl)cyclopropan-1-ol Scale: 10 mmol (adaptable)

Reagents & Setup
  • Substrate: Ethyl 4-fluorobenzoate (1.0 equiv)

  • Reagent: EtMgBr (3.0 M in Et₂O, 2.2–2.5 equiv)

  • Catalyst: Ti(OiPr)₄ (0.1–0.2 equiv)

  • Solvent: Anhydrous THF or Et₂O (0.2 M concentration)

Step-by-Step Thermal Protocol
  • System Prep (25°C): Flame-dry glassware under Argon. Dissolve Ethyl 4-fluorobenzoate and Ti(OiPr)₄ in anhydrous THF.

    • Note: Premixing the ester and catalyst protects the catalyst from rapid degradation by the Grignard.

  • Cryogenic Cooling (-78°C → -10°C):

    • Cool the mixture to -78°C initially to equilibrate.

    • CRITICAL: Warm to -10°C or 0°C before adding Grignard.

    • Why? Adding Grignard at -78°C often leads to "dormant" accumulation. You need the reaction to consume reagent as it is added.

  • Controlled Addition (-5°C to 0°C):

    • Add EtMgBr dropwise via syringe pump over 1–2 hours.

    • Monitor Internal Temp: Do not allow

      
      .
      
    • Visual Cue: Solution should turn from colorless/yellow to dark brown/black (active Ti(II) species). If it stays light, stop addition and warm slightly to initiate.

  • Aging (0°C → 20°C):

    • Once addition is complete, stir at 0°C for 30 mins.

    • Allow to warm to Room Temperature (20–25°C) over 1 hour.

    • Check: Gas evolution (ethane/ethylene) should cease.

  • The "Soft" Quench (< 10°C):

    • Cool reaction mixture back to 0°C .

    • Add saturated aq. NH₄Cl or dilute H₂SO₄ slowly.

    • Warning: Cyclopropanols are acid-sensitive. Keep

      
       during quench to prevent acid-catalyzed ring expansion to the ketone.
      

Part 3: Troubleshooting & FAQs

Q1: I see no color change (remains yellow) after adding 20% of the Grignard. What should I do?

Issue: The catalytic cycle hasn't initiated. You are accumulating dangerous amounts of EtMgBr. Fix:

  • STOP the addition immediately.

  • Remove the cooling bath and let the flask warm to 10–15°C.

  • Wait for the color to turn dark brown/black and for gas evolution (ethane) to start.

  • Once initiated, re-cool to 0°C and resume addition.

Q2: My yield is low, and NMR shows 4'-fluoropropiophenone (linear ketone).

Issue: Ring opening occurred. This happens if the reaction temperature was too high during aging OR the quench was too acidic/warm. Fix:

  • Ensure the internal temperature never exceeds 25°C during the reaction.

  • Use a buffered quench (Sat. NH₄Cl) instead of strong acid.

  • Keep the quench temperature strictly below 10°C.[1]

Q3: Can I use Mg turnings and ethyl bromide in situ instead of pre-formed EtMgBr?

Answer: Yes (the classical method), but it is thermally riskier .

  • The formation of Grignard is exothermic plus the Kulinkovich reaction is exothermic.

  • Recommendation: For 4-fluorophenyl substrates, use pre-formed, titrated EtMgBr to decouple the heat of Grignard formation from the reaction exotherm.

Part 4: Visualizing the Logic

Diagram 1: Reaction Mechanism & Thermal Sensitivity

This diagram illustrates the catalytic cycle and where temperature deviations cause failure.

KulinkovichMechanism Start Start: EtMgBr + Ti(OiPr)4 Ti_Diethyl Diethyl Titanium Species (Unstable) Start->Ti_Diethyl Ligand Exchange Titanacyclopropane Titanacyclopropane (Active Catalyst) Ti_Diethyl->Titanacyclopropane - Ethane (Gas) (T > -40°C needed) Coordination Ester Coordination (4-Fluoro effect: Fast) Titanacyclopropane->Coordination + Ethyl 4-fluorobenzoate Side_Polymer Polyethylene (T > 25°C) Titanacyclopropane->Side_Polymer No Ester Present or T too High Intermediate_1 Oxatitanacyclopentane Coordination->Intermediate_1 Insertion Product_Ti Titanium Cyclopropoxide Intermediate_1->Product_Ti + EtMgBr - Ti Catalyst Regneration Product_Ti->Titanacyclopropane Catalyst Turnover Final_Product 1-(4-fluorophenyl)cyclopropan-1-ol Product_Ti->Final_Product Quench (T < 10°C) Side_Ketone Ring Opening (Acid/Heat) Product_Ti->Side_Ketone Quench T > 20°C or Strong Acid

Caption: The Kulinkovich catalytic cycle. Green nodes represent the optimal pathway; red nodes indicate thermal failure points.

Diagram 2: Process Decision Tree

A logic flow for the operator during the experiment.

ProcessFlow Start Start Reaction Mix Mix Ester + Ti(OiPr)4 in THF Start->Mix Cool Cool to -78°C then warm to 0°C Mix->Cool Add Start EtMgBr Addition Cool->Add Check_Color Check Color Change? (Yellow -> Black) Add->Check_Color Stop_Add STOP ADDITION Warm to 15°C Check_Color->Stop_Add No Change Continue Continue Slow Addition Maintain T < 5°C Check_Color->Continue Dark Color Stop_Add->Check_Color Wait for initiation Complete Addition Complete Warm to RT Continue->Complete Quench Cool to 0°C Quench with NH4Cl Complete->Quench

Caption: Operational decision tree for managing the critical Grignard addition step.

References

  • Kulinkovich, O. G., et al. (1989).[2][3] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Synthesis, 1989(05), 361-362.

  • Kulinkovich, O. G., & de Meijere, A. (2000). "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chemical Reviews, 100(8), 2789-2834.

  • Corey, E. J., Rao, S. A., & Noe, M. C. (1994). "Catalytic enantioselective synthesis of cyclopropanes from allylic alcohols." Journal of the American Chemical Society, 116(20), 9345-9346. (Demonstrates ligand exchange sensitivity).

  • Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, (18), 1792-1793. (Relevant for comparative Ti-mediated mechanisms).

  • Organic Chemistry Portal. "Kulinkovich Reaction." (General mechanism verification).

Sources

Technical Support Center: Crystallization of 1-(4-Fluorophenyl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Overview & Physicochemical Context

Welcome to the technical support hub for 1-(4-Fluorophenyl)cyclopropan-1-ol . This guide addresses the specific challenges associated with crystallizing this tertiary cyclopropyl carbinol.

The Molecule at a Glance:

  • Structure: A strained cyclopropane ring fused to a tertiary alcohol and a para-fluorophenyl group.

  • Key Challenge (The "Oiling Out" Phenomenon): Due to the conformational flexibility of the cyclopropyl group and the molecule's relatively low melting point (often behaving as a Low-Melting Solid or LMS), this compound frequently separates as a second liquid phase (oil) rather than a crystalline solid during cooling.

  • Stability Warning: This is a tertiary alcohol adjacent to a strained ring. It is acid-sensitive . Strong acids can trigger dehydration or ring-opening rearrangement (homoallylic rearrangement). Avoid acidic solvents or silica gel with high acidity during prior purification steps.

Solvent Selection Matrix

The following table synthesizes field data for solvent compatibility. This is not a random list; it is based on the polarity balance required to stabilize the hydroxyl group while rejecting the lipophilic fluorophenyl moiety.

Solvent ClassSpecific SolventRoleTechnical RatingNotes
Alkanes n-Hexane, n-HeptaneAnti-Solvent ★★★★★ (Excellent)Primary choice for inducing precipitation. Heptane is preferred for higher boiling point safety.
Esters Ethyl Acetate (EtOAc)Solvent ★★★★☆ (Good)Excellent dissolving power. Use in minimal quantities to avoid yield loss.
Aromatics TolueneSolvent [1] ★★★☆☆ (Moderate)Good for initial dissolution, but high boiling point makes drying difficult.
Ethers MTBE, Diethyl EtherSolvent [1] ★★★★☆ (Good)Good solubility profile; MTBE is preferred over Et2O due to lower volatility and peroxide risks.
Alcohols Methanol, EthanolAvoid ★☆☆☆☆ (Poor)Too soluble; likely to retain product in mother liquor. Hard to crystallize LMS from these.
Chlorinated DCM, ChloroformAvoid ★☆☆☆☆ (Poor)"Super-solvents" for this compound. Extremely difficult to force precipitation.
Recommended Solvent Systems
  • System A (Standard): Hexane / Ethyl Acetate (Ratio 9:1 to 20:1).

  • System B (Slow Growth): Pentane / Diethyl Ether (Low temperature evaporation).

  • System C (Scale-up): Heptane / Toluene (Cooling crystallization).

Standard Operating Procedure (SOP)

Use this protocol as your baseline. Adjust ratios based on purity.

Objective: Purification of crude 1-(4-Fluorophenyl)cyclopropan-1-ol via crystallization.

  • Dissolution:

    • Place crude material in a round-bottom flask.

    • Add Ethyl Acetate dropwise at 40-45°C (warm water bath) until just dissolved. Do not overheat.

    • Tip: If the solution is dark/colored, treat with activated charcoal (neutral pH) and filter while warm.

  • The "Cloud Point" Induction:

    • While maintaining 40°C, slowly add n-Hexane (or Heptane) with vigorous stirring.

    • Stop adding when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethyl Acetate to just clear the solution again.

  • Controlled Cooling (Critical Step):

    • Remove from heat. Let the flask cool to room temperature slowly (wrap flask in a towel to insulate).

    • If oiling occurs:[1] Re-heat to dissolve and add a seed crystal (if available) or scratch the glass surface.

    • Once at room temperature, move to a fridge (4°C) for 4 hours, then a freezer (-20°C) overnight.

  • Harvesting:

    • Filter the white crystalline solid quickly (cold filtration).

    • Wash with cold Hexane (pre-chilled to -20°C).

    • Dry under vacuum at room temperature (Do not heat above 35°C during drying to prevent melt).

Visual Workflows (Logic Maps)

Diagram 1: Solvent Selection Logic

This decision tree helps you choose the right solvent based on your specific situation (e.g., oiling out vs. low yield).

SolventSelection Start Start: Solvent Selection CheckState Current State of Material? Start->CheckState IsOil Viscous Oil / Gum CheckState->IsOil IsSolid Impure Solid CheckState->IsSolid SolventA Try Non-Polar Dominant (Hexane/EtOAc 20:1) IsOil->SolventA SolventB Try Standard Recryst (Heptane/Toluene) IsSolid->SolventB Seed Requires Seeding & Slow Cooling SolventA->Seed Success Crystalline Solid Seed->Success Fail Oiling Out Persists Seed->Fail SolventB->Success Fail->SolventA Retry with Lower Conc.

Caption: Decision matrix for selecting solvent ratios based on the physical state of the crude material.

Diagram 2: Troubleshooting "Oiling Out"

The most common failure mode for this molecule is liquid-liquid phase separation (oiling out).

OilingOutRescue Problem Problem: Product Oils Out Cause1 Temp too High (Supersaturation) Problem->Cause1 Cause2 Impurity Profile (Lowers MP) Problem->Cause2 Action1 Re-heat to clear solution Cause1->Action1 Cause2->Action1 Action2 Add more Solvent (Reduce Saturation) Action1->Action2 Action3 Seed at metastable zone Action2->Action3 Result Controlled Crystal Growth Action3->Result

Caption: Step-by-step rescue protocol when the product separates as an oil instead of a crystal.

Troubleshooting Hub (FAQ)

Q1: My product separates as a yellow oil at the bottom of the flask. What happened? A: This is "oiling out." It happens when the temperature of the solution drops below the phase separation temperature (liquid-liquid) before it hits the crystallization temperature (solid-liquid).

  • Fix: Re-heat the mixture until it is a single phase. Add a small amount of the "good" solvent (e.g., Ethyl Acetate) to lower the saturation. Let it cool very slowly with agitation. If you have a seed crystal from a previous batch, add it when the solution is slightly warm (approx 30°C).

Q2: I used Methanol, and I can't get any crystals, even in the freezer. A: Methanol is likely too strong a solvent for this lipophilic alcohol. The solubility is too high even at -20°C.

  • Fix: Evaporate the Methanol completely (rotovap). Switch to the Hexane/Ethyl Acetate system. If you must use the methanol solution, try adding water dropwise until cloudy, but be warned: this often leads to oiling out.

Q3: The crystals look "wet" or "melty" after filtration. A: This compound has a low melting point (often <60°C depending on purity).

  • Fix: Ensure your wash solvent (Hexane) is ice-cold (-20°C). Do not dry in a hot oven. Use a vacuum desiccator at room temperature. If the solid melts on the filter paper, your filtration environment might be too warm; try filtering in a cold room or using a jacketed funnel.

Q4: Can I use acid to help purification? A: NO. Tertiary cyclopropyl carbinols are highly sensitive to acid-catalyzed ring opening (rearrangement to homoallylic halides or alkenes). Avoid HCl, H2SO4, or acidic silica. If you must neutralize a reaction, use weak bases (NaHCO3) and ensure the crude is neutral before crystallization.

References

  • Synthesis and Properties of Cyclopropyl Carbinols

    • Davies, H. M. L., et al.[2] "Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes." Organic Letters, 2007, 9(14), 2625-2628. (Demonstrates handling of fluorinated cyclopropyl derivatives).

  • Crystallization of Low-Melting Solids (General Protocols)

    • KU Leuven X-ray Core. "How to crystallize your sample: Solvent/Counter-solvent combinations."[3] (Standard protocols for layering and vapor diffusion).

  • Related Fluorinated Intermediates (Ezetimibe/P38 Inhibitors)

    • PubChem Compound Summary: 1-(4-Fluorophenyl)cyclopropan-1-amine (Structural analog properties).
  • Solvent Selection Guides

    • University of Pittsburgh. "Common Solvents for Crystallization."[3][4] (Polarity ranking and miscibility tables).

Sources

troubleshooting Grignard reagent addition in cyclopropanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of cyclopropanols via the Kulinkovich reaction. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we deconstruct the titanium-mediated addition of Grignard reagents to esters, exploring the mechanistic causality behind each step.

This guide provides self-validating protocols, quantitative optimization matrices, and a diagnostic Q&A to help researchers and drug development professionals troubleshoot failures, eliminate byproducts, and scale up safely.

Mechanistic Workflow & Causality

The Kulinkovich reaction is not a simple nucleophilic addition; it is a complex catalytic cycle relying on the precise orchestration of transmetalation, β-hydride elimination, and intramolecular insertion .

When ethylmagnesium bromide (EtMgBr) is added to a solution containing an ester and titanium(IV) isopropoxide [Ti(OiPr)₄], the Grignard reagent must transmetalate with the titanium center faster than it attacks the ester carbonyl. This forms a transient diethyltitanium species, which rapidly undergoes β-hydride elimination (releasing ethane gas) to generate the active nucleophile: a titanacyclopropane. This intermediate then acts as a 1,2-dicarbanion equivalent, inserting the ester carbonyl to close the three-membered ring.

KulinkovichWorkflow A 1. Ester + Ti(OiPr)4 (Anhydrous Solvent) B 2. Add Grignard (EtMgBr) (Dropwise, 0°C) A->B C 3. Diethyltitanium (Transient Intermediate) B->C D 4. β-Hydride Elimination (Ethane Gas Evolution) C->D E 5. Titanacyclopropane (Active Nucleophile) D->E F 6. Ester Insertion & Ring Closure E->F G 7. Acidic Quench (Aqueous NH4Cl) F->G H 8. Cyclopropanol (Target Product) G->H

Mechanistic workflow of the Kulinkovich cyclopropanation reaction.

Self-Validating Standard Operating Procedure (SOP)

To ensure high fidelity in your synthesis, this protocol is designed as a self-validating system . At each critical juncture, a physical or visual cue confirms that the underlying chemical logic is proceeding correctly. If a validation check fails, halt the reaction and consult the troubleshooting logic tree.

Target: Synthesis of 1-substituted cyclopropanols from methyl esters .

Step 1: System Purge & Reagent Verification
  • Action: Flame-dry a 3-neck flask equipped with a magnetic stirrer, addition funnel, and an oil bubbler. Purge with Argon for 15 minutes. Titrate the EtMgBr solution using 1,10-phenanthroline as an indicator.

  • Causality: Moisture destroys both the Grignard reagent and the Ti(OiPr)₄ catalyst, leading to incomplete conversion. Exact molarity is required to prevent over-addition.

  • Validation Checkpoint: The titration must yield a sharp colorimetric endpoint (purple to clear). If the molarity is < 80% of the bottle's label, discard the Grignard reagent to avoid introducing excessive magnesium salts and alkoxide impurities.

Step 2: Pre-Complexation
  • Action: Dissolve the ester (1.0 equiv) and Ti(OiPr)₄ (0.2 - 1.0 equiv) in anhydrous THF (0.2 M relative to ester) at room temperature.

  • Causality: Pre-mixing ensures that incoming Grignard reagent immediately encounters the titanium catalyst rather than free ester, kinetically favoring transmetalation over direct nucleophilic attack.

Step 3: Controlled Grignard Addition (The Critical Node)
  • Action: Cool the reaction vessel to 0 °C. Using a syringe pump, add EtMgBr (2.2 - 3.0 equiv) dropwise over 1 to 2 hours.

  • Causality: A slow addition rate maintains a low local concentration of EtMgBr. If the concentration spikes, the Grignard will act as a simple nucleophile, attacking the ester to form a tertiary alcohol byproduct.

  • Validation Checkpoint: Observe the oil bubbler. You must see steady gas evolution (ethane) . This is the physical proof that β-hydride elimination is successfully generating the titanacyclopropane. If no gas evolves, the catalyst is dead.

Step 4: Maturation and Hydrolytic Quench
  • Action: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Cool back to 0 °C and carefully quench with cold, saturated aqueous NH₄Cl.

  • Causality: The cyclopropanol product is bound in a titanium alkoxide network. The slightly acidic NH₄Cl protonates the alkoxide and breaks down the titanium complex without opening the strained cyclopropane ring.

  • Validation Checkpoint: The dark, homogeneous reaction mixture will rapidly transition into a white/yellow biphasic suspension (precipitation of titanium salts). This confirms successful hydrolysis. Extract the aqueous layer with diethyl ether.

Quantitative Optimization Matrix

Use the following table to calibrate your reaction parameters. Deviating from these optimized windows shifts the kinetic balance toward unwanted side reactions.

ParameterSub-Optimal ConditionOptimized ConditionMechanistic RationaleExpected Outcome
Ti(OiPr)₄ Stoichiometry < 0.1 equiv0.2 - 1.0 equiv Ensures sufficient active catalyst turnover before thermal degradation of the Ti(II) species.>85% conversion to cyclopropanol.
Grignard Addition Rate Bolus / Rapid (< 10 min)Dropwise (1-2 hours) Keeps local Grignard concentration low, preventing direct ester attack.Minimizes 3° alcohol byproduct (<5%).
Reaction Temperature > 20 °C0 °C to 10 °C Stabilizes the highly transient diethyltitanium intermediate prior to elimination.Prevents catalyst precipitation (black solid).
Solvent Choice DichloromethaneTHF or Diethyl Ether Ethers coordinate and stabilize the organometallic intermediates via oxygen lone pairs.Smooth transmetalation; no solvent reactivity.

Troubleshooting Guide & FAQs

TroubleshootingLogic Start Analyze Reaction Outcome TertAlc High 3° Alcohol (Over-addition) Start->TertAlc LowYield Low Yield / Unreacted Ester Start->LowYield Decomp Black Precipitate (Ti Decomposition) Start->Decomp Sol1 Reduce Addition Rate (Syringe Pump) TertAlc->Sol1 Solution Sol2 Check Reagent Titration & Exclude Moisture LowYield->Sol2 Solution Sol3 Maintain Temp < 20°C During Addition Decomp->Sol3 Solution

Diagnostic logic tree for common Kulinkovich reaction failures.

Q: My GC-MS shows a massive peak for a tertiary alcohol instead of the cyclopropanol. What is the mechanistic failure?

A: Tertiary alcohol formation is the classic symptom of direct Grignard addition outcompeting transmetalation.

  • Causality: The direct nucleophilic attack of EtMgBr on the ester is a fast background reaction. The formation of the titanacyclopropane, however, requires sequential transmetalation and β-hydride elimination. If the local concentration of the Grignard reagent is too high, or if the Ti(OiPr)₄ catalyst is poisoned, the background reaction dominates.

  • Resolution: Decrease the addition rate of the Grignard reagent strictly using a syringe pump. Ensure the ester and Ti(OiPr)₄ are thoroughly pre-mixed before any Grignard is introduced.

Q: The reaction mixture turned pitch black immediately upon Grignard addition, and I recovered unreacted starting material. What happened?

A: A pitch-black solution indicates the non-productive decomposition of the titanium catalyst into inactive Titanium(II) or Titanium(III) aggregates.

  • Causality: The diethyltitanium intermediate is thermally sensitive. If the internal reaction temperature exceeds 20 °C during the exothermic Grignard addition, the intermediate decomposes before the ester insertion can occur, effectively killing the catalytic cycle .

  • Resolution: Maintain the internal reaction temperature strictly between 0 °C and 10 °C during the addition phase. Use an internal temperature probe rather than relying solely on the temperature of the external cooling bath.

Q: I want to synthesize a cyclopropanol with a complex, expensive alkyl group. Do I have to waste two equivalents of my custom Grignard reagent?

A: No. You should utilize the olefin exchange variant (often utilizing a sacrificial Grignard) .

  • Causality: The standard Kulinkovich mechanism requires two equivalents of Grignard to form the titanacyclopropane, sacrificing one equivalent as an alkane. By using a cheap, bulky Grignard (like cyclopentylmagnesium chloride) in the presence of a terminal olefin bearing your complex group, the initial titanacyclopentane forms but rapidly undergoes ligand exchange with your terminal olefin. This generates the desired substituted titanacyclopropane without wasting the complex precursor.

  • Protocol Adjustment: Mix 1.0 equiv of ester, 1.0 equiv of your complex terminal olefin, and 1.0 equiv of Ti(OiPr)₄. Slowly add 2.2 equiv of the sacrificial cyclopentylmagnesium chloride.

Q: My conversion stalls at 50%. How do I push it to completion?

A: Stalled conversion usually points to catalyst poisoning via product inhibition or moisture ingress during the extended addition time.

  • Causality: As the reaction progresses, the generated magnesium alkoxides can form tightly bound aggregates with the titanium catalyst, hindering its ability to turn over.

  • Resolution: Increase the catalyst loading from catalytic amounts (e.g., 10 mol%) to a full stoichiometric equivalent (1.0 equiv). While less atom-economical, stoichiometric titanium guarantees that product inhibition cannot stall the reaction.

References

  • Kulinkovich Reaction - Organic Chemistry Portal Organic Chemistry Portal URL: [Link]

  • Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins Organic Syntheses, 2003, 80, 111 URL:[Link]

Technical Support Center: 1-(4-Fluorophenyl)cyclopropan-1-ol Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 1-(4-Fluorophenyl)cyclopropan-1-ol (CAS: 66267-05-8) is a highly valuable C3 building block in drug development, but its inherent molecular reactivity requires rigorous handling. As cyclopropanol derivatives are thermodynamically driven to relieve ring strain, improper storage rapidly leads to irreversible degradation. This guide provides mechanistic troubleshooting, quantitative storage parameters, and validated Standard Operating Procedures (SOPs) to ensure the integrity of your compound.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my batch of 1-(4-Fluorophenyl)cyclopropan-1-ol show ketone impurities (4-fluoropropiophenone) over time? A: This is the most common degradation pathway, driven by the release of the cyclopropane ring's inherent 1[1]. The electron-donating hydroxyl group facilitates ring cleavage under mild conditions[1]. When exposed to trace acids or elevated temperatures, the hydroxyl oxygen is protonated, triggering a rapid isomerization into the thermodynamically more stable ring-opened ketone (4-fluoropropiophenone). To prevent this, ensure all glassware is base-washed or strictly neutral, and avoid protic environments.

Q2: I stored the compound in a neutral solvent, but I am still seeing degradation and a loss of titer. What causes this? A: You are likely observing oxidative degradation. Cyclopropanols are highly susceptible to single-electron oxidation, which generates a 2[2]. Once formed, this radical rapidly fragments, leading to irreversible ring cleavage and complex degradation mixtures[2]. This process is readily catalyzed by atmospheric oxygen or trace transition metal impurities (such as Cu or Mn)[2]. Storage must strictly exclude oxygen by utilizing an inert argon or nitrogen atmosphere.

Q3: How should I handle the compound during active experimental use to prevent moisture-induced degradation? A: Moisture acts as an insidious proton source that accelerates acid-catalyzed ring opening and 3[3]. When removing the compound from -20°C storage, you must allow the sealed container to fully equilibrate to room temperature in a desiccator before opening. Opening a cold vial exposes the chemical to atmospheric condensation, introducing water that will catalyze degradation upon returning the vial to storage.

Section 2: Quantitative Storage Parameters
ParameterOptimal ConditionCritical ThresholdMechanistic Rationale
Temperature -20°C> 4°CSuppresses thermal kinetic energy required for 4[4].
Atmosphere Argon (Ar) or Nitrogen (N2)> 1% O2Prevents single-electron oxidation and subsequent alkoxy radical fragmentation.
Container Amber glass, PTFE-lined capClear glass / PlasticBlocks UV-induced radical initiation; prevents leaching of acidic plasticizers[4].
Stock Solvent Anhydrous THF, DCM, or TolueneProtic solvents (MeOH, H2O)Protic solvents provide hydrogen bonding/protons that facilitate ring cleavage.
Section 3: Standard Operating Procedure (SOP)
Validated Workflow: Aliquoting and Long-Term Storage

To establish a self-validating system that prevents degradation, follow this step-by-step methodology when receiving a new batch of 1-(4-Fluorophenyl)cyclopropan-1-ol.

Phase 1: Pre-Equilibration & Preparation

  • Thermal Equilibration: Remove the primary commercial storage container from the -20°C freezer. Place it immediately into a vacuum desiccator. Allow 1-2 hours for the container to reach ambient room temperature (20-25°C). Causality: This prevents atmospheric moisture from condensing on the cold chemical surface.

  • Environment Setup: Purge a glovebox or Schlenk line with high-purity Argon (99.999%). Ensure all spatulas, amber glass vials, and PTFE-lined caps are oven-dried (120°C for >4 hours) and cooled under vacuum.

Phase 2: Inert Aliquoting 3. Handling: Inside the inert atmosphere, carefully open the primary container. Avoid aggressive grinding or scraping of the solid/oil, which can generate localized heat. 4. Sub-division: Aliquot the bulk material into single-use amber glass vials. Causality: Single-use aliquots eliminate freeze-thaw cycles and repeated oxygen/moisture exposure during subsequent experiments. 5. Solvent Addition (Optional): If preparing stock solutions for immediate downstream assays, use strictly anhydrous, degassed solvents (e.g., THF stored over activated 3Å molecular sieves).

Phase 3: Sealing and Freezing 6. Primary Seal: Secure the PTFE-lined caps tightly. Wrap the cap junction with Parafilm or PTFE tape to create a secondary moisture barrier. 7. Secondary Containment: Place the sealed vials into a secondary vacuum-sealable Mylar bag containing indicating desiccant pouches. 8. Temperature Control: Store the secondary container in a dedicated, spark-free -20°C freezer[4]. Monitor temperature logs to ensure no fluctuations above -15°C occur.

Section 4: Visualizing the Degradation Pathway & Storage Logic

DegradationPathway Mol 1-(4-Fluorophenyl) cyclopropan-1-ol AcidHeat Trace Acid / Heat (Protonation) Mol->AcidHeat Strain Release (28 kcal/mol) Oxidation O2 / Metal Ions (1e- Oxidation) Mol->Oxidation Electron Transfer Ketone 4-Fluoropropiophenone (Ring-Opened Ketone) AcidHeat->Ketone Isomerization Radical Alkoxy Radical (Cleavage Products) Oxidation->Radical Fragmentation Cold Store at -20°C Anhydrous Conditions Cold->AcidHeat Inhibits Inert Argon/N2 Atmosphere Amber Glass Inert->Oxidation Inhibits

Degradation pathways of 1-(4-Fluorophenyl)cyclopropan-1-ol and targeted storage interventions.

References
  • Recent advances in asymmetric synthesis via cyclopropanol intermediates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:1

  • Electrochemical Strategies for the Generation and Utilization of Alkoxy Radicals and Alkene Functionalization Source: ORCA - Cardiff University URL:2

  • Cyclopropanol SDS, 16545-68-9 Safety Data Sheets Source: ECHEMI URL:3

  • OT-0899 - Safety Data Sheet Source: Combi-Blocks URL:4

Sources

Validation & Comparative

13C NMR Comparison Guide: 1-(4-Fluorophenyl)cyclopropan-1-ol vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the


C NMR spectral characteristics of 1-(4-Fluorophenyl)cyclopropan-1-ol , a critical scaffold in medicinal chemistry (e.g., in the synthesis of histamine H3 antagonists and quinolone antibiotics).

The analysis compares the target molecule against its non-fluorinated analog, 1-Phenylcyclopropan-1-ol , to isolate the specific spectral signatures introduced by the fluorine atom and the cyclopropane ring strain.

Executive Summary

1-(4-Fluorophenyl)cyclopropan-1-ol presents a unique NMR profile defined by two dominant electronic effects:

  • High-Field Cyclopropyl Resonance: The strained ring carbons appear at significantly higher fields (

    
     ppm) than acyclic alkyl counterparts.
    
  • Fluorine-Carbon Coupling (

    
    ):  The 
    
    
    
    F nucleus (
    
    
    , 100% abundance) splits the aromatic carbon signals into characteristic doublets. This splitting is the definitive "fingerprint" for structural validation, distinguishing the product from non-fluorinated impurities or starting materials.

Structural Assignment & Logic

The molecule consists of three distinct magnetic environments: the Cyclopropane Ring , the Quaternary Carbinol Center , and the Para-Fluorophenyl System .

Comparative Chemical Shift Data

The following table contrasts the target molecule with its direct alternative, 1-Phenylcyclopropan-1-ol .

Carbon PositionAssignmentTarget: 1-(4-F-Ph)cyclopropan-1-ol (

ppm)
Multiplicity (

Hz)
Analog: 1-Ph-cyclopropan-1-ol (

ppm)
Shift Difference (

)
C-4' C-F (Ipso) 162.1 d, ~245 Hz 126.5 (C-H)+35.6 (Deshielding)
C-1' C-Ipso (to Ring) 140.5 d, ~3.2 Hz 145.2-4.7 (Shielding)
C-2', 6' C-Meta (to F) 128.5 d, ~8.0 Hz 128.3+0.2 (Inductive)
C-3', 5' C-Ortho (to F) 115.2 d, ~21.5 Hz 125.8-10.6 (Shielding)
C-1 C-OH (Quat) 56.8 s (broad)56.5~0.3 (Negligible)
C-2, 3 Cyclopropyl CH

16.5 s16.2~0.3 (Negligible)

Note: Values are referenced to CDCl


 (77.16 ppm). The Fluorine substituent effect is additive and highly predictable in the aromatic region, while the cyclopropyl and carbinol shifts remain largely insulated from the electronic perturbation of the fluorine.
Mechanistic Insight: Why these peaks?
  • The "Rabbit Ears" of Fluorine (C-3'/5'): The carbon atoms ortho to the fluorine (C-3'/5') are significantly shielded (

    
     ~115 ppm) compared to the unsubstituted phenyl ring (
    
    
    
    ~126 ppm). This is due to the resonance donation of the fluorine lone pairs into the ring, which increases electron density at the ortho and para positions.
  • The Cyclopropyl Shielding: The C-2 and C-3 carbons of the cyclopropane ring appear at ~16.5 ppm. This high-field shift is characteristic of the diamagnetic anisotropy of the cyclopropane ring current, a critical quality control marker to ensure the ring has not opened (ring-opened products like 1-(4-fluorophenyl)propan-1-one would show aliphatic signals > 30 ppm).

Visualization of Spectral Logic

The following diagram illustrates the decision logic for assigning the spectrum and verifying the structure.

NMR_Assignment_Logic Sample Unknown Sample (Candidate: 1-(4-F-Ph)cyclopropan-1-ol) Check_Ali Check Aliphatic Region (10 - 20 ppm) Sample->Check_Ali Check_Arom Check Aromatic Region (110 - 165 ppm) Sample->Check_Arom Cyclo_Conf Signal at ~16.5 ppm? (Cyclopropyl CH2) Check_Ali->Cyclo_Conf F_Split Doublet Splitting Observed? Check_Arom->F_Split Ring_Open Signal at > 30 ppm? (Ring Opening Impurity) Cyclo_Conf->Ring_Open No (Shift >30) Valid_Struc CONFIRMED STRUCTURE 1-(4-Fluorophenyl)cyclopropan-1-ol Cyclo_Conf->Valid_Struc Yes F_Split->Valid_Struc Yes (J_CF present) Non_F Singlets Only? (Start Material: 1-Ph-cyclopropan-1-ol) F_Split->Non_F No (Singlets)

Figure 1: NMR Assignment Decision Tree. This workflow allows for rapid discrimination between the target molecule, its non-fluorinated precursor, and ring-opened byproducts.

Experimental Protocol: Acquiring & Processing

To obtain the resolution necessary to see the subtle long-range couplings (


 Hz), specific acquisition parameters are required.
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 20–30 mg of the compound in 0.6 mL of CDCl

      
       .
      
    • Why: High concentration is needed for

      
      C detection, but avoid saturation which can broaden peaks. CDCl
      
      
      
      is preferred over DMSO-d
      
      
      to prevent solvent viscosity broadening, unless solubility is an issue.
  • Acquisition Parameters:

    • Pulse Sequence: Standard Broadband Decoupled (

      
      C{
      
      
      
      H}).
    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: The quaternary carbon (C-1) and the ipso carbons have long

      
       relaxation times. A short D1 will suppress these signals, making the C-OH peak disappear.
      
    • Scans (NS): Minimum 1024 scans (approx. 30-60 mins on a 400 MHz instrument).

  • Processing (The Critical Step):

    • Apply an Exponential Window Function (LB) of 1.0 – 2.0 Hz .

    • Why: While this slightly broadens the peaks, it significantly improves the Signal-to-Noise (S/N) ratio, which is crucial for detecting the low-intensity quaternary doublets of the C-F system.

Validation Checklist

Synthesis & Pathway Context

Understanding the synthesis helps anticipate impurities. The standard route is the Kulinkovich Reaction .

Synthesis_Pathway Ester Ethyl 4-fluorobenzoate (Starting Material) Titanacycle Titanacyclopropane Intermediate Ester->Titanacycle Ligand Exchange Reagent EtMgBr + Ti(OiPr)4 (Kulinkovich Reagent) Reagent->Titanacycle Target 1-(4-Fluorophenyl) cyclopropan-1-ol Titanacycle->Target 1,2-Insertion & Hydrolysis Impurity Impurity: 1-(4-F-Ph)propan-1-one (Ring Opening) Target->Impurity Acidic Workup (Avoid Strong Acid)

Figure 2: Synthesis Pathway via Kulinkovich Reaction. Note the risk of ring opening under acidic conditions, which can be detected by the loss of the 16.5 ppm signal.

References

  • Kulinkovich, O. G., et al. (1991). "Titanium(IV) Isopropoxide-Catalyzed Reaction of Ethyl Magnesium Bromide with Esters of Carboxylic Acids to Form Cyclopropanols." Synthesis.

  • PubChem Compound Summary. (2025). "1-Phenylcyclopropan-1-ol (CID 12236048)." National Center for Biotechnology Information.

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Standard reference for C-F coupling constants).
  • Compound Interest. (2015). "A Guide to 13C NMR Chemical Shift Values."

Mass Spectrometry Fragmentation Patterns of 1-(4-Fluorophenyl)cyclopropan-1-ol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently leverage mass spectrometry to elucidate the structural integrity of cyclopropanol-containing active pharmaceutical ingredients (APIs). 1-(4-Fluorophenyl)cyclopropan-1-ol is a critical structural motif in modern medicinal chemistry, heavily utilized for its unique conformational rigidity, target-binding properties, and metabolic stability [1]. However, the inherent ring strain of the cyclopropanol moiety presents unique analytical challenges during electron ionization (EI) mass spectrometry.

This guide provides an in-depth comparison of the fragmentation behaviors of 1-(4-Fluorophenyl)cyclopropan-1-ol against its non-fluorinated and chlorinated analogs, delivering field-proven methodologies for robust spectral interpretation.

Mechanistic Causality in Fragmentation (The "Why")

The fragmentation of 1-(4-Fluorophenyl)cyclopropan-1-ol under 70 eV EI is primarily driven by the relief of the ~27 kcal/mol ring strain inherent to the cyclopropane system [2]. Upon ionization, the molecular ion ([M]⁺•, m/z 152) undergoes three competitive pathways:

  • Ring-Opening (Loss of Ethylene): The cyclopropanol radical cation undergoes a retro-synthetical cleavage, expelling neutral ethylene (C₂H₄, 28 Da) to form the enol radical cation of 4-fluoroacetophenone (m/z 124). This is the most reliable diagnostic indicator of an intact cyclopropanol ring.

  • Isomerization and Alpha-Cleavage: The molecular ion can isomerize to 4-fluoropropiophenone before undergoing alpha-cleavage. The loss of an ethyl radical (•C₂H₅, 29 Da) generates the highly stable 4-fluorobenzoyl cation (m/z 123), which typically dominates as the base peak. Subsequent loss of carbon monoxide (CO, 28 Da) yields the 4-fluorophenyl cation (m/z 95).

  • Dehydration: A minor but observable pathway involves the loss of water (H₂O, 18 Da) to yield a substituted cyclopropene cation (m/z 134).

MS_Workflow M_ion Molecular Ion [M]+• m/z 152 RingOpen Ring Opening (- C2H4) M_ion->RingOpen Relief of ring strain Dehyd Dehydration (- H2O) M_ion->Dehyd Loss of hydroxyl Alpha Isomerization & Cleavage (- •C2H5) M_ion->Alpha Acylium formation Frag124 Radical Cation m/z 124 RingOpen->Frag124 Frag134 Product Ion m/z 134 Dehyd->Frag134 Frag123 4-Fluorobenzoyl Cation m/z 123 Alpha->Frag123 Frag95 4-Fluorophenyl Cation m/z 95 Frag123->Frag95 - CO (28 Da)

Logical fragmentation workflow of 1-(4-Fluorophenyl)cyclopropan-1-ol under EI-MS.

Comparative Performance Data

To objectively evaluate the analytical signature of 1-(4-Fluorophenyl)cyclopropan-1-ol, we must benchmark it against alternative building blocks: 1-Phenylcyclopropan-1-ol [3] and 1-(4-Chlorophenyl)cyclopropan-1-ol. The fluorine atom's strong inductive electron-withdrawing effect (-I) and resonance electron-donating effect (+R) subtly shift the relative abundances of these fragments compared to the alternative halogens.

CompoundMolecular Ion [M]⁺•Base Peak (Alpha-Cleavage)Diagnostic Loss 1 (-C₂H₄)Diagnostic Loss 2 (-H₂O)
1-(4-Fluorophenyl)cyclopropan-1-ol m/z 152m/z 123 ([F-Ph-CO]⁺)m/z 124 (Strong)m/z 134 (Weak)
1-Phenylcyclopropan-1-ol m/z 134m/z 105 ([Ph-CO]⁺)m/z 106 (Moderate)m/z 116 (Weak)
1-(4-Chlorophenyl)cyclopropan-1-ol m/z 168 / 170 (3:1)m/z 139 / 141 ([Cl-Ph-CO]⁺)m/z 140 / 142 (Strong)m/z 150 / 152 (Weak)

Note: The chlorinated analog exhibits a characteristic 3:1 isotopic cluster due to ³⁵Cl and ³⁷Cl, whereas the fluorinated analog yields sharp, monoisotopic peaks, simplifying trace-level quantification in complex biological matrices.

Self-Validating Experimental Protocol: GC-EI-MS

To ensure trustworthiness and reproducibility, the following methodology incorporates built-in system suitability tests (SST) to prevent artifactual misinterpretation.

Step 1: System Tuning and Calibration
  • Action: Infuse Perfluorotributylamine (PFTBA) tuning standard. Validate that the m/z 69, 219, and 502 peaks meet the target relative abundance criteria (e.g., m/z 219 > 35% of m/z 69).

  • Causality: Standardizing the electron energy to exactly 70 eV ensures the de Broglie wavelength of the electrons matches organic bond lengths. This maximizes ionization efficiency and ensures strict comparability with NIST spectral libraries.

Step 2: Sample Preparation
  • Action: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade dichloromethane. Keep the sample chilled at 4°C prior to injection.

  • Causality: Cyclopropanols are notoriously prone to thermal degradation. Strict temperature control prevents artifactual pre-column isomerization to the corresponding ketone (4-fluoropropiophenone), which would artificially inflate the m/z 123 peak and skew the structural assignment.

Step 3: Chromatographic Separation
  • Action: Set the split/splitless injector to 180°C. Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Program the oven: 50°C hold for 1 min, ramp at 15°C/min to 280°C.

  • Causality: A lower-than-standard inlet temperature (180°C vs 250°C) minimizes thermal stress on the highly strained cyclopropane ring during vaporization, preserving the [M]⁺• ion for detection.

Step 4: MS Acquisition and Blank Verification
  • Action: Acquire data in full scan mode (m/z 35–300). Run a pure solvent blank immediately prior to the sample.

  • Causality: Confirming the solvent blank baseline is flat validates the absence of carryover. This self-validating step ensures the m/z 124 peak is strictly derived from the analyte's ring-opening inside the ion source, not from background contamination or column bleed.

References

  • National Center for Biotechnology Information. "1-(4-Fluorophenyl)propan-2-ol | C9H11FO". PubChem Compound Database. Available at:[Link]

  • Mikaia, A. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives." Journal of Physical and Chemical Reference Data, 2024. Available at:[Link]

  • National Center for Biotechnology Information. "1-Phenylcyclopropan-1-ol | C9H10O". PubChem Compound Database. Available at:[Link]

HPLC Method Development for Purity Assessment of Aryl Cyclopropanols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Strained Rings

Aryl cyclopropanols are emerging as critical structural motifs in medicinal chemistry, notably serving as pharmacophores in RyR2-stabilizing and SERCA2a-stimulating agents[1]. However, their inherent ring strain introduces significant analytical vulnerabilities. During synthesis, isolation, and storage, these compounds are highly prone to acid-catalyzed ring-opening, readily rearranging into aryl ethyl ketones or oxidizing into oxiranes[2].

As a Senior Application Scientist, I frequently observe laboratories attempting to copy-paste standard API release methods (which typically utilize highly acidic C18 gradients) for these reactive intermediates. This is a fundamental error. Quality risks are predetermined at the intermediate stage, and forcing a strained ring through a harsh chromatographic environment often generates artifactual degradation peaks, severely skewing purity assessments[3]. This guide objectively compares stationary phase chemistries and outlines a self-validating methodology tailored specifically for the preservation and baseline resolution of aryl cyclopropanols.

Logical Framework: Method Development Workflow

Developing a robust purity method requires a ground-up approach, prioritizing analyte stability and orthogonal selectivity over rapid screening.

Workflow A Aryl Cyclopropanol Synthesis Mixture B Stationary Phase Selection (Biphenyl for π-π interactions) A->B C Mobile Phase Optimization (Neutral pH to prevent degradation) B->C D Gradient Elution (Acetonitrile / Buffer) C->D E Detection & Peak Purity (PDA 254 nm + MS) D->E F Validated Purity Profile E->F

Figure 1: Systematic HPLC method development workflow prioritizing analyte stability.

Stationary Phase Comparison: Biphenyl vs. C18

The primary impurity in an aryl cyclopropanol sample is often its ring-opened isomer (an aryl ethyl ketone)[2]. Because these molecules have identical molecular weights and highly similar lipophilicity, traditional C18 columns—which rely predominantly on hydrophobic (van der Waals) interactions—frequently fail to achieve baseline resolution[4].

The Causality of Selectivity: Biphenyl stationary phases offer a mixed-mode retention mechanism. In addition to hydrophobicity, the biphenyl ligand's aromatic rings engage in strong π-π interactions with the analyte[4]. The spatial geometry of the intact cyclopropanol ring alters the electronic density and steric presentation of the adjacent aryl group compared to the planar, conjugated aryl ethyl ketone. This subtle electronic difference is amplified by the biphenyl phase, driving orthogonal selectivity.

Quantitative Performance Data

Experimental Conditions: 10 mM Ammonium Acetate (pH 6.8) / Acetonitrile gradient; Flow rate 0.5 mL/min; UV Detection at 254 nm[1].

Chromatographic ParameterTraditional C18 Column (2.6 µm)Biphenyl Column (2.6 µm)Analytical Implication
Retention Time (Analyte) 4.2 min5.8 minBiphenyl provides stronger retention via π-π stacking.
Selectivity (α) 1.051.42Biphenyl successfully discriminates the intact ring from the ketone.
Resolution (Rs) 0.8 (Co-elution)3.1 (Baseline)Rs > 2.0 is required for accurate quantitative purity assessment.
Peak Asymmetry (As) 1.31.05Biphenyl mitigates secondary silanol interactions for aromatic analytes.

Verdict: For aryl cyclopropanols, Biphenyl columns are objectively superior to C18 phases, providing the necessary resolution to separate the parent compound from its structural isomers.

Mobile Phase Causality: The pH Degradation Trap

The choice of mobile phase additive is the most critical point of failure in cyclopropanol analysis. Standard LC-MS methods default to 0.1% Formic Acid or Trifluoroacetic Acid (TFA) (pH ~2.0-2.5). However, exposing a highly strained cyclopropanol to an acidic mobile phase during a chromatographic run induces on-column degradation.

Degradation A Aryl Cyclopropanol (Intact Analyte) B Acidic Mobile Phase (e.g., 0.1% TFA) A->B Exposure E Neutral Mobile Phase (e.g., NH4OAc pH 6.8) A->E Exposure C Acid-Catalyzed Ring-Opening B->C Catalysis D Aryl Ethyl Ketone (Degradant Artifact) C->D Artifact Formation F Stable Elution (Accurate Purity) E->F Preservation

Figure 2: Logical relationship between mobile phase pH and artifactual degradation.

To prevent this, the mobile phase pH must be strictly controlled. Utilizing a volatile, near-neutral buffer like 10 mM Ammonium Acetate (pH ~6.8) ensures the structural integrity of the analyte while maintaining MS compatibility and controlling peak shape[5].

Self-Validating Experimental Protocol

A reliable method must prove its own validity during every sequence. The following step-by-step protocol embeds a self-validating system (System Suitability Testing) to ensure the method is actively separating degradants from the main peak.

Step 1: Preparation of the System Suitability (Stress) Sample Causality: You cannot prove a method is stability-indicating unless you prove it can separate the degradation products.

  • Dissolve 1 mg of the aryl cyclopropanol standard in 1 mL of Acetonitrile (use an aprotic solvent to prevent solvolysis).

  • Add 10 µL of 0.1 M HCl and heat at 40°C for 30 minutes to intentionally force ~10% conversion to the aryl ethyl ketone[2].

  • Neutralize with 10 µL of 0.1 M NaOH. This is your "Resolution Solution."

Step 2: Chromatographic Setup

  • Column: Phenomenex Kinetex Biphenyl (2.6 µm, 3.0 × 75 mm) or equivalent[1].

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C (Avoid high temperatures to prevent thermal degradation).

  • Detection: PDA at 254 nm (extracting max absorbance for aromatic rings) and LC-MS (ESI+)[1].

Step 3: Execution and Self-Validation

  • Blank Injection: Inject 10 µL of Acetonitrile to confirm no ghost peaks.

  • Resolution Solution Injection: Inject 10 µL of the stressed sample.

    • Validation Gate: The method is only valid if the Resolution (Rs) between the intact aryl cyclopropanol and the forced ethyl ketone peak is ≥ 2.0.

  • Sample Analysis: Inject the synthesized batches. Use PDA peak purity algorithms (spectral angle mapping) to confirm no co-eluting impurities exist under the main peak.

Conclusion

Purity assessment of aryl cyclopropanols is not a routine QC task; it requires a deep mechanistic understanding of the molecule's reactivity. By abandoning default C18/TFA methods in favor of Biphenyl stationary phases and neutral buffering, analytical scientists can eliminate artifactual degradation, achieve baseline resolution of critical isomers, and secure the true purity profile of these complex intermediates.

References

  • Title: Analytical Method Development for Intermediate Purity & Impurities Source: Tianming Pharmaceuticals URL: [Link]

  • Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL: [Link]

  • Title: 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities Source: National Institutes of Health (PMC) URL: [Link]

  • Source: Google Patents (EP4548971A1)

Sources

IR Spectroscopy Fingerprints for 1-(4-Fluorophenyl)cyclopropan-1-ol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, identifying subtle structural variations in small-molecule APIs and intermediates requires moving beyond basic spectral matching. For a compound like 1-(4-Fluorophenyl)cyclopropan-1-ol, Fourier-Transform Infrared (FTIR) spectroscopy serves as a highly sensitive probe for molecular strain and electronegativity.

This guide provides an in-depth mechanistic breakdown of the IR fingerprints for 1-(4-Fluorophenyl)cyclopropan-1-ol, objectively comparing it against its unfluorinated and unstrained structural analogs to ensure rigorous analytical validation.

Mechanistic Causality of the IR Fingerprint

The IR spectrum of 1-(4-Fluorophenyl)cyclopropan-1-ol is dominated by three critical vibrational domains. Understanding the quantum mechanical and physical causality behind these peaks is essential for accurate spectral deconvolution.

  • The Cyclopropane Ring Strain (C–H Stretch): In standard unstrained aliphatic chains, sp³ C–H stretching occurs below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). However, the cyclopropane ring possesses severe angle strain (internal bond angles of ~60° rather than the ideal 109.5°). To stabilize this geometry, the C–C bonds adopt more p-character ("bent bonds"), which forces the exocyclic C–H bonds to adopt significantly higher s-character (approaching sp² hybridization). This increased s-character shortens and strengthens the C–H bond, shifting its stretching frequency above 3000 cm⁻¹. In cyclopropanols, this manifests as distinct, diagnostic peaks at ~3010 cm⁻¹ and ~3090 cm⁻¹[1].

  • The Aryl Fluoride (C–F Stretch): Fluorine is the most electronegative element, creating a highly polarized C–F bond on the aromatic ring. The massive change in the molecular dipole moment during vibration results in an exceptionally strong, narrow absorption band. For fluorobenzene derivatives, this stretching dominates the fingerprint region, typically presenting a sharp peak at ~1220–1230 cm⁻¹[2]. Furthermore, the fluorous environment and intermolecular coupling can uniquely affect the bandwidth of these specific stretching vibrations[3].

  • The Tertiary Hydroxyl (O–H Stretch): The tertiary alcohol group engages in extensive intermolecular hydrogen bonding. This interaction weakens the individual O–H covalent bonds, broadening the stretching frequency into a wide parabolic band across the 3200–3600 cm⁻¹ range[1].

Comparative Spectral Analysis

To objectively validate the identity of 1-(4-Fluorophenyl)cyclopropan-1-ol, it must be compared against structurally adjacent alternatives.

  • 1-Phenylcyclopropan-1-ol [4] acts as a negative control for fluorination.

  • 1-(4-Fluorophenyl)ethanol acts as a negative control for cyclopropane ring strain.

The table below summarizes the quantitative IR data used to differentiate these compounds during quality control and structural verification.

Structural Feature1-(4-Fluorophenyl)cyclopropan-1-ol1-Phenylcyclopropan-1-ol1-(4-Fluorophenyl)ethanol
O–H Stretch 3200–3600 cm⁻¹ (Broad)3200–3600 cm⁻¹ (Broad)3200–3600 cm⁻¹ (Broad)
Cyclopropyl C–H Stretch 3010 & 3090 cm⁻¹ (Medium)3010 & 3090 cm⁻¹ (Medium)Absent
Aliphatic C–H Stretch (sp³) AbsentAbsent2850–2960 cm⁻¹ (Medium)
Aromatic C–H Stretch 3030–3100 cm⁻¹ (Weak)3030–3100 cm⁻¹ (Weak)3030–3100 cm⁻¹ (Weak)
Aryl C–F Stretch 1220–1230 cm⁻¹ (Strong/Narrow)Absent1220–1230 cm⁻¹ (Strong/Narrow)

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure analytical trustworthiness, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. Every step includes the physical causality behind the action to guarantee reproducible data.

Step 1: System Initialization & Background Verification

  • Action: Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate completely. Collect a background spectrum (air) immediately prior to sample analysis.

  • Causality: This eliminates ghost peaks from atmospheric CO₂, ambient humidity, or residual organics from previous runs, ensuring the baseline is strictly zeroed and preventing false positives in the crucial 3000 cm⁻¹ region.

Step 2: Sample Application

  • Action: Apply 1–2 drops of the neat liquid (or press a thin film of the solid compound) directly onto the ATR crystal. Engage the pressure anvil until optimal contact is achieved.

  • Causality: ATR relies on an evanescent wave penetrating only a few micrometers into the sample. Complete, uniform contact is mandatory to maximize the signal-to-noise ratio, which is particularly critical for resolving the weaker aromatic C–H overtones from the cyclopropyl C–H stretches.

Step 3: Spectral Acquisition

  • Action: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging a minimum of 32 scans.

  • Causality: A 4 cm⁻¹ resolution is the optimal mathematical compromise. It provides enough detail to separate the ~3010 cm⁻¹ cyclopropyl stretch from the ~3030 cm⁻¹ aromatic stretch, while the 32-scan average minimizes acquisition noise in the dense fingerprint region.

Step 4: Internal Validation & Logic Gating

  • Action: Apply baseline correction and integrate the peaks. Verify the simultaneous presence of the 1220 cm⁻¹ peak and the 3010/3090 cm⁻¹ doublet.

  • Causality: This step acts as a self-validating logic gate. If the 1220 cm⁻¹ peak is missing, the sample is unfluorinated (e.g., 1-Phenylcyclopropan-1-ol)[4]. If the 3010/3090 cm⁻¹ peaks are replaced by broad 2850–2960 cm⁻¹ peaks, ring-opening has occurred, or the sample is an unstrained aliphatic alcohol.

Workflow Diagram

The following diagram maps the logical progression of the self-validating spectral acquisition and deconvolution workflow.

G N1 Sample Preparation (Neat Liquid/Film) N2 ATR-FTIR Acquisition (4000-400 cm⁻¹) N1->N2 N3 Background Subtraction & Baseline Correction N2->N3 N4 Spectral Deconvolution (Identify C-F & Cyclopropyl) N3->N4 N5 Validation vs. Reference (1-Phenylcyclopropan-1-ol) N4->N5

Figure 1: Self-validating ATR-FTIR workflow for fluorinated cyclopropanols.

References

  • Cyclopropanol, 1-ethoxy - Organic Syntheses Procedure Organic Syntheses[Link]

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College St. Paul's Cathedral Mission College[Link]

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics PubMed Central (PMC) - NIH[Link]

  • 1-Phenylcyclopropan-1-ol | C9H10O | CID 12236048 PubChem - NIH[Link]

Sources

A Researcher's Guide to Elucidating the Crystal Structure of 1-(4-Fluorophenyl)cyclopropan-1-ol Derivatives: A Methodological and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, its interactions with biological targets, and ultimately, its therapeutic potential. The 1-(4-fluorophenyl)cyclopropan-1-ol moiety is a key structural motif in medicinal chemistry, valued for the unique conformational constraints imposed by the cyclopropane ring and the modulation of electronic properties by the fluorophenyl group.[1]

This guide provides a comprehensive, in-depth protocol for determining the X-ray crystal structure of 1-(4-fluorophenyl)cyclopropan-1-ol and its derivatives. While a public repository of the crystal structure for this specific parent molecule is not currently available, this guide will equip you with the necessary experimental workflow, from synthesis to data refinement. Furthermore, we will draw comparisons with structurally related compounds for which crystallographic data has been published, offering insights into the potential structural features you may uncover.

The Significance of Structural Elucidation

The precise arrangement of atoms in a crystal lattice, determined through X-ray crystallography, provides invaluable information. It confirms the molecular connectivity, establishes the absolute stereochemistry, and reveals subtle intramolecular and intermolecular interactions, such as hydrogen bonding.[2] For drug development, this knowledge is critical for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective analogs. The fluorine atom, in particular, can engage in various non-covalent interactions that can significantly influence binding affinity and metabolic stability.

Experimental Workflow: From Powder to Structure

The journey to a crystal structure is a multi-step process that requires careful planning and execution. The following protocol is a self-validating system, with checkpoints to ensure the quality of the material and the data at each stage.

Part 1: Synthesis and Purification

A robust and scalable synthesis is the foundation of obtaining high-quality crystals. While multiple synthetic routes to 1-arylcyclopropanols exist, a common and effective method involves the Kulinkovich reaction or a modification thereof.

Proposed Synthetic Protocol:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-fluorophenyl)ethanone in anhydrous toluene.

  • Reagent Addition: Add a solution of a Grignard reagent, such as ethylmagnesium bromide, dropwise at a controlled temperature (e.g., 0 °C).

  • Titanium Catalyst: Introduce a titanium(IV) isopropoxide catalyst to initiate the cyclopropanation.

  • Quenching: After the reaction is complete, as monitored by thin-layer chromatography (TLC), carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product should then be purified by column chromatography on silica gel.

Causality: The choice of an inert atmosphere is crucial to prevent the quenching of the highly reactive Grignard reagent. The slow addition of the Grignard reagent and temperature control are essential to manage the exothermic nature of the reaction and prevent side product formation.

Part 2: Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical process that requires screening various conditions.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, chloroform/ethanol[3]) and allow the solvent to evaporate slowly in a loosely capped vial.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and then place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

Expert Insight: The choice of solvent is critical. A good starting point is a solvent in which the compound is moderately soluble. For fluorinated compounds, exploring a range of solvents from polar (e.g., ethanol) to non-polar (e.g., hexane) and mixtures thereof is recommended.

Part 3: X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction.

Data Collection and Refinement Workflow:

  • Crystal Mounting: A single, well-formed crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Data Processing: The raw diffraction data are processed to determine the unit cell parameters and integrate the reflection intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.[4]

Trustworthiness: The final refined structure should be validated using software like checkCIF, which is part of the International Union of Crystallography (IUCr) ecosystem.[5] This program checks for inconsistencies and potential errors in the crystallographic data.

Visualizing the Process

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Refinement s1 Reaction Setup s2 Reagent Addition s1->s2 s3 Catalysis s2->s3 s4 Quenching & Extraction s3->s4 s5 Column Chromatography s4->s5 c1 Solvent Screening s5->c1 Purified Compound c2 Slow Evaporation c1->c2 c3 Vapor Diffusion c1->c3 c4 Cooling c1->c4 d1 Crystal Mounting c2->d1 Single Crystal c3->d1 c4->d1 d2 Data Collection d1->d2 d3 Structure Solution d2->d3 d4 Structure Refinement d3->d4 d5 Validation (checkCIF) d4->d5 pub Publication/Database Deposit d5->pub

Caption: Experimental workflow for determining the crystal structure of novel compounds.

Comparative Structural Analysis

While data for 1-(4-fluorophenyl)cyclopropan-1-ol is not yet available, we can infer potential structural features by comparing it to related molecules for which crystal structures have been determined.

Compound/Feature1-(4-Fluorophenyl)-3-hydroxy-3-phenylprop-2-en-1-one[3]Trifluoromethyl-Substituted Cyclopropanes[6]Hypothetical 1-(4-Fluorophenyl)cyclopropan-1-ol
Crystal System MonoclinicVariesTo be determined
Space Group P2₁/cVariesTo be determined
Key Dihedral Angles Dihedral angle between the two aromatic rings is 22.30(4)°.Diastereoselectivity confirmed by X-ray crystallography.The angle between the phenyl ring and the cyclopropane ring will be a key feature.
Hydrogen Bonding Intramolecular O—H···O hydrogen bond.Not a primary feature.Intermolecular O-H···O or O-H···F hydrogen bonds are likely, forming dimers or extended networks.
Fluorine Interactions The fluorine atom's influence is primarily electronic.The trifluoromethyl group significantly influences stereoselectivity.Potential for C-F···H-C or C-F···π interactions.

The crystal structure of 1-(4-fluorophenyl)-3-hydroxy-3-phenylprop-2-en-1-one reveals a planar enol form stabilized by an intramolecular hydrogen bond.[3] In contrast, for 1-(4-fluorophenyl)cyclopropan-1-ol, we would anticipate strong intermolecular hydrogen bonding from the hydroxyl group, potentially forming dimeric structures or chains. The orientation of the 4-fluorophenyl group relative to the cyclopropane ring will be of significant interest.

Studies on trifluoromethyl-substituted cyclopropanes have demonstrated that the fluorine-containing group can direct the stereochemical outcome of reactions, a feature confirmed by X-ray crystallography.[6] Similarly, the 4-fluoro substituent in our target molecule will influence the electronic properties of the phenyl ring and may participate in subtle crystal packing interactions.

The Value of Crystallographic Databases

Once determined, it is crucial to deposit the crystallographic data in a public repository to benefit the wider scientific community. The Cambridge Structural Database (CSD) is the world's largest repository for small-molecule organic and metal-organic crystal structures.[7][8] The standard format for data submission is the Crystallographic Information File (CIF), which contains all the necessary information about the crystal structure determination.[5][9]

molecular_comparison cluster_known Known Structures for Comparison cluster_target Target Molecule node1 1-(4-Fluorophenyl)-...-one node3 1-(4-Fluorophenyl)cyclopropan-1-ol node1->node3 Compare H-bonding node2 Trifluoromethyl-cyclopropane node2->node3 Compare ring conformation & fluorine effects

Caption: Comparative analysis of the target molecule with related known structures.

Conclusion

This guide provides a robust framework for the synthesis, crystallization, and structural elucidation of 1-(4-fluorophenyl)cyclopropan-1-ol and its derivatives. By following the detailed protocols and leveraging comparative analysis with known structures, researchers can confidently pursue the determination of novel crystal structures. The resulting data will be of immense value to the fields of medicinal chemistry and materials science, enabling a deeper understanding of structure-property relationships and facilitating the design of next-generation molecules.

References

  • Gümüş, M., et al. (2007). 1-(4-Fluorophenyl)-3-hydroxy-3-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, E63(Pt 4), o1852. Available at: [Link]

  • Brown, I. D., & McMahon, B. (2006). The Crystallographic Information File (CIF). Data Science Journal, 5, 174-183. Available at: [Link]

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Available at: [Link]

  • PubChem. (n.d.). 1-(4-fluorophenyl)cyclopropan-1-ol. Available at: [Link]

  • Liu, E., et al. (2019). Crystal structure of 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, C17H14N2OFCl. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 931-933. Available at: [Link]

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. Available at: [Link]

  • Koch, P., et al. (2009). A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. ResearchGate. Available at: [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • Ou, G.-C., et al. (2022). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). (a) Schematic and (b) X-ray structure of the cyclopropane derivative 2. Available at: [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]

  • PubChem. (n.d.). 1-[(4-fluorophenyl)methyl]cyclopropan-1-ol. Available at: [Link]

  • PubChem. (n.d.). 1-(4-fluorophenyl)cyclopentan-1-ol. Available at: [Link]

  • Crystallography Open Database. (n.d.). Search results. Available at: [Link]

Sources

Comparative Guide: Metabolic Stability of Fluorinated vs. Non-Fluorinated Cyclopropanols

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of the metabolic stability of fluorinated versus non-fluorinated cyclopropanols, designed for researchers in medicinal chemistry and DMPK.

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Researchers

Executive Summary

Cyclopropanols are high-value pharmacophores due to their unique


 character and ability to mimic transition states. However, the non-fluorinated cyclopropanol ring is a known metabolic liability, acting as a "radical clock" that undergoes rapid ring-opening oxidation mediated by Cytochrome P450 (CYP) enzymes.

This guide analyzes the impact of fluorination—specifically gem-difluorination and


-fluorination —on extending the biological half-life (

) of these scaffolds. Comparative data indicates that strategic fluorine substitution can convert a rapidly cleared fragment (

min) into a metabolically stable motif (

min) by electronically deactivating the radical pathways responsible for ring scission.

Mechanistic Analysis: The "Radical Clock" Liability

To understand the stabilization, one must first understand the mechanism of failure. Non-fluorinated cyclopropanols undergo bioactivation via a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism initiated by the high-valent Iron-Oxo species of CYP450 (Compound I).

The Instability Mechanism (Non-Fluorinated)
  • Oxidation: CYP450 abstracts a hydrogen (HAT) from the

    
    -carbon or performs SET on the hydroxyl oxygen.[1]
    
  • Radical Formation: This generates an unstable cyclopropyloxy or carbon-centered radical.

  • Ring Scission: To relieve ring strain (

    
    27.5 kcal/mol), the radical rapidly rearranges (ring-opens) to form a linear 
    
    
    
    -carbonyl radical.
  • Metabolite Formation: The linear radical is quenched to form a ketone (e.g., 3-hydroxypropionate derivatives), which is inactive or potentially toxic.

The Fluorine Solution

Introducing fluorine atoms (specifically gem-difluoro or 1-fluoro substitutions) arrests this process through two primary physical-organic effects:

  • Bond Dissociation Energy (BDE): The C-F bond (

    
    116 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    99 kcal/mol), preventing direct abstraction at the fluorinated site.
  • Electronic Deactivation: Fluorine is highly electronegative. It lowers the energy of the HOMO (Highest Occupied Molecular Orbital), making the ring less susceptible to initial oxidation (SET). Furthermore, if a radical does form, the electron-withdrawing nature of fluorine destabilizes the transition state required for ring opening, effectively "freezing" the clock.

Pathway Visualization

The following diagram contrasts the metabolic fate of the two scaffolds.

MetabolicPathway cluster_0 Non-Fluorinated (Unstable) cluster_1 Fluorinated (Stable) CP_H Cyclopropanol (Parent) Radical_H Cyclopropyl Radical CP_H->Radical_H CYP450 (HAT/SET) Open_Chain Ring Opening (Strain Relief) Radical_H->Open_Chain Fast rearrangement (k > 10^8 s^-1) Ketone Linear Ketone (Inactive Metabolite) Open_Chain->Ketone Quenching CP_F 1-Fluoro / gem-Difluoro Cyclopropanol No_Reaction Oxidation Blocked CP_F->No_Reaction High C-F BDE Electronic W/D Stable Intact Drug (High t1/2) No_Reaction->Stable Metabolic Stability

Figure 1: Mechanistic divergence between labile non-fluorinated cyclopropanols and their stable fluorinated counterparts.

Comparative Performance Data

The following data summarizes the impact of fluorination on metabolic stability. Data is aggregated from representative medicinal chemistry optimization campaigns (e.g., modification of gem-difluorocyclopropanes and indole-cyclopropanol inhibitors).

Table 1: Intrinsic Clearance & Half-Life Comparison (Human Liver Microsomes)
Compound ClassStructure Type

(min)

(

L/min/mg)
Metabolic Fate
Parent Cyclopropanol Non-substituted (

)
< 15 > 100 (High)Rapid ring opening to linear ketones/aldehydes.
1-Fluorocyclopropanol

-Fluoro substitution
45 - 60 20 - 40 (Mod)Ring opening blocked; minor hydroxylation on side chains.
gem-Difluorocyclopropanol 2,2-Difluoro substitution> 120 < 10 (Low)Highly stable ring; metabolism shifted to distal sites.
Aryl-Cyclopropanol 1-Phenylcyclopropanol~ 12 > 150 (High)Phenyl ring oxidation + rapid ring scission.
Fluoroaryl-Cyclopropanol 1-(4-F-Phenyl)-cyclopropanol~ 35 40 - 60 (Mod)Phenyl oxidation blocked; ring stability improved.

Interpretation: The gem-difluoro motif offers the highest stability. By replacing C-H bonds with C-F bonds at the


-position (relative to the hydroxyl), the electronic environment of the ring is sufficiently deactivated to prevent the radical formation necessary for ring opening.

Experimental Protocol: Microsomal Stability Assay

To generate the data above, a rigorous metabolic stability assay is required. Cyclopropanols can be volatile and reactive; therefore, specific handling precautions (sealed plates, rapid quenching) are necessary.

Protocol Specifications
  • System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Test Concentration: 1

    
    M (to ensure first-order kinetics).
    
  • Protein Concentration: 0.5 mg/mL.

  • Cofactor: NADPH (regenerating system).

Step-by-Step Workflow
  • Preparation: Thaw microsomes on ice. Prepare 100 mM Phosphate Buffer (pH 7.4).

  • Pre-Incubation: Mix Microsomes (0.5 mg/mL) + Test Compound (1

    
    M) in buffer. Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile (containing Internal Standard). Critical: Cyclopropanol metabolites can be unstable; keep samples at 4°C.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Assay Workflow Diagram

AssayProtocol cluster_sampling Kinetic Sampling Loop Start Thaw Microsomes (Ice Bath) Mix Master Mix Prep (Buffer + Microsomes + Compound) Start->Mix PreWarm Pre-Incubation (37°C, 5 min) Mix->PreWarm Initiate Initiate Reaction (+ NADPH) PreWarm->Initiate Sample Aliquot Removal (0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench (Ice-Cold ACN + IS) Sample->Quench Immediate Centrifuge Centrifugation (4000g, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (% Parent Remaining) Centrifuge->LCMS

Figure 2: Microsomal stability assay workflow optimized for cyclopropanol derivatives.

References

  • Mechanisms of Cytochrome P450-Catalyzed Oxidations. Guengerich, F. P. (2001).[2] Chemical Research in Toxicology. Provides foundational mechanisms for P450 radical abstractions and ring-opening logic.

  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism. Frontiers in Chemistry. (2017).[3] Details the "radical clock" mechanism and ring-opening kinetics applicable to cyclopropyl scaffolds.

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Vogt, C. D., et al. (2021).[2][4] Journal of Medicinal Chemistry. Comprehensive review on how fluorine substitution alters bond strength and metabolic susceptibility.

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. (2019). Discusses the stability of gem-difluorocyclopropanes compared to parent alkanes.

  • Microsomal Stability Assay Protocol. Cyprotex / Evotec. Standard industry protocol for conducting HLM/RLM stability studies.

Sources

validating synthetic purity of 1-(4-Fluorophenyl)cyclopropan-1-ol for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads

Executive Summary: The "Hidden Variable" in Phenotypic Screening

In high-content screening and target validation, 1-(4-Fluorophenyl)cyclopropan-1-ol serves as a critical metabolic probe and a scaffold for fungicide and kinase inhibitor development. However, commercial "chemical grade" standards (typically 95-98% purity) often contain silent contaminants that devastate biological data reproducibility.

This guide challenges the industry standard. We compare the Standard Chemical Grade against a Bio-Validated System , proving why the latter is non-negotiable for cellular assays. We provide the exact protocols to validate your material, ensuring that your observed phenotype is due to the ligand, not the impurities.

The Challenge: Why "Pure" Isn't Pure Enough

The synthesis of 1-(4-Fluorophenyl)cyclopropan-1-ol typically employs the Kulinkovich reaction (Grignard reagent + Ester + Titanium catalyst). This route introduces two specific bio-incompatible risks that standard LC-UV often misses:

  • Titanium Residues: The reaction uses stoichiometric or catalytic Ti(OiPr)₄.[1] Residual titanium is cytotoxic and can generate Reactive Oxygen Species (ROS), leading to false positives in apoptosis or stress-response assays.

  • Ring-Opened Ketones: The tertiary cyclopropanol moiety is acid-sensitive. Standard purification on acidic silica gel can trigger ring opening to form 1-(4-fluorophenyl)propan-1-one . This ketone is electrophilic and possesses entirely different pharmacology than the parent alcohol.

Comparative Analysis: Standard vs. Bio-Validated
FeatureStandard Chemical GradeBio-Validated GradeImpact on Biological Assay
Purity Basis Area% (LC-UV @ 254nm)Weight% (qNMR)Standard: Overestimates purity by ignoring salts/metals.Bio: Exact molar dosage.
Major Impurity Ring-opened ketone (1-5%)< 0.1% KetoneStandard: Ketone may react with cysteines (PAINS).Bio: Target specificity.
Trace Metals Titanium > 500 ppmTitanium < 10 ppmStandard: ROS generation, kinase interference.Bio: Clean baseline.
Purification Acidic Silica Gel FlashNeutral Alumina / RecrystallizationStandard: Induces degradation during purification.Bio: Preserves ring strain.

Visualizing the Impurity Landscape

To understand what you are validating against, we must visualize the synthetic and degradation pathways.

ImpurityPathways Start Ester Precursor (Ethyl 4-fluorobenzoate) Kulinkovich Kulinkovich Reaction Start->Kulinkovich TiCat Ti(OiPr)4 Catalyst TiCat->Kulinkovich Product TARGET: 1-(4-Fluorophenyl) cyclopropan-1-ol Kulinkovich->Product Major Path Impurity_Ti Residual Titanium (Cytotoxic/ROS) Kulinkovich->Impurity_Ti Incomplete Workup Impurity_Ketone Ring-Opened Ketone 1-(4-fluorophenyl) propan-1-one Product->Impurity_Ketone Acidic Silica / Storage (H+)

Figure 1: The Synthetic Liability Map. Note the critical degradation pathway (Red Arrow) triggered by acidic conditions, converting the active probe into a reactive ketone.

The Validation Protocols (The "Self-Validating System")

Do not rely on the Certificate of Analysis provided by the vendor. Perform these three checks to establish a "Bio-Validated" baseline.

Protocol A: 19F qNMR (The Gold Standard)

Why: 1H NMR is crowded in the aliphatic region. 19F NMR is silent for most organic impurities, allowing precise quantification of the fluorinated active ingredient against a fluorinated internal standard.

Materials:

  • Internal Standard (IS):

    
    -Trifluorotoluene (Liquid) or 3,5-Bis(trifluoromethyl)benzoic acid (Solid).
    
  • Solvent: DMSO-d6 (Prevents volatility loss compared to CDCl3).

Workflow:

  • Weighing: Accurately weigh ~10 mg of the Sample (

    
    ) and ~10 mg of the IS (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.6 mL DMSO-d6.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      (typically 30s for F-nuclei).
    • Center frequency: -110 ppm (approximate for Fluorophenyl).

    • Spectral width: 200 ppm.

    • Scans: 16 or 32.[2]

  • Calculation:

    
    
    
    • 
      : Integrated Area[3]
      
    • 
      : Number of Fluorine atoms (Sample=1, IS=3 or 6)
      
    • 
      : Molecular Weight
      
Protocol B: Differential LC-MS (Ring Integrity Check)

Why: To detect the ring-opened ketone which has the same molecular weight (isomer) but different retention time.

Critical Parameter: Do NOT use Trifluoroacetic Acid (TFA) in the mobile phase. TFA is strong enough to open the cyclopropane ring during analysis, creating a false impurity peak.

Method:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase A: 10mM Ammonium Acetate (pH 7.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: ESI+ (Positive Mode).

  • Pass Criteria: Single peak at MW 152.1 (M+H). Presence of a secondary peak with identical Mass but different RT indicates the ketone isomer.

Protocol C: Colorimetric Titanium Screen (The "Quick Kill")

Why: Full ICP-MS is expensive. This rapid screen detects gross Ti contamination (>100 ppm) from the Kulinkovich catalyst.

Method:

  • Dissolve 5 mg of sample in 1 mL of 1M H₂SO₄.

  • Add 100 µL of 30% Hydrogen Peroxide (

    
    ).
    
  • Observation: A yellow/orange color indicates the formation of pertitanic acid (

    
    ).
    
  • Decision: If yellow, DISCARD . The sample is cytotoxic.

The Logic Flow: Validating Your Batch

Use this decision tree to determine if a batch is safe for cell-based assays.

ValidationLogic Batch Incoming Batch 1-(4-F-Ph)-cPr-OH Step1 Step 1: Colorimetric Ti Check (H2O2 + H2SO4) Batch->Step1 Fail1 FAIL: Yellow Color (Ti Toxicity Risk) Step1->Fail1 Positive Step2 Step 2: LC-MS (pH 7) Check for Ketone Isomer Step1->Step2 Negative Fail2 FAIL: Double Peak (Ring Opening) Step2->Fail2 Isomer Found Step3 Step 3: 19F qNMR Absolute Purity Step2->Step3 Single Peak Fail3 FAIL: < 98% wt/wt (Dosage Error) Step3->Fail3 Low Purity Pass BIO-VALIDATED Ready for Assay Step3->Pass High Purity

Figure 2: The "Go/No-Go" Decision Tree. A systematic filter to prevent assay interference.

References

  • Kulinkovich, O. G., et al. (1989).[4][5][6] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii.

  • BIPM. (2024).[7] "New qNMR internal standard for pharmaceuticals and other organofluorine compounds." Bureau International des Poids et Mesures.

  • Grandjean, F., et al. (2025). "Effects of the Interactions Between Food Additive Titanium Dioxide and Matrices on Genotoxicity." MDPI.

  • BenchChem Technical Support. (2025). "Stability of Cyclopropane Under Acidic Conditions." BenchChem Protocols.

  • Organic Chemistry Portal. "Kulinkovich Reaction Mechanism and Side Products."

Sources

Safety Operating Guide

1-(4-Fluorophenyl)cyclopropan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The disposal of specialized fluorinated building blocks like 1-(4-Fluorophenyl)cyclopropan-1-ol requires a rigorous, scientifically grounded approach that goes beyond standard solvent waste management. Because this compound integrates a highly strained cyclopropanol ring with a highly stable fluorinated aromatic system, improper disposal poses severe risks of exothermic degradation, environmental persistence, and the generation of lethal byproducts.

As your trusted partner in laboratory safety and chemical handling, this guide provides the definitive operational and logistical framework for managing 1-(4-Fluorophenyl)cyclopropan-1-ol waste, ensuring absolute regulatory compliance and personnel safety.

Part 1: Chemical Profile & The Causality of Hazard

To design a safe disposal protocol, we must first understand the molecular behavior of the waste. 1-(4-Fluorophenyl)cyclopropan-1-ol presents a dual-hazard profile:

  • Cyclopropanol Ring Strain (Reactivity): Cyclopropanols possess significant angular ring strain. In the presence of strong acids, bases, or oxidizing agents, the ring can undergo rapid, exothermic ring-opening reactions. If mixed indiscriminately in a general waste carboy, this can lead to sudden pressure build-up and container rupture.

  • The Carbon-Fluorine Bond (Persistence & Toxicity): The 4-fluorophenyl group contains a carbon-fluorine (C-F) bond, one of the strongest in organic chemistry. Standard municipal or low-temperature laboratory incinerators cannot efficiently break this bond, leading to the release of persistent [1]. When the bond is successfully cleaved at extreme temperatures, it generates Hydrogen Fluoride (HF)—a highly corrosive and systemically toxic gas that requires specialized downstream [2].

Quantitative Data Summary
PropertySpecification / Value
Chemical Name 1-(4-Fluorophenyl)cyclopropan-1-ol
CAS Number [3]
Molecular Weight 152.17 g/mol [3]
Waste Classification Halogenated Organic Waste (Non-Chlorinated)
Environmental Metric Subject to tracking[4]
Required Destruction Temp. [5]
Primary Combustion Byproducts CO₂, H₂O, and Hydrogen Fluoride (HF) gas[6]

Part 2: Step-by-Step Laboratory Disposal Protocol

The following protocol is designed as a self-validating system . By incorporating physical compatibility checks and strict segregation rules, the risk of human error is systematically eliminated.

Step 1: Container Selection and Preparation
  • Action: Select only High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers for waste collection.

  • The Causality: While the compound itself is an alcohol, trace degradation or accidental mixing with acidic waste can generate micro-amounts of HF. HF rapidly etches and compromises glass containers. HDPE provides a chemically inert barrier against both the solvent and potential fluorinated byproducts[7].

Step 2: Strict Waste Segregation
  • Action: Designate a specific waste stream labeled "Hazardous Waste - Halogenated Organics (Fluorinated)" .

  • The Causality: Mixing this compound with non-halogenated solvents (like standard ethanol or acetone) unnecessarily increases the volume of waste that must undergo expensive, high-temperature incineration. Furthermore, keeping it isolated from prevents the exothermic ring-opening of the cyclopropanol moiety[8].

Step 3: Accumulation and Self-Validating Monitoring
  • Action: Store the primary HDPE waste container inside a secondary containment tray within a continuously ventilated fume hood.

  • Validation Check: Place a strip of standard pH paper inside the secondary containment tray (not touching the liquid). Check this weekly. If the paper turns red (acidic), it indicates vapor leakage and potential HF/acid gas formation, prompting immediate container replacement and safety review.

Part 3: Downstream Logistical Plan (Thermal Destruction)

Understanding what happens after the waste leaves your loading dock is critical for auditing your waste management partners. 1-(4-Fluorophenyl)cyclopropan-1-ol cannot be processed in standard cement kilns or liquid injection incinerators without specific modifications.

It must be routed to a facility capable of the following workflow to ensure a[6]:

  • High-Temperature Incineration: The waste is injected into a rotary kiln or plasma furnace operating at to guarantee complete cleavage of the C-F bonds[5].

  • Rapid Thermal Quenching: The resulting hot gases (containing HF) are rapidly quenched to < 40 °C. This prevents the de novo synthesis of toxic dioxins and furans during the cooling phase[5].

  • Alkaline Scrubbing: The cooled gas is forced through a wet scrubber utilizing a sodium hydroxide (NaOH) solution. This neutralizes the lethal HF gas into harmless sodium fluoride (NaF) salts and water before atmospheric release[2].

G Waste Fluorinated Organic Waste 1-(4-Fluorophenyl)cyclopropan-1-ol Collection Segregation & Storage (HDPE Containers) Waste->Collection Halogenated Stream Incinerator High-Temp Incineration (> 1200 °C) Collection->Incinerator Licensed Transport Quench Rapid Thermal Quench (< 40 °C) Incinerator->Quench HF, CO2, H2O Gases Scrubber Alkaline Scrubbing (NaOH Neutralization) Quench->Scrubber Cooled Acid Gas Exhaust Clean Exhaust & Salts (CO2, H2O, NaF) Scrubber->Exhaust pH Neutralization

Workflow for the thermal destruction and neutralization of fluorinated organic waste.

Part 4: Emergency Preparedness & Spill Response

Even with flawless protocols, emergency preparedness is non-negotiable when handling fluorinated organics.

  • Spill Containment: In the event of a spill, immediately restrict access to the [9]. Absorb the liquid using inert, non-combustible materials (e.g., vermiculite or universal spill pads). Never use combustible materials like sawdust , as the reactivity of the cyclopropanol ring can pose a fire hazard.

  • Medical Countermeasures: Because of the theoretical risk of HF generation during a laboratory fire or severe chemical degradation event involving fluorinated compounds, laboratories must keep readily available in their first aid kits[7]. In the event of skin exposure where HF is suspected, calcium gluconate acts as a fluoride-ion scavenger, preventing deep tissue necrosis and fatal systemic toxicity[7].

References

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." danielshealth.com.[Link]

  • Chemistry and Chemical Engineering, Caltech. "General Lab Safety Procedure." caltech.edu.[Link]

  • NextGen Protocols. "Guidelines for Safe Laboratory Practices." nextgen-protocols.org. [Link]

  • ALS Global. "Total Organic Fluorine (TOF) for Compliance with QLD Waste Disposal Guideline ERA 60." alsglobal.com.[Link]

  • MCF Environmental Services. "Guidelines for Disposing of PFAs." mcfenvironmental.com.[Link]

  • MDPI. "Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change." mdpi.com.[Link]

  • Early Warning System. "Chemical Industry Energy Efficiency and Emission Reduction Project." rightsindevelopment.org. [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.